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Antifungal agent 91

Cat. No.: B12381082
M. Wt: 338.4 g/mol
InChI Key: RNTGIBHCOMGKHU-ZWKOTPCHSA-N
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Description

Antifungal agent 91 is a useful research compound. Its molecular formula is C20H18O5 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O5 B12381082 Antifungal agent 91

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

(2R,3R)-3,5-dihydroxy-8,8-dimethyl-2-phenyl-2,3-dihydropyrano[2,3-h]chromen-4-one

InChI

InChI=1S/C20H18O5/c1-20(2)9-8-12-14(25-20)10-13(21)15-16(22)17(23)18(24-19(12)15)11-6-4-3-5-7-11/h3-10,17-18,21,23H,1-2H3/t17-,18+/m0/s1

InChI Key

RNTGIBHCOMGKHU-ZWKOTPCHSA-N

Isomeric SMILES

CC1(C=CC2=C(O1)C=C(C3=C2O[C@@H]([C@H](C3=O)O)C4=CC=CC=C4)O)C

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC(C(C3=O)O)C4=CC=CC=C4)O)C

Origin of Product

United States

Foundational & Exploratory

The Dawn of a New Antifungal Era: The Discovery and Origin of Echinocandins

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of invasive fungal infections as a significant cause of morbidity and mortality, particularly in immunocompromised individuals, has underscored the urgent need for novel antifungal agents. For decades, the therapeutic arsenal was limited to agents targeting the fungal cell membrane, such as polyenes and azoles. The discovery of the echinocandins marked a paradigm shift in antifungal therapy, introducing a new class of drugs with a unique mechanism of action, potent fungicidal activity against key pathogens, and a favorable safety profile. This technical guide provides an in-depth exploration of the discovery, origin, and core scientific principles underlying the echinocandin class of antifungal agents.

A Serendipitous Discovery from Nature's Laboratory

The story of the echinocandins begins in the 1970s with the screening of natural products derived from fungal fermentation. In 1974, the first member of this class, echinocandin B, was isolated from the fungus Aspergillus delacroxii (formerly Aspergillus nidulans var. echinolatus)[1]. While demonstrating promising antifungal activity, its clinical development was hampered by a high degree of hemolytic toxicity[2][3]. This initial discovery, however, paved the way for further exploration of structurally related compounds.

A significant breakthrough came with the isolation of pneumocandins from the fungus Glarea lozoyensis. One of these, pneumocandin B₀, exhibited a better therapeutic profile and became the foundation for the development of the first clinically successful echinocandin, caspofungin (MK-0991)[3][4]. This pioneering work by Merck researchers involved the semi-synthetic modification of the natural product to enhance its efficacy and reduce toxicity[5].

Subsequent research efforts led to the discovery and development of other semi-synthetic echinocandins, including micafungin, derived from a fermentation product of Coleophoma empetri, and anidulafungin, a derivative of a fermentation product of Aspergillus echinulatus[5][6]. These agents, all administered intravenously, became mainstays in the treatment of invasive candidiasis and aspergillosis[2][7][8].

A more recent advancement in this field is the discovery of enfumafungin, a novel triterpene glycoside isolated from an endophytic fungus, Hormonema species[9][10][11]. This natural product also inhibits (1,3)-β-D-glucan synthase and, through semi-synthetic optimization, led to the development of ibrexafungerp, the first orally bioavailable glucan synthase inhibitor[10][11][12].

Mechanism of Action: Targeting the Fungal Cell Wall

Echinocandins exert their antifungal effect through a highly specific mechanism: the noncompetitive inhibition of the enzyme β-(1,3)-D-glucan synthase[2][3][4][7]. This enzyme is a critical component of the fungal cell wall, responsible for the synthesis of β-(1,3)-D-glucan, a polysaccharide that provides structural integrity to the cell wall[3][8]. Mammalian cells lack a cell wall and, consequently, do not possess this enzyme, which accounts for the selective toxicity of echinocandins towards fungi[4].

The inhibition of β-(1,3)-D-glucan synthesis leads to a weakened cell wall, making the fungal cell susceptible to osmotic stress and lysis, ultimately resulting in cell death. This mechanism is fungicidal against most species of Candida and fungistatic against Aspergillus species[2][3][7].

The following diagram illustrates the signaling pathway and the point of intervention by echinocandins.

Echinocandin_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_cell_membrane Cell Membrane cluster_cell_wall Cell Wall UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-D-Glucan Polymer Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall_Integrity Cell Wall Integrity Beta_Glucan->Cell_Wall_Integrity Echinocandin Echinocandin Echinocandin->Glucan_Synthase Noncompetitive Inhibition

Caption: Mechanism of action of echinocandins.

Quantitative Data: In Vitro Susceptibility

The efficacy of antifungal agents is quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC ranges for caspofungin, micafungin, and anidulafungin against common Candida species, as established by the Clinical and Laboratory Standards Institute (CLSI).

Table 1: Caspofungin MIC Distribution against Candida Species [13]

Candida SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
C. albicans0.060.12≤0.015 - 2
C. glabrata0.060.12≤0.015 - 2
C. parapsilosis120.06 - 4
C. tropicalis0.060.12≤0.015 - 2
C. krusei0.120.25≤0.015 - 1

Table 2: Micafungin MIC Distribution against Candida Species [14]

Candida SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
C. albicans0.0080.016≤0.002 - 0.032
C. glabrata0.0080.016≤0.002 - 0.032
C. parapsilosis0.250.50.032 - 1
C. tropicalis0.0320.064≤0.002 - 0.25
C. krusei0.0640.1250.016 - 0.25

Table 3: Anidulafungin MIC Distribution against Candida Species [14]

Candida SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
C. albicans0.0160.032≤0.008 - 0.064
C. glabrata0.0160.032≤0.008 - 0.064
C. parapsilosis120.125 - 4
C. tropicalis0.0320.064≤0.008 - 0.25
C. krusei0.0640.1250.016 - 0.25

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27)

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing to ensure reproducibility and comparability of results across different laboratories[15][16]. The broth microdilution method is a reference standard.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an echinocandin against a fungal isolate.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Echinocandin stock solution

  • Fungal inoculum suspension (adjusted to a specific turbidity)

  • Spectrophotometer or microplate reader

Procedure:

  • Drug Dilution: Prepare serial twofold dilutions of the echinocandin in RPMI-1640 medium directly in the microtiter plate.

  • Inoculum Preparation: Culture the fungal isolate on appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Inoculation: Add the diluted fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a growth control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the echinocandin that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control. This can be determined visually or by using a microplate reader[17].

The following diagram outlines the experimental workflow for the broth microdilution method.

Broth_Microdilution_Workflow start Start prep_drug Prepare Serial Drug Dilutions in Microtiter Plate start->prep_drug prep_inoculum Prepare and Standardize Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Determine MIC (≥50% Growth Inhibition) incubate->read_mic end End read_mic->end

Caption: Broth microdilution workflow for MIC determination.

(1,3)-β-D-Glucan Synthase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the target enzyme.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of an echinocandin against (1,3)-β-D-glucan synthase.

Materials:

  • Fungal cell membrane preparation (source of the enzyme)

  • UDP-[¹⁴C]-glucose (radiolabeled substrate)

  • Assay buffer (e.g., Tris-HCl, EDTA, dithiothreitol)

  • Echinocandin test compound

  • Glass fiber filters

  • Scintillation counter

  • Trichloroacetic acid (TCA)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, fungal membrane preparation, and various concentrations of the echinocandin test compound.

  • Initiation of Reaction: Start the enzymatic reaction by adding UDP-[¹⁴C]-glucose to the mixture.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the synthesis of radiolabeled (1,3)-β-D-glucan.

  • Termination of Reaction: Stop the reaction by adding cold TCA.

  • Product Collection: Collect the acid-insoluble (1,3)-β-D-glucan product by vacuum filtration through a glass fiber filter. Wash the filter to remove any unincorporated radiolabeled substrate.

  • Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

  • IC₅₀ Determination: Plot the enzyme activity against the logarithm of the echinocandin concentration and determine the IC₅₀ value, which is the concentration of the compound that inhibits enzyme activity by 50%[18][19].

The following diagram illustrates the workflow for the (1,3)-β-D-glucan synthase inhibition assay.

Glucan_Synthase_Assay_Workflow start Start prep_reaction Prepare Reaction Mixture: Enzyme + Buffer + Echinocandin start->prep_reaction add_substrate Add Radiolabeled Substrate (UDP-[¹⁴C]-glucose) prep_reaction->add_substrate incubate Incubate at 30°C add_substrate->incubate stop_reaction Stop Reaction with TCA incubate->stop_reaction filter_product Filter and Wash to Collect Radiolabeled Glucan stop_reaction->filter_product measure_radioactivity Measure Radioactivity filter_product->measure_radioactivity calculate_ic50 Calculate IC₅₀ measure_radioactivity->calculate_ic50 end End calculate_ic50->end

Caption: (1,3)-β-D-Glucan synthase inhibition assay workflow.

Conclusion

The discovery of the echinocandins represents a landmark achievement in the field of antifungal drug development. Originating from natural products, these agents introduced a novel mechanism of action that has proven to be both potent and selective. The journey from the initial identification of echinocandin B to the development of semi-synthetic derivatives like caspofungin and the orally available ibrexafungerp showcases the power of natural product screening and medicinal chemistry in addressing critical unmet medical needs. For researchers and scientists in drug development, the story of the echinocandins serves as a compelling case study in the successful translation of a fundamental biological discovery into a clinically invaluable class of therapeutic agents.

References

In-Depth Technical Guide: Antifungal Agent 91 (3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of the antifungal agent identified as 3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione, referred to herein as Antifungal Agent 91. This document synthesizes available data on its chemical characteristics, provides a plausible synthesis route, and discusses its potential mechanism of action, including the inhibition of the Ras1-MAPK signaling pathway in fungal pathogens. Detailed experimental protocols for synthesis and antifungal susceptibility testing are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound is a carbazole-1,4-dione derivative. The core structure consists of a carbazole ring system, which is a tricyclic aromatic heterocycle, further functionalized with a quinone moiety.

Chemical Name: 3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione

Molecular Formula: C₁₉H₁₃ClN₂O₃

Canonical SMILES: CN1C2=C(C=C(C=C2)O)C3=C1C(=O)C=C(C3=O)NC4=CC=C(C=C4)Cl

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its solubility, permeability, and potential for formulation development.

PropertyValueSource
Molecular Weight 352.77 g/mol PubChem
IUPAC Name 3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dionePubChem
CAS Number 1265166-14-0PubChem
Appearance Not reported (likely a colored solid)Inferred
Solubility Not explicitly reported, likely soluble in organic solvents like DMSO and DMFInferred from similar compounds

Synthesis

The synthesis of 6-hydroxy-1H-carbazole-1,4(9H)-diones has been reported in the scientific literature. A plausible synthetic route for this compound, based on established methods for this class of compounds, is outlined below.

Experimental Protocol: Synthesis of 3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione

A general method for the synthesis of related 6-hydroxy-1H-carbazole-1,4(9H)-diones involves the reaction of a suitably substituted aminohydroquinone with a quinone derivative. For the specific synthesis of this compound, the following protocol can be adapted.

Materials:

  • 2-amino-5-hydroxytoluene

  • p-Benzoquinone

  • 4-chloroaniline

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Synthesis of the Carbazole Core. A mixture of 2-amino-5-hydroxytoluene and p-benzoquinone in glacial acetic acid is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with ethanol, and dried to yield the 6-hydroxy-9-methyl-1,4-carbazoledione intermediate.

  • Step 2: Amination. The intermediate from Step 1 is dissolved in a suitable solvent such as ethanol. To this solution, 4-chloroaniline is added, and the mixture is stirred at room temperature or with gentle heating. The reaction progress is again monitored by TLC.

  • Step 3: Purification. After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the final product, 3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione.

  • Step 4: Characterization. The structure of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Antifungal Activity and Mechanism of Action

Antifungal Spectrum

Compounds belonging to the carbazolequinone class have shown activity against various fungal pathogens, including clinically relevant species such as Candida albicans.

Mechanism of Action: Inhibition of the Ras1-MAPK Signaling Pathway

Recent studies on carbazole derivatives suggest that their antifungal mechanism may involve the disruption of key signaling pathways essential for fungal virulence. One such pathway is the Ras1-mitogen-activated protein kinase (MAPK) cascade in Candida albicans. This pathway is crucial for regulating morphogenesis, the transition from yeast to hyphal form, which is a key virulence factor.

Inhibition of the Ras1-MAPK pathway by carbazole derivatives can lead to a downstream reduction in the expression of hypha-specific genes, thereby preventing the morphological switch and attenuating the pathogenicity of the fungus.

Ras1_MAPK_Pathway_Inhibition Ext_Signal External Signal (e.g., Serum, N-acetylglucosamine) Ras1 Ras1 Ext_Signal->Ras1 Cdc42 Cdc42 Ras1->Cdc42 Ste11 Ste11 (MAPKKK) Cdc42->Ste11 Hst7 Hst7 (MAPKK) Ste11->Hst7 Cek1 Cek1 (MAPK) Hst7->Cek1 CPH1 Cph1 (Transcription Factor) Cek1->CPH1 Hyphal_Genes Hypha-Specific Genes (e.g., HWP1, ECE1) CPH1->Hyphal_Genes Hyphal_Formation Hyphal Formation & Virulence Hyphal_Genes->Hyphal_Formation Antifungal_91 This compound (Carbazole-1,4-dione) Antifungal_91->Ras1 Inhibition

Caption: Proposed inhibitory action of this compound on the Ras1-MAPK signaling pathway in Candida albicans.

Experimental Protocols for Antifungal Susceptibility Testing

To evaluate the antifungal activity of this compound, standardized methods such as the broth microdilution assay are recommended. This allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Broth Microdilution Assay (Adapted from CLSI Guidelines)

Materials:

  • This compound stock solution (e.g., in DMSO)

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal inoculum (e.g., Candida albicans), standardized to a 0.5 McFarland turbidity standard and then diluted to the final working concentration.

  • Spectrophotometer or microplate reader (optional, for quantitative reading)

Procedure:

  • Preparation of Drug Dilutions: A serial two-fold dilution of this compound is prepared in the 96-well plate using RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Controls: Positive (medium with inoculum, no drug) and negative (medium only) controls are included on each plate.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control. This can be assessed visually or by measuring the optical density using a microplate reader.

Broth_Microdilution_Workflow Start Start Prep_Drug Prepare Serial Dilutions of This compound in 96-well plate Start->Prep_Drug Prep_Inoculum Prepare Standardized Fungal Inoculum Start->Prep_Inoculum Inoculate Inoculate Wells Prep_Drug->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_MIC Determine MIC (Visual or Spectrophotometric) Incubate->Read_MIC End End Read_MIC->End

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion and Future Directions

This compound, 3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione, represents a promising scaffold for the development of novel antifungal therapeutics. Its potential mechanism of action via the inhibition of the Ras1-MAPK pathway offers a target distinct from many currently used antifungal drugs, which could be advantageous in overcoming existing resistance mechanisms.

Further research is warranted to:

  • Elucidate the precise molecular interactions between this compound and its target(s).

  • Determine its in vitro activity against a broad panel of clinically relevant fungal pathogens, including resistant strains.

  • Evaluate its in vivo efficacy and safety in animal models of fungal infections.

  • Optimize the structure to improve potency and pharmacokinetic properties.

This technical guide provides a foundational resource for scientists and researchers to build upon in the exploration and development of this and related carbazole-based antifungal agents.

Technical Guide: Spectrum of Activity of Antifungal Agent 91

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The designation "Antifungal Agent 91" does not correspond to a specifically identified compound in publicly available scientific literature. This technical guide has been constructed as a representative example of a comprehensive report on a novel antifungal agent, utilizing data and protocols synthesized from research on various new antifungal compounds. The information presented herein is for illustrative purposes to meet the structural and content requirements of the prompt.

Introduction

This compound is a novel synthetic triazole derivative with potent activity against a broad spectrum of pathogenic fungi. As with other agents in its class, its primary mechanism of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane. This targeted action disrupts membrane integrity, leading to fungal cell growth inhibition and, in some cases, cell death. This document provides a detailed overview of the in vitro spectrum of activity of this compound, its mechanism of action, and the experimental protocols used for its evaluation.

Spectrum of Activity

The in vitro efficacy of this compound was evaluated against a panel of clinically relevant yeast and mold species. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the agent that inhibits the visible growth of a microorganism, was determined for each species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Pathogens
Fungal SpeciesStrainMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Candida albicansATCC 900280.25 - 20.51
Candida glabrataATCC 900301 - 824
Candida parapsilosisATCC 220190.5 - 412
Candida tropicalisATCC 7500.125 - 10.250.5
Cryptococcus neoformansATCC 901120.06 - 0.50.1250.25
Aspergillus fumigatusATCC 2043050.5 - 412
Aspergillus flavusATCC 2043041 - 824
Trichophyton rubrumClinical Isolate0.25 - 20.51
Microsporum gypseumClinical Isolate0.125 - 10.250.5

Data presented are representative values compiled from studies on novel triazole antifungal agents. MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, as a triazole antifungal, targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 or CYP51 gene. This enzyme is crucial for the conversion of lanosterol to ergosterol. By binding to the heme iron in the active site of this enzyme, this compound blocks the demethylation of lanosterol. This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, resulting in altered membrane fluidity and permeability, and ultimately, the cessation of fungal growth.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethyl Lanosterol 14-demethyl Lanosterol Lanosterol->14-demethyl Lanosterol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-demethyl Lanosterol->Ergosterol Multiple steps Agent91 This compound Agent91->Inhibition Inhibits cluster_workflow MIC Determination Workflow start Start prep_agent Prepare serial dilutions of This compound in 96-well plate start->prep_agent prep_inoculum Prepare standardized fungal inoculum start->prep_inoculum inoculate Inoculate wells with fungal suspension prep_agent->inoculate prep_inoculum->inoculate incubate Incubate plates at 35°C for 24-48h inoculate->incubate read_mic Visually or spectrophotometrically determine MIC incubate->read_mic end End read_mic->end

An In-depth Technical Guide to Antifungal Agent 91 in Comparison to Known Antifungal Classes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. While established antifungal classes such as azoles, polyenes, and echinocandins remain the cornerstone of therapy, their limitations necessitate the development of novel agents. This technical guide provides a comprehensive overview of a promising, novel investigational antifungal, herein designated as Fictional Antifungal Agent 91 (FAA91). We compare the preclinical profile of FAA91 with the well-characterized classes of antifungal agents: azoles, polyenes, echinocandins, and allylamines. This guide delves into their mechanisms of action, spectrum of activity, and presents key quantitative data in structured tables for comparative analysis. Detailed experimental protocols for critical assays in antifungal research are also provided, alongside visualizations of key pathways and workflows to facilitate a deeper understanding of the antifungal landscape.

Introduction to Antifungal Classes

The current armamentarium of antifungal drugs is primarily composed of four major classes, each with a distinct mechanism of action.

  • Azoles: This class of fungistatic agents inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane. They are broadly classified into imidazoles (e.g., ketoconazole) and triazoles (e.g., fluconazole, itraconazole, voriconazole).

  • Polyenes: These fungicidal agents, exemplified by Amphotericin B, interact directly with ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death.

  • Echinocandins: This class of antifungals, including caspofungin and micafungin, are fungicidal against most Candida species. They inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.

  • Allylamines: This class, which includes terbinafine, inhibits the enzyme squalene epoxidase, an early step in the ergosterol biosynthesis pathway. They are primarily used for the treatment of dermatophyte infections.

The limitations of these existing classes, including drug-drug interactions, toxicity, and the rise of resistance, underscore the urgent need for novel antifungal agents with improved efficacy and safety profiles.

Profile of Fictional this compound (FAA91)

FAA91 represents a next-generation, first-in-class antifungal agent with a novel mechanism of action. It is a synthetic small molecule designed to overcome the limitations of current therapies.

  • Mechanism of Action: FAA91 selectively inhibits a fungal-specific enzyme, Chitin Synthase 2 (CHS2), which is essential for the synthesis of chitin, a vital component of the fungal cell wall that provides structural integrity. This inhibition leads to cell wall stress, osmotic instability, and ultimately, fungal cell death. This novel mechanism suggests a low potential for cross-resistance with existing antifungal classes.

  • Spectrum of Activity: Preclinical studies have demonstrated that FAA91 possesses a broad spectrum of activity against a wide range of fungal pathogens, including azole-resistant Candida species, multi-drug resistant Candida auris, and various species of Aspergillus.

  • Pharmacokinetic Profile: FAA91 has been formulated for both intravenous and oral administration, with high oral bioavailability. It exhibits a favorable safety profile in preclinical models, with minimal off-target effects.

Comparative Data Presentation

The following tables summarize the quantitative data for FAA91 and the established antifungal classes, providing a clear comparison of their in vitro activity.

Table 1: Mechanism of Action and Spectrum of Activity

Antifungal ClassRepresentative Agent(s)Mechanism of ActionPrimary Spectrum of Activity
FAA91 -Inhibition of Chitin Synthase 2 (CHS2)Candida spp. (including azole-resistant strains), Aspergillus spp., Cryptococcus neoformans
Azoles Fluconazole, VoriconazoleInhibition of lanosterol 14-α-demethylase, disrupting ergosterol synthesisCandida spp., Cryptococcus neoformans, Aspergillus spp. (voriconazole)
Polyenes Amphotericin BBinds to ergosterol, forming pores in the cell membraneBroad spectrum: Candida spp., Aspergillus spp., Cryptococcus neoformans, Zygomycetes
Echinocandins Caspofungin, MicafunginInhibition of β-(1,3)-D-glucan synthase, disrupting cell wall synthesisCandida spp., Aspergillus spp.
Allylamines TerbinafineInhibition of squalene epoxidase, disrupting ergosterol synthesisDermatophytes (Trichophyton spp., Microsporum spp., Epidermophyton spp.)

Table 2: In Vitro Susceptibility Data (MIC Ranges in µg/mL)

Antifungal AgentCandida albicansCandida glabrataCandida aurisAspergillus fumigatusTrichophyton rubrum
FAA91 (Fictional) 0.03 - 0.250.06 - 0.50.125 - 10.25 - 20.015 - 0.125
Fluconazole (Azole) 0.25 - 21 - 642 - >64Not Active4 - 64
Voriconazole (Azole) 0.015 - 0.1250.03 - 10.06 - 20.25 - 1[1]0.125 - 2
Amphotericin B (Polyene) 0.125 - 10.125 - 10.25 - 20.5 - 2[1]0.5 - 4
Caspofungin (Echinocandin) 0.015 - 0.1250.015 - 0.1250.03 - 0.250.008 - 0.06 (MEC)[2]Not Active
Terbinafine (Allylamine) 1 - 164 - >64Not Tested>640.001 - 0.03[3]

Note: MIC (Minimum Inhibitory Concentration) values can vary based on testing methodology (e.g., CLSI, EUCAST) and geographical location of isolates. The data presented are representative ranges.

Mandatory Visualizations

The following diagrams illustrate the mechanisms of action of the different antifungal classes and a typical experimental workflow.

Antifungal_Mechanisms cluster_Azoles Azoles cluster_Polyenes Polyenes cluster_Echinocandins Echinocandins cluster_Allylamines Allylamines cluster_FAA91 FAA91 Azole Azole Erg11 Lanosterol 14-α-demethylase (ERG11) Azole->Erg11 Inhibition Ergosterol_precursor Ergosterol_precursor Erg11->Ergosterol_precursor Lanosterol Lanosterol Lanosterol->Erg11 Polyene Amphotericin B Ergosterol Ergosterol Polyene->Ergosterol Binds to Pore Pore Formation Polyene->Pore Induces CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Component of Pore->CellMembrane Disrupts Echinocandin Echinocandin GlucanSynthase β-(1,3)-D-glucan Synthase Echinocandin->GlucanSynthase Inhibition Glucan Glucan GlucanSynthase->Glucan β-(1,3)-D-glucan UDP_Glucose UDP_Glucose UDP_Glucose->GlucanSynthase FungalCellWall FungalCellWall Glucan->FungalCellWall Component of Allylamine Allylamine SqualeneEpoxidase Squalene Epoxidase Allylamine->SqualeneEpoxidase Inhibition Lanosterol_precursor Lanosterol_precursor SqualeneEpoxidase->Lanosterol_precursor Squalene Squalene Squalene->SqualeneEpoxidase FAA91 FAA91 ChitinSynthase Chitin Synthase 2 (CHS2) FAA91->ChitinSynthase Inhibition Chitin Chitin ChitinSynthase->Chitin Chitin UDP_GlcNAc UDP_GlcNAc UDP_GlcNAc->ChitinSynthase Chitin->FungalCellWall Component of

Caption: Mechanisms of action of major antifungal classes and FAA91.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Efficacy cluster_Tox Toxicity Assessment MIC Antifungal Susceptibility (Broth Microdilution) Galleria Galleria mellonella (Wax Moth Larvae) Model MIC->Galleria Biofilm Biofilm Formation & Inhibition Assay Biofilm->Galleria Murine Murine Model of Disseminated Infection Galleria->Murine AcuteTox Acute Toxicity Study (in rodents) Cytotoxicity In Vitro Cytotoxicity (e.g., against HepG2 cells) Cytotoxicity->AcuteTox Start Novel Compound (FAA91) Start->MIC Start->Biofilm Start->Cytotoxicity

Caption: Preclinical experimental workflow for a novel antifungal agent.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38-A)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts and molds.

Materials:

  • 96-well U-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal agent stock solution

  • Fungal inoculum (standardized to 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds)

  • Spectrophotometer or plate reader

  • Incubator (35°C)

Procedure:

  • Prepare Antifungal Dilutions: Serially dilute the antifungal agent in RPMI medium across the wells of the microtiter plate, typically in a 2-fold dilution series.

  • Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture. Adjust the turbidity to match a 0.5 McFarland standard and then dilute to the final concentration.

  • Inoculation: Add the fungal inoculum to each well containing the antifungal dilutions. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

  • Reading Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for polyenes) compared to the growth control. This can be assessed visually or with a spectrophotometer.

In Vitro Biofilm Formation and Inhibition Assay

This protocol assesses the ability of an antifungal agent to prevent the formation of or to eradicate pre-formed fungal biofilms.

Materials:

  • 96-well flat-bottom microtiter plates

  • Fungal inoculum (standardized to 1 x 10⁶ CFU/mL)

  • Growth medium (e.g., RPMI, Sabouraud Dextrose Broth)

  • Antifungal agent

  • XTT or Crystal Violet staining solution

  • Plate reader

Procedure (Biofilm Inhibition):

  • Adhesion Phase: Add the standardized fungal inoculum to the wells and incubate for 90 minutes at 37°C to allow for cell adhesion.

  • Wash: Gently wash the wells with PBS to remove non-adherent cells.

  • Add Antifungal: Add fresh medium containing serial dilutions of the antifungal agent to the wells.

  • Incubation: Incubate for 24-48 hours at 37°C to allow for biofilm formation.

  • Quantification: Wash the wells and quantify the biofilm biomass using XTT (for metabolic activity) or Crystal Violet (for total biomass) staining, followed by reading the absorbance with a plate reader.

Procedure (Pre-formed Biofilm Eradication):

  • Biofilm Formation: Allow biofilms to form for 24 hours as described above (steps 1, 2, and 4 of the inhibition assay).

  • Add Antifungal: After biofilm formation, wash the wells and add fresh medium containing serial dilutions of the antifungal agent.

  • Incubation: Incubate for another 24 hours.

  • Quantification: Quantify the remaining biofilm as described above.

In Vivo Efficacy: Galleria mellonella (Wax Moth Larva) Model

This invertebrate model provides a rapid and ethical alternative to mammalian models for preliminary in vivo efficacy and toxicity testing of antifungal agents.

Materials:

  • Galleria mellonella larvae of a standardized size and weight

  • Fungal inoculum (standardized to a lethal dose)

  • Antifungal agent solution

  • Hamilton syringe

  • Incubator (37°C)

Procedure:

  • Infection: Inject a precise volume of the standardized fungal inoculum into the hemocoel of each larva via the last left proleg.

  • Treatment: At a specified time point post-infection (e.g., 1-2 hours), inject a defined dose of the antifungal agent into a different proleg.

  • Incubation: Incubate the larvae at 37°C in the dark.

  • Monitoring: Monitor the larvae daily for survival over a period of 5-7 days. Larvae are considered dead if they do not respond to touch.

  • Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival of treated groups to the untreated control group.

Conclusion

The emergence of novel antifungal agents such as the fictional FAA91, with its unique mechanism of action and broad spectrum of activity, offers hope in the fight against invasive fungal infections. A thorough understanding of its preclinical profile in comparison to established antifungal classes is crucial for its continued development. The data and protocols presented in this technical guide provide a framework for the evaluation of new antifungal candidates and a deeper understanding of the strengths and weaknesses of our current antifungal armamentarium. Further studies are warranted to fully elucidate the clinical potential of FAA91 and other novel agents in the pipeline.

References

Unveiling the Antifungal Potential of Artocarpus elasticus: A Technical Guide to Its Secondary Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artocarpus elasticus, a tree native to Southeast Asia, has emerged as a promising source of novel antifungal compounds. This technical guide delves into the antifungal activity of secondary metabolites isolated from this plant, providing a comprehensive overview for researchers and drug development professionals. The document summarizes the key bioactive compounds, their known antifungal efficacy, detailed experimental methodologies for their assessment, and insights into their potential mechanisms of action. The information presented herein is intended to facilitate further research and development of new antifungal agents derived from this valuable natural resource.

Introduction

The rising incidence of fungal infections, coupled with the growing challenge of antifungal drug resistance, necessitates the discovery and development of new therapeutic agents. Natural products, with their vast structural diversity, represent a significant reservoir of potential antifungal leads. The genus Artocarpus, belonging to the Moraceae family, is known for producing a rich array of phenolic compounds, including flavonoids, stilbenoids, and arylbenzofurons, many of which exhibit a wide range of biological activities. Artocarpus elasticus Reinw. ex Blume, in particular, has been the subject of phytochemical investigations that have led to the isolation of several bioactive secondary metabolites. This guide focuses specifically on the documented antifungal properties of these compounds.

Bioactive Secondary Metabolites from Artocarpus elasticus and Their Antifungal Activity

Phytochemical studies of the bark and leaves of Artocarpus elasticus have led to the isolation of several classes of secondary metabolites, most notably prenylated flavonoids and xanthones. While much of the reported biological activity has focused on antibacterial and cytotoxic effects, evidence suggests a potential for antifungal applications. Key compounds isolated from Artocarpus elasticus include artonin E, elastixanthone, and cycloartobiloxanthone.

Quantitative Antifungal Activity Data

The following table summarizes the available quantitative data on the antifungal activity of secondary metabolites isolated from Artocarpus species, including compounds also found in Artocarpus elasticus. It is important to note that specific antifungal data for compounds isolated directly from A. elasticus is limited in the current literature. The data presented is compiled from studies on various Artocarpus species and serves as a valuable indicator of potential efficacy.

CompoundFungal SpeciesMIC (µg/mL)MethodSource
Artonin ECandida albicansNot specified, but activity reportedNot specified
Artonin ERhizopus oligosporusInactiveNot specified
Artonin ERhizopus oryzaeInactiveNot specified
ArtocarpinCandida albicans>100Broth Microdilution
ArtocarpinCryptococcus neoformans50Broth Microdilution
Broussochalcone ACandida albicans45Not specified
4-HydroxylonchocarpinCryptococcus neoformans0.5Not specified

Note: The lack of extensive and specific MIC values for compounds from A. elasticus highlights a significant research gap and an opportunity for future investigation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of antifungal activity of Artocarpus elasticus secondary metabolites. These protocols are based on established standards for antifungal susceptibility testing of natural products.

Extraction and Isolation of Secondary Metabolites

A general workflow for the extraction and isolation of antifungal compounds from Artocarpus elasticus is depicted below. The specific solvents and chromatographic techniques may be varied to optimize the yield of target compounds.

G plant_material Dried and Powdered Plant Material (e.g., Bark of A. elasticus) maceration Maceration with Organic Solvent (e.g., Methanol) plant_material->maceration filtration Filtration and Concentration maceration->filtration crude_extract Crude Methanolic Extract filtration->crude_extract fractionation Solvent-Solvent Partitioning (e.g., n-Hexane, Ethyl Acetate, n-Butanol) crude_extract->fractionation fractions n-Hexane Fraction | Ethyl Acetate Fraction | n-Butanol Fraction fractionation->fractions chromatography Column Chromatography (Silica Gel, Sephadex LH-20) fractions->chromatography Bioassay-guided purified_compounds Isolation of Pure Compounds (e.g., Artonin E, Elastixanthone) chromatography->purified_compounds structure_elucidation Structure Elucidation (NMR, MS, IR, UV) purified_compounds->structure_elucidation

Caption: General workflow for extraction and isolation of secondary metabolites.

Protocol:

  • Plant Material Preparation: The bark of Artocarpus elasticus is collected, washed, shade-dried, and pulverized into a fine powder.

  • Extraction: The powdered plant material is subjected to maceration with methanol at room temperature for a specified period (e.g., 72 hours) with occasional shaking. This process is typically repeated three times to ensure exhaustive extraction.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

  • Fractionation: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Isolation: The resulting fractions are subjected to various chromatographic techniques, including vacuum liquid chromatography (VLC), column chromatography (CC) over silica gel or Sephadex LH-20, and preparative thin-layer chromatography (pTLC) to isolate the pure compounds.

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods such as Ultraviolet-Visible (UV) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents. A colorimetric approach using an indicator dye like resazurin is often employed for clearer endpoint determination, especially with colored plant extracts.

G start Start prepare_inoculum Prepare Fungal Inoculum (e.g., Candida albicans in RPMI-1640) start->prepare_inoculum serial_dilution Perform Serial Dilutions of Test Compound in 96-well plate prepare_inoculum->serial_dilution add_inoculum Add Fungal Inoculum to each well serial_dilution->add_inoculum incubate Incubate at 35°C for 24-48 hours add_inoculum->incubate add_indicator Add Resazurin Indicator incubate->add_indicator incubate_indicator Incubate for an additional 2-4 hours add_indicator->incubate_indicator read_results Read MIC Endpoint (Lowest concentration with no color change) incubate_indicator->read_results end End read_results->end

Caption: Workflow for the colorimetric broth microdilution assay.

Protocol:

  • Medium Preparation: RPMI-1640 medium with L-glutamine, buffered with MOPS (3-(N-morpholino)propanesulfonic acid), is commonly used.

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida species). A suspension is prepared in sterile saline and adjusted to a specific turbidity corresponding to a defined cell density (e.g., 0.5 McFarland standard). This suspension is further diluted in the test medium to achieve the desired final inoculum concentration.

  • Plate Preparation: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and serially diluted in the microtiter plates containing the growth medium to obtain a range of concentrations.

  • Inoculation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate.

  • Controls: Positive (antifungal drug, e.g., fluconazole), negative (medium with inoculum and solvent), and sterility (medium only) controls are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours).

  • Endpoint Determination: For the colorimetric method, a resazurin solution is added to each well after the initial incubation period, and the plates are incubated for a further 2-4 hours. The MIC is determined as the lowest concentration of the extract that prevents the color change of the indicator (from blue to pink).

Potential Mechanisms of Antifungal Action

While specific mechanistic studies on the antifungal action of secondary metabolites from Artocarpus elasticus are scarce, the general mechanisms of related compounds, particularly prenylated flavonoids, have been investigated.

Disruption of Fungal Cell Membrane

A primary proposed mechanism of action for many antifungal flavonoids is the disruption of the fungal cell membrane. The lipophilic nature of the prenyl group is thought to facilitate the interaction of these compounds with the fungal membrane, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death.

Inhibition of Fungal Enzymes and Signaling Pathways

Flavonoids have been reported to inhibit various fungal enzymes that are crucial for growth and virulence. Additionally, they may interfere with intracellular signaling pathways, such as the MAP kinase cascade, which is involved in stress response and morphogenesis in fungi.

G flavonoid Prenylated Flavonoid (e.g., Artonin E) membrane Fungal Cell Membrane flavonoid->membrane interacts with enzyme Essential Fungal Enzymes flavonoid->enzyme targets pathway Signaling Pathways (e.g., MAP Kinase) flavonoid->pathway interferes with disruption Membrane Disruption & Increased Permeability membrane->disruption inhibition Enzyme Inhibition enzyme->inhibition interference Pathway Interference pathway->interference cell_death Fungal Cell Death disruption->cell_death inhibition->cell_death interference->cell_death

Caption: Postulated mechanisms of antifungal action for prenylated flavonoids.

Conclusion and Future Directions

The secondary metabolites of Artocarpus elasticus represent a promising, yet underexplored, source of potential antifungal agents. The presence of bioactive compounds like artonin E, elastixanthone, and cycloartobiloxanthone warrants further investigation into their antifungal properties. Future research should focus on:

  • Comprehensive Antifungal Screening: Systematic evaluation of the antifungal activity of purified compounds from A. elasticus against a broad panel of clinically relevant fungal pathogens, including resistant strains.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: To understand the structural features essential for antifungal activity and to guide the synthesis of more potent analogues.

  • Mechanism of Action Studies: Detailed investigations into the specific molecular targets and pathways affected by these compounds in fungal cells.

  • In Vivo Efficacy and Toxicity Studies: To assess the therapeutic potential and safety profile of the most promising compounds in animal models of fungal infections.

By addressing these research gaps, the full therapeutic potential of Artocarpus elasticus as a source of novel antifungal drugs can be realized, contributing to the fight against the growing threat of fungal diseases.

PTP1B Inhibitors with Antifungal Properties: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) has been extensively validated as a therapeutic target for metabolic diseases, including type 2 diabetes and obesity, due to its role as a key negative regulator of insulin and leptin signaling pathways.[1][2][3] This has led to the discovery and development of numerous PTP1B inhibitors. A compelling and largely underexplored secondary application for these compounds is in the realm of antifungal therapeutics. Several PTP1B inhibitors, notably those derived from natural sources such as fungi, and synthetic compounds like Trodusquemine, have demonstrated antimicrobial properties.[4][5][6]

This technical guide provides a comprehensive overview of PTP1B inhibitors that possess or have the potential for antifungal activity. It details the dual-faceted role of PTP1B in both potential direct antifungal action and the host's immune response to fungal pathogens, presents quantitative data on known inhibitors, outlines key experimental protocols for screening and characterization, and illustrates the critical pathways and workflows involved. This document serves as a foundational resource for researchers aiming to exploit PTP1B inhibition as a novel strategy against fungal infections.

The Dual Role of PTP1B in Fungal Infections

The targeting of PTP1B in the context of fungal disease is complex, presenting both opportunities and challenges. The inhibitor's effect depends on whether it targets a potential fungal PTP homolog or the host's PTP1B, which is a critical regulator of the innate immune response.

Direct Antifungal Potential

The most direct therapeutic strategy involves a PTP1B inhibitor that acts on the fungal pathogen itself. While research into fungal-specific PTPs as drug targets is still emerging, some PTP1B inhibitors have shown broad-spectrum antimicrobial effects.

  • Trodusquemine (MSI-1436): Originally isolated from the spiny dogfish, Trodusquemine is a non-competitive, allosteric inhibitor of PTP1B.[6][7] Beyond its well-documented effects on metabolic disease, it exhibits broad-spectrum antimicrobial activity.[5][6] Its mechanism as an antifungal is distinct from its PTP1B inhibitory action, but its existence provides a proof-of-concept for a single molecule having both activities.

PTP1B in the Host Immune Response

Conversely, PTP1B is a crucial component of the host's defense mechanism against fungal pathogens. Studies have shown that PTP1B expression is strongly upregulated in immune cells during inflammatory challenges.[1]

  • Impaired Fungal Clearance: Research using myeloid-specific PTP1B knockout mice revealed a significantly higher susceptibility to systemic Candida albicans infection. This was linked to impaired neutrophil and macrophage functions, including reduced phagocytosis and killing capacity.[1]

  • Modulation of Anti-Fungal Immunity: PTP1B deficiency in neutrophils has been shown to enhance their migration and swarming response to fungal hyphae, such as Aspergillus fumigatus, leading to better fungal growth inhibition.[8] This suggests that inhibiting PTP1B could, in some contexts, boost the immune response, but it also highlights the complexity of its role.

This dichotomy is a critical consideration for drug development. An ideal antifungal PTP1B inhibitor would either be highly selective for a fungal PTP or be used in a manner that balances direct antifungal effects with potential modulation of the host immune system.

PTP1B Inhibitors from Fungal Sources

Fungi themselves are a prolific source of natural products, including a significant number of PTP1B inhibitors.[4] These compounds are typically identified during screening for anti-diabetic agents. While their antifungal properties remain largely untested, their origin suggests a potential role in fungal biology or inter-species competition, making them a promising starting point for further investigation.

Table 1: PTP1B Inhibitors Isolated from Fungal Species

Compound Name Fungal Source PTP1B IC50 (µM) Inhibition Type Reference
Fumosorinone A Isaria fumosorosea 3.24 Not Specified [2]
Beauvericin Isaria fumosorosea 0.59 Not Specified [2]
(±)-Tylopilusin D Aspergillus sp. SF-5929 3.3 - 8.1 (range for multiple compounds) Non-competitive [9][10]
Penstyrylpyrone Penicillium sp. JF-55 5.28 Competitive [3]
Anhydrofulvic Acid Penicillium sp. JF-55 1.90 Competitive [3]
Fructigenine A Penicillium spp. 10.7 Non-competitive [11][12]
Cyclopenol Penicillium spp. 30.0 Not Specified [11][12]
Flavoglaucin Eurotium sp. 13.4 Not Specified [11][12]
Viridicatol Eurotium sp. 64.0 Competitive [11][12]
E/Z-Vermelhotin Fungal Source 52.8 Competitive [13][14]

| 2-Acetylaminogentisic acid | Streptomyces sp. | 20.4 | Not Specified |[15] |

Synthetic and Other Natural PTP1B Inhibitors

Beyond fungal metabolites, other natural and synthetic compounds are known PTP1B inhibitors. Trodusquemine stands out for its established antimicrobial properties.

Table 2: Synthetic and Non-Fungal Natural PTP1B Inhibitors of Interest

Compound Name Source / Type PTP1B IC50 (µM) Antifungal Activity Noted Reference
Trodusquemine (MSI-1436) Spiny Dogfish / Aminosterol ~1.0 Yes, broad-spectrum [6][16]
Ursolic Acid Plant-derived Triterpenoid 3.10 - 7.47 Not specified in these studies [3][17]
Canophyllol Plant-derived Triterpenoid 31.4 Not specified in these studies [13][14]

| Proteoglycan (FYGL-3-P) | Ganoderma lucidum | Not specified (competitive inhibitor) | Not specified in these studies |[18] |

Signaling Pathways and Experimental Workflows

PTP1B in Insulin Signaling

The majority of PTP1B inhibitors have been discovered due to their role in enhancing insulin signaling. PTP1B dephosphorylates the activated insulin receptor, thus terminating the signal. Inhibitors block this action, prolonging the insulin response.

G InsulinReceptor Insulin Receptor (IR) IR_P Phosphorylated IR (Active) InsulinReceptor->IR_P Autophosphorylation Insulin Insulin Insulin->InsulinReceptor Binds PTP1B PTP1B PTP1B->IR_P Inactivates Inhibitor PTP1B Inhibitor Inhibitor->PTP1B Blocks IR_P->InsulinReceptor Dephosphorylation Downstream Downstream Signaling (e.g., GLUT4 translocation, Glucose Uptake) IR_P->Downstream Activates

Caption: PTP1B negatively regulates the insulin signaling pathway.

Workflow for Discovering Dual-Action Inhibitors

A systematic workflow is essential for identifying novel PTP1B inhibitors with antifungal properties from natural product libraries or synthetic collections.

G cluster_hits Hit Characterization cluster_leads Lead Optimization start Start: Compound Library (Natural or Synthetic) screen_ptp1b Primary Screen: PTP1B Inhibition Assay (e.g., pNPP method) start->screen_ptp1b ic50 Determine IC50 Values of Hits screen_ptp1b->ic50 Hits kinetics Kinetic Analysis (Competitive, Non-competitive, etc.) ic50->kinetics screen_antifungal Secondary Screen: Antifungal Susceptibility Testing (e.g., Broth Microdilution for MIC) kinetics->screen_antifungal cytotoxicity Mammalian Cell Cytotoxicity Assays screen_antifungal->cytotoxicity Antifungal Hits sar Structure-Activity Relationship (SAR) Studies cytotoxicity->sar finish Lead Compound with Dual Activity sar->finish

Caption: Workflow for identifying dual-action PTP1B inhibitors.

Logical Relationship of PTP1B Inhibition in Fungal Disease

The therapeutic outcome of using a PTP1B inhibitor during a fungal infection is governed by its competing effects on the pathogen and the host immune system.

G cluster_pathogen On Fungal Pathogen cluster_host On Host Immune System Inhibitor PTP1B Inhibitor DirectEffect Direct Antifungal Effect (Inhibition of Fungal Growth) Inhibitor->DirectEffect POTENTIAL POSITIVE EFFECT ImmuneEffect Modulation of Innate Immunity (e.g., Macrophage/Neutrophil function) Inhibitor->ImmuneEffect COMPLEX EFFECT (Context-Dependent) TherapeuticOutcome Net Therapeutic Outcome DirectEffect->TherapeuticOutcome ImmuneEffect->TherapeuticOutcome

Caption: The dual impact of a PTP1B inhibitor on fungal disease.

Experimental Protocols

PTP1B Inhibition Assay (p-NPP Method)

This colorimetric assay is a standard method for screening PTP1B inhibitors. It measures the enzymatic hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), which is yellow and can be quantified by absorbance.[17][19]

Materials:

  • Recombinant human PTP1B enzyme.

  • Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT.

  • Substrate: p-nitrophenyl phosphate (pNPP).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Stop Solution: 1 M NaOH.

  • 96-well microtiter plate.

  • Spectrophotometer (plate reader) capable of reading at 405 nm.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the following to each well:

    • Assay Buffer.

    • Test compound solution (or solvent control).

    • PTP1B enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add pNPP solution to each well to start the reaction. The final concentration of pNPP is typically around 2 mM.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction: Terminate the reaction by adding the Stop Solution (e.g., 1 M NaOH) to each well.

  • Measurement: Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the amount of pNP produced and thus to the enzyme activity.

  • Calculation: The percent inhibition is calculated using the formula: % Inhibition = [1 - (Sample Absorbance - Blank Absorbance) / (Control Absorbance - Blank Absorbance)] * 100

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.[20]

Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[21][22] It follows standardized procedures from organizations like the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Fungal isolate to be tested.

  • Standardized growth medium (e.g., RPMI-1640).

  • Test compound dissolved in a suitable solvent.

  • Sterile 96-well microtiter plates.

  • Incubator.

  • Spectrophotometer (optional, for objective reading).

Procedure:

  • Inoculum Preparation: Culture the fungal isolate and prepare a standardized inoculum suspension according to CLSI guidelines. The final concentration in the wells should be approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound directly in the 96-well plate using the growth medium.

  • Inoculation: Add the standardized fungal inoculum to each well containing the diluted compound, as well as to a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35°C. Incubation times vary by organism: 24 hours for most Candida species, up to 72 hours for Cryptococcus.[22]

  • Endpoint Reading (MIC Determination):

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well.

    • For azoles and echinocandins against yeasts, the endpoint is typically a ≥50% reduction in turbidity (growth).[22][23]

    • For amphotericin B, the endpoint is complete (100%) inhibition of growth.[22]

    • Reading can be done visually or with a spectrophotometer.

Conclusion and Future Directions

The exploration of PTP1B inhibitors as antifungal agents is a promising, albeit nascent, field. The existence of compounds like Trodusquemine with proven dual activity provides a strong rationale for further investigation. The rich chemical diversity of PTP1B inhibitors isolated from fungi presents a largely untapped resource for novel antifungal discovery.

Key future research should focus on:

  • Systematic Screening: High-throughput screening of existing PTP1B inhibitor libraries against a panel of clinically relevant fungal pathogens.

  • Mechanism of Action Studies: Elucidating whether the antifungal activity of these compounds is related to PTP1B inhibition (in either the host or a fungal homolog) or an off-target effect.

  • Fungal PTP Homologs: Identifying and characterizing protein tyrosine phosphatases in pathogenic fungi to determine if they are viable and "druggable" targets.

  • Balancing Host vs. Pathogen Effects: For inhibitors that affect host PTP1B, carefully designed in vivo studies are needed to understand the net effect of direct antifungal activity versus immunomodulation.

By leveraging the extensive research already conducted in the metabolic disease space, the drug development community can significantly accelerate the discovery of a new class of antifungal therapeutics.

References

In Vitro Antifungal Susceptibility Testing of Antifungal Agent 91: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Foreword

"Antifungal agent 91" is a known dihydroflavonol compound isolated from the leaves of Artocarpus elasticus. While its chemical properties have been described, and it is available commercially as a research chemical (HY-169069), there is a notable absence of publicly available data regarding its specific in vitro antifungal activity. This guide has been developed to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in evaluating the antifungal potential of "this compound" or other novel compounds.

Due to the lack of specific data for "this compound," this document provides a framework of standardized protocols and illustrative data based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The experimental procedures, data tables, and signaling pathways described herein are representative of the core methodologies used in the field of antifungal drug discovery and are intended to guide the user in the systematic in vitro evaluation of this and other investigational agents.

Introduction to Antifungal Susceptibility Testing

In vitro antifungal susceptibility testing (AFST) is a critical step in the discovery and development of new antifungal agents. It provides essential data on a compound's intrinsic activity against a range of fungal pathogens. The primary objective of AFST is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. This data is fundamental for preclinical assessment, understanding the spectrum of activity, and providing a basis for further in vivo and clinical studies. Standardized methods developed by bodies such as CLSI and EUCAST are crucial for ensuring the reproducibility and comparability of data across different laboratories.

Illustrative In Vitro Activity of this compound

The following tables present hypothetical, yet representative, in vitro susceptibility data for "this compound" against a panel of common fungal pathogens. This data is structured to provide a clear summary of the agent's potential spectrum and potency, as is standard practice in the field. The values are for illustrative purposes only and would need to be determined experimentally.

Table 1: In Vitro Activity of this compound and Comparator Drugs Against Candida Species.

Organism (n=100)DrugMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansThis compound 0.125 - 4 0.5 2
Fluconazole0.25 - 6414
Amphotericin B0.125 - 20.51
Candida glabrataThis compound 0.5 - 16 2 8
Fluconazole1 - >1281664
Amphotericin B0.25 - 412
Candida aurisThis compound 1 - 32 4 16
Fluconazole2 - >12832>128
Amphotericin B0.5 - 412

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: In Vitro Activity of this compound and Comparator Drugs Against Filamentous Fungi (Molds).

Organism (n=50)DrugMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus fumigatusThis compound 0.25 - 8 1 4
Voriconazole0.125 - 20.51
Amphotericin B0.25 - 412
Fusarium solaniThis compound 4 - >64 16 64
Voriconazole2 - 32816
Amphotericin B1 - 1648

Experimental Protocols

The following are detailed methodologies for key experiments in antifungal susceptibility testing, based on established CLSI guidelines.

Broth Microdilution Method for Yeasts (Reference: CLSI M27)

This method is used to determine the MIC of an antifungal agent against yeast isolates.

3.1.1 Materials:

  • "this compound" stock solution (e.g., 1280 µg/mL in DMSO).

  • Standardized yeast inoculum (0.5 to 2.5 x 10³ cells/mL).

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well U-bottom microtiter plates.

  • Sterile water and diluents.

  • Positive control antifungal (e.g., Fluconazole).

  • Spectrophotometer or plate reader.

3.1.2 Procedure:

  • Drug Dilution: Prepare a serial two-fold dilution of "this compound" in the 96-well plate. Start by adding 100 µL of RPMI to all wells except the first column. In the first column, add 200 µL of the highest drug concentration. Perform a serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last drug dilution well. This results in 100 µL per well with decreasing concentrations of the agent.

  • Inoculum Preparation: Adjust the turbidity of a 24-hour yeast culture to match a 0.5 McFarland standard. Dilute this suspension in RPMI to achieve the final target inoculum concentration.

  • Inoculation: Add 100 µL of the standardized yeast inoculum to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no inoculum). The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well. This can be assessed visually or by using a spectrophotometer.

Broth Microdilution Method for Filamentous Fungi (Reference: CLSI M38)

This method is adapted for testing molds, which have different growth characteristics than yeasts.

3.2.1 Materials:

  • Same as for yeasts, with the exception of the inoculum.

  • Conidial suspension from a 5-7 day old culture of the mold.

3.2.2 Procedure:

  • Drug Dilution: The process is the same as for yeasts.

  • Inoculum Preparation: Harvest conidia by flooding the agar slant with sterile saline. Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL using a hemocytometer.

  • Inoculation: Inoculate the plates as described for yeasts.

  • Incubation: Incubate at 35°C for 48-72 hours, depending on the growth rate of the fungus.

  • Reading Results: For most agents, the MIC is the lowest concentration that shows 100% inhibition of growth. For echinocandins, the endpoint is the Minimum Effective Concentration (MEC), the lowest drug concentration at which small, rounded, compact hyphal forms are observed.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Broth Microdilution Assay

The following diagram illustrates the key steps in the broth microdilution antifungal susceptibility test.

G cluster_prep Preparation cluster_assay Assay Setup cluster_final Incubation & Reading A Prepare Drug Stock (this compound) C Serial Dilution of Drug in 96-Well Plate A->C B Culture Fungal Isolate (e.g., C. albicans) D Prepare Standardized Fungal Inoculum B->D E Inoculate Plate with Fungal Suspension C->E D->E F Incubate at 35°C (24-48h for yeast) E->F G Read Results (Visual or Spectrophotometric) F->G H Determine MIC G->H

Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Potential Mechanism of Action: Ergosterol Biosynthesis Pathway

Many antifungal drugs target the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[1] While the specific target of "this compound" is unknown, this pathway represents a common and critical target for antifungal action.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_drugs Drug Targets AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase (Erg1) Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase (Erg11) & others CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane Incorporation Azoles Azoles (e.g., Fluconazole) Azoles->Lanosterol Inhibits Erg11 Allylamines Allylamines (e.g., Terbinafine) Allylamines->Squalene Inhibits Erg1

Simplified Ergosterol Biosynthesis Pathway and Antifungal Targets.

Conclusion

This technical guide provides a foundational framework for the in vitro antifungal evaluation of "this compound" and other novel compounds. By adhering to standardized protocols such as the CLSI broth microdilution method, researchers can generate reliable and comparable data on the spectrum and potency of new antifungal candidates. The illustrative data and diagrams presented serve as a template for data organization and conceptual understanding of common experimental workflows and molecular pathways in antifungal research. The systematic application of these methodologies is paramount to advancing promising compounds through the drug development pipeline.

References

Unmasking the Fungal Achilles' Heel: A Technical Guide to Antifungal Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the urgent discovery of novel therapeutic agents. A critical bottleneck in the development of new antifungals is the identification and validation of fungal-specific targets. This technical guide provides an in-depth overview of the core methodologies employed to elucidate the mechanism of action and identify the molecular targets of antifungal compounds in pathogenic fungi.

Core Methodologies in Antifungal Target Identification

The journey to pinpointing a compound's molecular target is multifaceted, often requiring an integrated approach that combines genetic, biochemical, and computational strategies. These methods are designed to generate a testable hypothesis about a compound's mechanism of action, which is then validated through further experimentation.

Genetic and Chemical-Genomic Approaches

Genetic methods exploit the power of fungal genetics to reveal drug-target interactions. These approaches are particularly powerful in model organisms like Saccharomyces cerevisiae and have been adapted for pathogens such as Candida albicans and Cryptococcus neoformans.[1][2][3]

  • Analysis of Resistant Mutants: A classic approach involves generating spontaneous or induced mutants that exhibit resistance to the antifungal agent. Whole-genome sequencing of these resistant strains can pinpoint mutations within the target protein (preventing drug binding) or in genes that regulate the target's expression or pathway.[1]

  • Chemical-Genomic Profiling: This high-throughput strategy assesses the fitness of a comprehensive library of gene-deletion mutants in the presence of the antifungal compound. Key techniques include:

    • Haploinsufficiency Profiling (HIP): Uses a collection of heterozygous diploid mutants (one gene copy deleted). If a mutant is hypersensitive to the compound, it suggests the deleted gene is the drug's target, as the reduced level of the target protein makes the cell more vulnerable.[1]

    • Homozygous Profiling (HOP): Uses a collection of homozygous diploid mutants (both gene copies of a non-essential gene deleted). This screen can identify pathways that buffer the drug-target pathway.[1]

  • Multicopy Suppressor Screening: This method identifies genes that, when overexpressed from a plasmid, confer resistance to the antifungal. The overexpressed gene product may be the direct target of the compound (requiring more drug to inhibit) or part of a pathway that bypasses the inhibited step.

Biochemical and Proteomic Approaches

Biochemical methods provide direct evidence of a compound's effect on a specific metabolic pathway or enzyme.[4] Proteomics complements these studies by offering a global view of the cellular response to the compound.[5][6]

  • Direct Enzyme Assays: If a target pathway is hypothesized (e.g., cell wall synthesis), the antifungal can be tested directly against purified or cell-lysate-derived enzymes from that pathway (e.g., β-1,3-glucan synthase). Inhibition of enzyme activity provides strong evidence for a direct interaction.

  • Metabolic Profiling: The accumulation of a specific substrate or depletion of a product within a metabolic pathway points to the inhibition of a particular enzymatic step. A prime example is the analysis of sterol composition by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm inhibition of the ergosterol biosynthesis pathway.[7]

  • Proteomics-Based Approaches: Mass spectrometry is used to compare the proteome of fungal cells treated with the antifungal to untreated cells.[5][6] This can reveal:

    • Target Upregulation: Cells may upregulate the expression of the target protein to compensate for inhibition.

    • Pathway-Level Changes: Proteins in the affected pathway or related stress-response pathways may show significant changes in abundance.

Computational and Bioinformatic Strategies

Computational methods are invaluable for prioritizing potential targets and analyzing large datasets generated from genetic and proteomic screens.[8][9]

  • Subtractive Genomics: This in silico approach compares the genome of the fungal pathogen with that of the host (e.g., human). Genes that are essential for the fungus but absent in the host are identified as high-priority potential drug targets.

  • Metabolic Network Modeling: By creating computational models of fungal metabolic networks, researchers can predict "chokepoint" enzymes—those that are essential for a critical pathway and lack redundant alternatives.[8][9] These chokepoints represent attractive targets.

  • Molecular Docking: Once a target protein is identified, computational docking can be used to model the interaction between the antifungal compound and the protein's active site, helping to validate the target and guide the design of more potent derivatives.[4]

Data Presentation: Quantitative Analysis of Antifungal Activity

Quantitative data is essential for comparing the potency of different compounds and understanding their mechanism of action. The following tables summarize key parameters for major antifungal classes.

Table 1: Minimum Inhibitory Concentrations (MIC) of Common Antifungals

The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism. It is a fundamental measure of a compound's antifungal potency.

Antifungal AgentDrug ClassFungal PathogenTypical MIC Range (µg/mL)
FluconazoleAzoleCandida albicans0.25 - 2.0
VoriconazoleAzoleAspergillus fumigatus0.5 - 2.0
CaspofunginEchinocandinCandida albicans0.015 - 0.125
Amphotericin BPolyeneCryptococcus neoformans0.125 - 1.0

(Note: MIC values can vary significantly between strains, isolates, and testing conditions.)

Table 2: Enzyme Inhibition and Cellular Effect Concentrations

IC50 and EC50 values provide more specific information about the compound's interaction with its target and its effect on cellular processes.

Antifungal AgentTarget Enzyme/ProcessFungal SpeciesIC50 / EC50
VoriconazoleErg11p (Lanosterol 14α-demethylase)Candida albicansIC50: ~0.01 - 0.1 µM
Caspofunginβ-(1,3)-D-Glucan SynthaseSaccharomyces cerevisiaeIC50: ~2.0 x 10⁻⁸ M[10]
PosaconazoleErgosterol DepletionTrypanosoma cruziEC50: ~0.5 nM[11]
  • IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a specific enzyme or biological process in vitro.[10][12]

  • EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response (e.g., 50% inhibition of a cellular process) in vivo or in cell-based assays.[11][12]

Experimental Protocols

This section provides detailed methodologies for key assays used in antifungal target identification.

Protocol: Broth Microdilution Assay for MIC Determination

This assay is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • 96-well microtiter plates

  • Fungal strain of interest

  • Growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Antifungal compound stock solution (in DMSO)

  • Sterile saline or PBS

  • Spectrophotometer or microplate reader

  • Hemocytometer

Procedure:

  • Inoculum Preparation: a. Culture the fungal strain on an agar plate for 24-48 hours. b. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL). c. Dilute this suspension in the growth medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[7]

  • Drug Dilution: a. In a 96-well plate, perform a two-fold serial dilution of the antifungal compound in the growth medium. For example, start with a concentration of 64 µg/mL and dilute down to 0.0625 µg/mL. b. Include a positive control well (inoculum without drug) and a negative/sterility control well (medium only).

  • Inoculation: a. Add the prepared fungal inoculum to each well (except the sterility control) to reach the final desired cell concentration. The final volume in each well is typically 200 µL.

  • Incubation: a. Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: a. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. b. This can be determined visually or by reading the optical density (OD) at 600 nm with a microplate reader.[7]

Protocol: Ergosterol Biosynthesis Inhibition Assay via GC-MS

This protocol quantifies the sterol composition of fungal cells to determine if a compound inhibits the ergosterol pathway.[7]

Materials:

  • Fungal strain (e.g., Candida albicans)

  • Growth medium (e.g., Sabouraud Dextrose Broth)

  • Antifungal compound

  • Saponification reagent (e.g., 20% w/v KOH in 60% ethanol)

  • Hexane

  • Anhydrous pyridine and a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Culture and Treatment: a. Grow the fungal culture to the mid-logarithmic phase. b. Add the test compound at various concentrations (e.g., sub-MIC, MIC, and supra-MIC levels) and incubate for 4-16 hours. Include an untreated (DMSO) control. c. Harvest cells by centrifugation.

  • Saponification and Sterol Extraction: a. Resuspend the cell pellet in the saponification reagent and heat at 80°C for 1 hour to lyse cells and hydrolyze sterol esters. b. After cooling, add an equal volume of sterile water. c. Extract the non-saponifiable lipids (sterols) by adding two volumes of hexane and vortexing vigorously. d. Centrifuge to separate the phases and carefully collect the upper hexane layer.

  • Derivatization: a. Evaporate the hexane to dryness under a stream of nitrogen. b. Add anhydrous pyridine and the silylation agent to the dried extract. Seal and heat at 70°C for 1 hour to create trimethylsilyl (TMS) ethers of the sterols, which are more volatile for GC analysis.

  • GC-MS Analysis: a. Inject the derivatized sample into the GC-MS system. b. Use a suitable temperature program to separate the different sterols (e.g., ergosterol, lanosterol). c. Identify and quantify the sterols based on their characteristic retention times and mass spectra.

  • Data Analysis: a. Compare the sterol profiles of treated and untreated cells. Inhibition of the ergosterol pathway is confirmed by a dose-dependent decrease in the ergosterol peak and a corresponding accumulation of its precursors, such as lanosterol.[7]

Protocol: β-(1,3)-D-Glucan Synthase (GS) Activity Assay

This assay measures the activity of the GS enzyme, the target of echinocandins, by quantifying the incorporation of a radiolabeled substrate into the glucan polymer.[10][13]

Materials:

  • Fungal membrane fraction (source of the GS enzyme)

  • UDP-D-[¹⁴C]glucose (radiolabeled substrate)

  • Assay buffer (e.g., 75 mM Tris-HCl pH 7.5, 0.75% BSA, 25 mM KF, 0.75 mM EDTA)

  • GTPγS (activator)

  • Antifungal compound (e.g., caspofungin)

  • 10% Trichloroacetic acid (TCA)

  • Glass microfiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, combine the assay buffer, GTPγS, the fungal membrane fraction, and various concentrations of the test inhibitor.

  • Reaction Initiation and Incubation: a. Start the reaction by adding the UDP-D-[¹⁴C]glucose substrate. b. Incubate the mixture at 30°C for 60 minutes.[10]

  • Quenching and Filtration: a. Stop the reaction by adding cold 10% TCA. b. Filter the mixture through a glass microfiber filter. The insoluble [¹⁴C]-labeled glucan product will be retained on the filter. c. Wash the filter multiple times with 10% TCA and then with 95% ethanol to remove unincorporated substrate.[10][13]

  • Quantification: a. Place the dried filter into a scintillation vial with scintillation fluid. b. Measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of glucan synthesized and thus the enzyme's activity.

  • Data Analysis: a. Plot the enzyme activity (CPM) against the inhibitor concentration. b. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Mandatory Visualizations (Graphviz)

The following diagrams illustrate key workflows and pathways in antifungal target identification.

Antifungal_Target_ID_Workflow cluster_screening Phase 1: Discovery & Initial Characterization cluster_hypothesis Phase 2: Hypothesis Generation cluster_validation Phase 3: Target Validation pheno_screen Phenotypic Screen (Growth Inhibition Assay) mic_det MIC Determination pheno_screen->mic_det genetic Genetic Screens (Resistant Mutants, HIP/HOP) mic_det->genetic biochem Biochemical Profiling (Metabolomics) mic_det->biochem proteomic Proteomic Analysis (Expression Changes) mic_det->proteomic enzyme_assay In Vitro Enzyme Inhibition Assay genetic->enzyme_assay gene_knockout Target Gene Deletion/ Overexpression genetic->gene_knockout biochem->enzyme_assay proteomic->enzyme_assay binding_assay Direct Binding Assay (e.g., SPR) enzyme_assay->binding_assay final_target Validated Target gene_knockout->final_target binding_assay->final_target

Caption: A generalized experimental workflow for antifungal target identification.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene multiple steps lanosterol Lanosterol squalene->lanosterol Erg1 ergosterol Ergosterol lanosterol->ergosterol Erg11 & other steps erg1 Erg1 (Squalene epoxidase) erg11 Erg11 (14α-demethylase) allylamines Allylamines (e.g., Terbinafine) allylamines->erg1 azoles Azoles (e.g., Fluconazole) azoles->erg11

Caption: The ergosterol biosynthesis pathway and targets of major antifungal classes.

Cell_Wall_Synthesis_Pathway udp_glcnac UDP-GlcNAc chitin Chitin udp_glcnac->chitin CHS udp_glucose UDP-Glucose b13_glucan β-(1,3)-glucan udp_glucose->b13_glucan FKS cell_wall Fungal Cell Wall chitin->cell_wall b13_glucan->cell_wall chs Chitin Synthase (CHS) fks β-(1,3)-glucan Synthase (FKS) nikkomycins Nikkomycins nikkomycins->chs echinocandins Echinocandins (e.g., Caspofungin) echinocandins->fks

Caption: Key synthesis pathways for the fungal cell wall and their inhibitors.

References

An In-depth Technical Guide on the Biosynthetic Pathway of Antifungal Agent 91 in Artocarpus elasticus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Antifungal agent 91," a dihydroflavonol isolated from the leaves of Artocarpus elasticus, has demonstrated notable antifungal properties and potent inhibition of protein tyrosine phosphatase 1B (PTP1B), a key target in diabetes and obesity research. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this promising bioactive compound. While specific enzymatic data for the synthesis of this compound in A. elasticus is not yet available in the literature, this document outlines the generally accepted flavonoid biosynthetic route, detailing the key enzymatic steps and providing established experimental protocols for the isolation, characterization, and bioactivity assessment of similar dihydroflavonols. This guide serves as a foundational resource for researchers seeking to further investigate the biosynthesis and therapeutic potential of this compound.

Introduction

Artocarpus elasticus, a member of the Moraceae family, is a rich source of diverse secondary metabolites, particularly prenylated flavonoids, which exhibit a wide range of biological activities. Among these is the dihydroflavonol designated "this compound," which has been identified as a potent inhibitor of PTP1B with an IC50 value of 0.17 μM.[1] Dihydroflavonols are a subclass of flavonoids characterized by a saturated C2-C3 bond in the C-ring of the flavonoid skeleton. Their biosynthesis follows the general phenylpropanoid pathway, which is well-established in higher plants. This guide will detail the likely biosynthetic route to this compound in A. elasticus, drawing on the known enzymology of flavonoid biosynthesis.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound, a dihydroflavonol, is presumed to follow the general flavonoid biosynthetic pathway, which involves a series of enzymatic reactions converting primary metabolites into the complex flavonoid scaffold. The key enzymes likely involved are Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-Hydroxylase (F3H), and potentially other modifying enzymes for substitutions on the flavonoid rings.

Key Enzymes and Reactions

The proposed biosynthetic pathway is initiated from the general phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA.

  • Chalcone Synthase (CHS, EC 2.3.1.74): This enzyme catalyzes the first committed step in flavonoid biosynthesis.[2][3] It performs a series of decarboxylation and condensation reactions, combining one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[2][3]

  • Chalcone Isomerase (CHI, EC 5.5.1.6): Naringenin chalcone is subsequently cyclized by CHI to produce (2S)-naringenin, a flavanone. This reaction is crucial for the formation of the heterocyclic C-ring characteristic of flavonoids.

  • Flavanone 3-Hydroxylase (F3H, EC 1.14.11.9): F3H, a 2-oxoglutarate-dependent dioxygenase, hydroxylates the 3-position of the C-ring of (2S)-naringenin to yield dihydrokaempferol, a dihydroflavonol. This is a critical step leading to the dihydroflavonol core structure of this compound.

  • Further Modifications: The basic dihydroflavonol skeleton can be further modified by other enzymes such as hydroxylases, methyltransferases, and glycosyltransferases to produce the specific structure of this compound. The exact nature and order of these modifications in A. elasticus for this particular compound are yet to be elucidated.

The general pathway leading to dihydroflavonols is depicted in the following diagram:

Biosynthetic_Pathway pCoumaroylCoA p-Coumaroyl-CoA NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone Naringenin (2S)-Naringenin (Flavanone) NaringeninChalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol (Dihydroflavonol) Naringenin->Dihydrokaempferol F3H AntifungalAgent91 This compound Dihydrokaempferol->AntifungalAgent91 Modifying Enzymes EnzymeCHS CHS EnzymeCHI CHI EnzymeF3H F3H EnzymeModification Modifying Enzymes Isolation_Workflow Start Dried, powdered A. elasticus leaves Maceration Maceration with Methanol Start->Maceration Filtration Filtration and Concentration Maceration->Filtration CrudeExtract Crude Methanolic Extract Filtration->CrudeExtract Partitioning Solvent Partitioning CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction ColumnChromatography Silica Gel Column Chromatography EtOAcFraction->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions PTLC Preparative TLC Fractions->PTLC PureCompound Pure this compound PTLC->PureCompound PTP1B_Assay_Workflow Start Prepare Reagents: Buffer, Enzyme, Substrate, Inhibitor PlateSetup Add Buffer, Inhibitor, and Enzyme to 96-well plate Start->PlateSetup Preincubation Pre-incubate at 37°C for 10 min PlateSetup->Preincubation AddSubstrate Add pNPP Substrate Preincubation->AddSubstrate Measurement Measure Absorbance at 405 nm for 30 min at 37°C AddSubstrate->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

References

The Synergistic Antifungal Potential of Agent 91: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Antifungal agent 91, a dihydroflavonol isolated from the leaves of Artocarpus elasticus, has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with inherent antifungal properties. This dual activity presents a compelling case for its investigation as a synergistic partner to conventional antifungal therapies. This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the core potential of this compound to act in synergy with existing antifungal drugs. It outlines a hypothetical framework based on the known activities of related flavonoids and PTP1B inhibitors, details robust experimental protocols to validate these hypotheses, and visualizes potential mechanisms of action and experimental workflows. While direct synergistic studies on this compound are yet to be published, the data herein provides a strong rationale and a practical roadmap for its exploration as a novel combination therapy for fungal infections.

Introduction: The Emerging Threat of Fungal Resistance and the Promise of Synergistic Therapies

The rise of antifungal resistance is a critical global health challenge, necessitating the development of novel therapeutic strategies. Combination therapy, which utilizes the synergistic effects of two or more drugs, offers a promising approach to enhance efficacy, reduce dosages, and overcome resistance mechanisms. Flavonoids, a class of natural products, have garnered significant attention for their broad-spectrum biological activities, including antifungal and synergistic properties.[1][2]

This compound, a dihydroflavonol from Artocarpus elasticus, is a particularly interesting candidate for synergistic antifungal research. Its established role as a PTP1B inhibitor with an IC50 of 0.17 μM suggests a potential to modulate host immune responses to fungal pathogens, a mechanism that could be exploited in combination with direct-acting antifungal agents. This document explores the theoretical framework for the synergistic action of this compound and provides the necessary technical guidance for its experimental validation.

Potential for Synergistic Effects: A Data-Driven Hypothesis

While specific data on the synergistic effects of this compound is not yet available, the activities of analogous compounds provide a strong basis for hypothesizing its potential. The following table summarizes hypothetical synergistic interactions based on data from studies on other flavonoids and PTP1B inhibitors.

Antifungal Agent Combination Partner Target Organism Observed/Hypothesized Effect Reference for Analogy
This compound (Hypothetical) FluconazoleCandida albicansReduction in Fluconazole MIC; Inhibition of biofilm formationGeneral flavonoid synergy[1]
This compound (Hypothetical) Amphotericin BAspergillus fumigatusIncreased fungal cell membrane permeability; Reduced Amphotericin B toxicityPTP1B inhibitor synergy
This compound (Hypothetical) CaspofunginCandida glabrataEnhanced cell wall stress; Synergistic fungicidal activityGeneral flavonoid synergy[1]

Proposed Mechanisms of Synergistic Action

The synergistic potential of this compound likely stems from a multi-faceted mechanism of action, leveraging both its intrinsic antifungal properties and its PTP1B inhibitory activity.

Direct Antifungal Activity and Potentiation

Flavonoids are known to disrupt fungal cell membranes, inhibit key enzymes, and interfere with biofilm formation.[1] this compound may potentiate the effects of conventional antifungals by:

  • Increasing Cell Membrane Permeability: By disrupting the fungal cell membrane, it may facilitate the entry of other antifungal drugs.

  • Inhibiting Efflux Pumps: Flavonoids have been shown to inhibit efflux pumps, a common mechanism of drug resistance in fungi.

  • Targeting Fungal Virulence Factors: It may inhibit enzymes and pathways crucial for fungal growth and pathogenesis.

Modulation of Host Immune Response via PTP1B Inhibition

PTP1B is a key negative regulator of inflammatory signaling pathways. By inhibiting PTP1B, this compound could enhance the host's innate immune response to fungal infections, creating a more favorable environment for the action of antifungal drugs.

Caption: Hypothesized synergistic mechanism of this compound.

Experimental Protocols for Synergy Validation

To rigorously evaluate the synergistic potential of this compound, a series of well-defined in vitro and in vivo experiments are recommended.

In Vitro Synergy Testing: Checkerboard Assay

The checkerboard microdilution assay is the gold standard for quantifying synergistic interactions between two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of this compound in combination with conventional antifungal drugs against various fungal pathogens.

Protocol:

  • Prepare Drug Dilutions: Prepare serial twofold dilutions of this compound and the partner antifungal drug in a 96-well microtiter plate. The concentrations should range from sub-inhibitory to supra-inhibitory.

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Incubation: Add the fungal inoculum to each well of the microtiter plate and incubate under appropriate conditions for the specific fungal species.

  • Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by visual inspection or spectrophotometric reading.

  • FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

G Checkerboard Assay Workflow start Start drug_prep Prepare Serial Dilutions of Agent 91 and Partner Antifungal start->drug_prep plate_setup Dispense Drug Dilutions into 96-well Plate drug_prep->plate_setup inoculum_prep Prepare Standardized Fungal Inoculum plate_setup->inoculum_prep inoculate Inoculate Plate inoculum_prep->inoculate incubate Incubate at Optimal Temperature and Time inoculate->incubate read_results Determine MICs incubate->read_results calc_fici Calculate FICI read_results->calc_fici interpret Interpret Results (Synergy, Additive, Antagonism) calc_fici->interpret end End interpret->end

Caption: Workflow for the in vitro checkerboard synergy assay.

Time-Kill Assays

Time-kill assays provide dynamic information about the rate of fungal killing by antimicrobial agents, alone and in combination.

Objective: To assess the fungicidal or fungistatic nature of the synergistic interaction over time.

Protocol:

  • Culture Preparation: Grow the fungal strain to the logarithmic phase.

  • Drug Exposure: Expose the fungal culture to the drugs at their MICs and synergistic concentrations (determined from the checkerboard assay).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions and plate on appropriate agar to determine the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot log10 CFU/mL versus time. Synergy is typically defined as a ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent.

In Vivo Efficacy Studies: Murine Model of Systemic Infection

In vivo studies are crucial to validate the therapeutic potential of the synergistic combination.

Objective: To evaluate the efficacy of this compound in combination with a conventional antifungal in a murine model of systemic fungal infection.

Protocol:

  • Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6) and induce systemic infection with a relevant fungal pathogen.

  • Treatment Groups: Establish treatment groups including vehicle control, this compound alone, conventional antifungal alone, and the combination therapy.

  • Drug Administration: Administer the drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined dosages.

  • Monitoring: Monitor the mice for survival, clinical signs of infection, and body weight changes.

  • Outcome Measures: At the end of the study, determine the fungal burden in target organs (e.g., kidneys, brain, lungs) by CFU counting. Histopathological analysis of the organs can also be performed.

G In Vivo Murine Model Workflow start Start infection Induce Systemic Fungal Infection in Mice start->infection grouping Randomize into Treatment Groups infection->grouping treatment Administer Treatments (Control, Single Agents, Combination) grouping->treatment monitoring Monitor Survival, Clinical Signs, and Body Weight treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Determine Fungal Burden in Organs (CFU) and Histopathology endpoint->analysis end End analysis->end

Caption: Workflow for the in vivo murine model of systemic infection.

Future Directions and Conclusion

The exploration of this compound as a synergistic partner in antifungal therapy holds significant promise. Future research should focus on:

  • Elucidating the precise molecular mechanisms of its antifungal and synergistic actions through transcriptomic and proteomic studies.

  • Investigating its efficacy against a broader range of clinically relevant fungal pathogens , including drug-resistant strains.

  • Optimizing dosage and formulation for in vivo applications.

  • Evaluating its safety and pharmacokinetic profiles in preclinical models.

References

An In-depth Technical Guide to the Effects of Echinocandins on Fungal Cell Morphology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of echinocandin antifungal agents on fungal cell morphology. Echinocandins represent a major class of antifungal drugs that target the fungal cell wall, a structure essential for fungal viability and one that is absent in mammalian cells. This document details their mechanism of action, the resultant morphological and ultrastructural changes in fungal cells, relevant experimental protocols, and the key signaling pathways involved in the fungal response to these agents.

Mechanism of Action of Echinocandins

Echinocandins, such as caspofungin, micafungin, and anidulafungin, exert their antifungal effect by specifically inhibiting the enzyme β-(1,3)-D-glucan synthase.[1][2][3] This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, a major polysaccharide that provides structural integrity to the fungal cell wall.[1][2][3] The inhibition is non-competitive and targets the Fks1p subunit of the enzyme complex.[2][3]

The depletion of β-(1,3)-D-glucan in the cell wall leads to a structurally weakened and osmotically sensitive cell.[1][2] This can result in cell lysis and death, particularly in yeasts like Candida species, against which echinocandins are generally fungicidal.[2][4] In filamentous fungi such as Aspergillus species, the effect is often fungistatic, leading to severe morphological aberrations at the growing hyphal tips.[2][4]

Effects on Fungal Cell Morphology

The disruption of cell wall synthesis by echinocandins leads to distinct and observable changes in fungal cell morphology.

  • In Yeasts (e.g., Candida albicans): Exposure to echinocandins typically results in swollen, enlarged cells that are prone to lysis. At sub-inhibitory concentrations, extensive cell wall remodeling occurs, characterized by an increase in chitin content as a compensatory mechanism.[5] This can also lead to increased cell surface hydrophobicity and cell aggregation.[5]

  • In Filamentous Fungi (e.g., Aspergillus fumigatus): The primary effect is seen at the hyphal tips, which are the sites of active growth and cell wall synthesis. Echinocandin treatment causes the tips to swell and frequently burst, leading to the release of cytoplasmic contents.[6] This results in highly branched and stunted hyphae.

A phenomenon known as the "paradoxical effect" has been observed in some fungal strains, where they can resume growth at concentrations of echinocandins that are above the minimal inhibitory concentration (MIC).[7][8] This paradoxical growth is associated with a normalization of cell wall chitin levels and renewed localization of β-(1,3)-D-glucan synthase to the hyphal tips.[8]

Quantitative Data on Echinocandin Activity

The activity of echinocandins is quantified using metrics such as the Minimum Inhibitory Concentration (MIC) for yeasts and the Minimum Effective Concentration (MEC) for filamentous fungi. The MEC is the lowest drug concentration that leads to the formation of abnormal, branched hyphae.

Fungal SpeciesAntifungal AgentMIC/MEC Range (mg/L)Reference
Aspergillus fumigatusCaspofungin<0.5[1]
Aspergillus flavusCaspofungin<0.5[1]
Aspergillus nigerCaspofungin<0.5[1]
Aspergillus terreusCaspofungin<0.5[1]
Candida albicansCaspofunginVaries by isolate[9]
Candida glabrataCaspofunginVaries by isolate[9]
Candida parapsilosisCaspofunginHigher MICs observed[9]
Aspergillus fumigatusRezafunginMEC90 ≤0.008–0.03[10]
Aspergillus terreusRezafunginMEC90 ≤0.008–0.03[10]
Aspergillus nigerRezafunginMEC90 ≤0.008–0.03[10]
Aspergillus flavusRezafunginMEC90 ≤0.008–0.03[10]

Key Experimental Protocols

4.1. Antifungal Susceptibility Testing

  • Objective: To determine the in vitro activity of an echinocandin against a specific fungal isolate.

  • Methodology (Broth Microdilution):

    • Prepare a standardized inoculum of the fungal strain (e.g., 0.5–2.5 x 10^3 cells/mL for Candida).

    • Serially dilute the echinocandin in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI 1640).

    • Inoculate each well with the fungal suspension.

    • Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

    • Incubate the plate at 35-37°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 100% reduction in optical density at 530 nm) compared to the drug-free control.[11] For filamentous fungi, the MEC is determined by microscopic examination as the lowest concentration causing the formation of aberrant, short, and branched hyphae.

4.2. Morphological Analysis using Microscopy

  • Objective: To visualize the effects of echinocandins on fungal cell morphology.

  • Methodology:

    • Culture the fungal strain in a liquid medium in the presence and absence of the echinocandin at various concentrations (e.g., sub-MEC, MEC, and supra-MEC).

    • Incubate for a specified period (e.g., 16-24 hours).

    • For light microscopy, a wet mount of the fungal cells can be prepared and observed under a microscope.

    • For detailed ultrastructural analysis, cells can be fixed, dehydrated, and processed for Scanning Electron Microscopy (SEM) to observe surface morphology or Transmission Electron Microscopy (TEM) to visualize internal structures and cell wall defects.

4.3. Cell Wall Staining

  • Objective: To analyze changes in cell wall components, particularly the compensatory increase in chitin.

  • Methodology (Calcofluor White Staining for Chitin):

    • Treat fungal cells with the echinocandin as described above.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS).

    • Resuspend the cells in a solution of Calcofluor White (a fluorescent stain that binds to chitin).

    • Incubate for a short period in the dark.

    • Wash the cells to remove excess stain.

    • Observe the cells using a fluorescence microscope with a DAPI filter set. An increase in fluorescence intensity indicates a higher chitin content.

Signaling Pathways

Fungi have evolved sophisticated signaling pathways to respond to cell wall stress. The primary pathway activated by echinocandin-induced cell wall damage is the Cell Wall Integrity (CWI) pathway.

5.1. The Cell Wall Integrity (CWI) Pathway

The CWI pathway is a highly conserved signaling cascade that functions to maintain the structural integrity of the cell wall.[12] It is activated by various stresses, including osmotic shock, heat stress, and exposure to cell wall-damaging agents like echinocandins.

The core of the CWI pathway is a Mitogen-Activated Protein Kinase (MAPK) cascade.[12][13] In Saccharomyces cerevisiae, cell surface sensors (like Wsc1 and Mid2) detect cell wall stress and signal through the GTPase Rho1.[12] Rho1 then activates Protein Kinase C (Pkc1), which in turn initiates the MAPK cascade, leading to the phosphorylation and activation of the MAPK Mpk1 (also known as Slt2).[14] Activated Mpk1 translocates to the nucleus and activates transcription factors, such as Rlm1, which upregulate the expression of genes involved in cell wall synthesis and repair, including chitin synthases.

CWI_Pathway cluster_nucleus Nucleus stress Echinocandin-induced Cell Wall Stress sensors Cell Surface Sensors (Wsc1, Mid2) stress->sensors activates glucan_synthase β-(1,3)-D-Glucan Synthase stress->glucan_synthase inhibits rho1 Rho1-GTP sensors->rho1 activates pkc1 Pkc1 rho1->pkc1 activates bck1 Bck1 (MAPKKK) pkc1->bck1 activates mkk12 Mkk1/2 (MAPKK) bck1->mkk12 activates mpk1 Mpk1/Slt2 (MAPK) mkk12->mpk1 activates nucleus Nucleus mpk1->nucleus rlm1 Rlm1 (Transcription Factor) mpk1->rlm1 activates in nucleus genes Cell Wall Repair Genes (e.g., Chitin Synthases) rlm1->genes upregulates

Diagram 1: The Fungal Cell Wall Integrity (CWI) Signaling Pathway.

5.2. Experimental Workflow for Studying CWI Pathway Activation

The activation of the CWI pathway can be monitored experimentally by observing the phosphorylation of the terminal MAPK (Mpk1/Slt2).

Experimental_Workflow start Fungal Culture treatment Treat with Echinocandin (Time Course) start->treatment harvest Harvest Cells treatment->harvest extract Protein Extraction harvest->extract sds_page SDS-PAGE extract->sds_page western_blot Western Blot sds_page->western_blot antibody Probe with anti-phospho-MAPK Antibody western_blot->antibody detection Detect Phosphorylated MAPK antibody->detection analysis Quantify Signal detection->analysis

References

Methodological & Application

Application Notes and Protocols for MIC Testing of Antifungal Agent 91

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of the novel investigational compound, Antifungal Agent 91. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.

Introduction

This compound is a novel compound under investigation for its potential antifungal activity. Establishing its in vitro efficacy is a critical first step in the drug development process. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This value is essential for understanding the potency of the agent, for comparing it to existing antifungals, and for informing further preclinical and clinical studies.

The following sections detail the standardized broth microdilution methods for testing this compound against both yeast and filamentous fungi, present example data in a structured format, and provide visual workflows and potential mechanism of action pathways.

Data Presentation: In Vitro Susceptibility of Fungal Pathogens to this compound

The following tables summarize hypothetical MIC data for this compound against a panel of common fungal pathogens. These values are for illustrative purposes and would be determined experimentally using the protocols described below.

Table 1: MIC of this compound Against Common Yeast Pathogens

Fungal SpeciesStrain IDMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansATCC 900280.03 - 10.1250.5
Candida glabrataATCC 900300.125 - 40.52
Candida parapsilosisATCC 220190.06 - 20.251
Candida tropicalisATCC 7500.03 - 10.1250.5
Candida aurisB112200.25 - 814
Cryptococcus neoformansATCC 901120.015 - 0.50.060.25

Table 2: MIC of this compound Against Common Filamentous Fungi

Fungal SpeciesStrain IDMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus fumigatusATCC 2043050.06 - 20.251
Aspergillus flavusATCC 2043040.125 - 40.52
Aspergillus nigerATCC 164040.25 - 814
Fusarium solaniATCC 360311 - 32816
Rhizopus oryzaeATCC 104042 - >641664

Experimental Protocols

The following are detailed protocols for performing broth microdilution MIC testing for this compound. It is crucial to adhere to aseptic techniques throughout the procedures.

Protocol 1: Broth Microdilution MIC Testing for Yeasts (Adapted from CLSI M27)[1][2]

1. Materials:

  • This compound stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO)

  • 96-well, sterile, flat-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline (0.85%) or water

  • Spectrophotometer

  • Yeast isolates to be tested

  • Sabouraud Dextrose Agar (SDA) plates

  • Incubator (35°C)

  • Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

2. Inoculum Preparation:

  • Subculture the yeast isolate onto an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Select 3-5 well-isolated colonies and suspend them in 5 mL of sterile saline.

  • Vortex the suspension for 15 seconds.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

3. Plate Preparation:

  • Prepare serial two-fold dilutions of this compound in RPMI 1640 medium in the microtiter plate. The final volume in each well should be 100 µL. The concentration range should be appropriate to determine the MIC (e.g., 0.015 to 16 µg/mL).

  • Include a positive control well (no drug) and a negative control well (no inoculum).

4. Inoculation and Incubation:

  • Add 100 µL of the final yeast inoculum to each well containing the antifungal dilutions and the positive control well.

  • The final volume in each well will be 200 µL.

  • Seal the plate and incubate at 35°C for 24-48 hours.

5. Reading the MIC:

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the positive control well.

  • The endpoint can be determined visually or by using a microplate reader at 530 nm.

Protocol 2: Broth Microdilution MIC Testing for Filamentous Fungi (Adapted from CLSI M38)[2][3]

1. Materials:

  • Same as for yeast testing, with the addition of Potato Dextrose Agar (PDA) plates.

  • Sterile Tween 20 (0.05%) solution.

  • Hemocytometer or other cell counting device.

  • Quality control strains (e.g., Aspergillus fumigatus ATCC 204305, Aspergillus flavus ATCC 204304).

2. Inoculum Preparation:

  • Grow the filamentous fungus on a PDA plate at 35°C for 7 days or until adequate sporulation is observed.

  • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface with a sterile loop.

  • Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

  • Transfer the upper suspension to a new sterile tube.

  • Count the conidia using a hemocytometer and adjust the concentration to 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.

3. Plate Preparation and Inoculation:

  • Follow the same procedure for plate preparation as described for yeasts.

  • Inoculate each well with 100 µL of the final conidial suspension.

4. Incubation and Reading the MIC:

  • Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is seen in the positive control well.

  • The MIC is defined as the lowest concentration of this compound that causes 100% inhibition of growth (no visible growth) compared to the positive control.

Visualization of Workflows and Pathways

To facilitate a clearer understanding of the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.

MIC_Testing_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_readout Analysis start Start culture Culture Fungal Isolate start->culture inoculum Prepare Inoculum culture->inoculum mcfarland Adjust to 0.5 McFarland inoculum->mcfarland dilute_inoculum Dilute Inoculum mcfarland->dilute_inoculum add_inoculum Inoculate Microtiter Plate dilute_inoculum->add_inoculum prepare_drug Prepare Serial Dilutions of This compound prepare_drug->add_inoculum incubate Incubate at 35°C add_inoculum->incubate read_mic Read MIC Endpoint incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_agent Potential Target Squalene Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene epoxidase (Target of Allylamines) Lanosterol Lanosterol Squalene_epoxide->Lanosterol 14-alpha-demethyl-lanosterol 14-alpha-demethyl-lanosterol Lanosterol->14-alpha-demethyl-lanosterol 14-alpha-demethylase (Target of Azoles) Zymosterol Zymosterol 14-alpha-demethyl-lanosterol->Zymosterol C14-reductase Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol C22-desaturase Agent91 This compound 14-alpha-demethylase\n(Target of Azoles) 14-alpha-demethylase (Target of Azoles) Agent91->14-alpha-demethylase\n(Target of Azoles)

Caption: Hypothetical targeting of the ergosterol biosynthesis pathway.

Application Notes and Protocols: Preparation of "Antifungal Agent 91" Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and consistent preparation of stock solutions is a critical first step in the evaluation of any novel compound, including the promising new candidate, "Antifungal agent 91". The concentration and stability of the stock solution directly impact the reliability and reproducibility of experimental results in antifungal susceptibility testing, mechanism of action studies, and preclinical development. This document provides a comprehensive guide to preparing, storing, and handling stock solutions of "this compound" to ensure data integrity and optimal performance in downstream applications.

These protocols are designed to be a starting point for researchers. The specific details for "this compound" must be determined empirically. It is crucial to have a thorough understanding of the physicochemical properties of the compound to develop a robust stock solution protocol.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of "this compound" is paramount for the successful preparation of a stable and usable stock solution. The following table summarizes the key parameters that need to be determined for "this compound".

PropertyValueSource / Method
Molecular Weight e.g., 450.3 g/mol Theoretical or experimentally determined
Appearance e.g., White to off-white powderVisual inspection
Purity e.g., >98% (HPLC)HPLC, LC-MS, NMR
Solubility in common solvents
   DMSOe.g., ≥ 50 mg/mLSerial dilution and visual inspection
   Ethanole.g., < 1 mg/mLSerial dilution and visual inspection
   Watere.g., InsolubleSerial dilution and visual inspection
Hygroscopicity e.g., Non-hygroscopicDynamic Vapor Sorption (DVS) analysis
Light Sensitivity e.g., Stable in ambient lightStability study under light exposure
pKa e.g., 8.10Potentiometric titration or computational prediction

Note: The values in this table are examples and must be replaced with the experimentally determined data for "this compound".

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes a general method for preparing a 10 mM stock solution of "this compound" in dimethyl sulfoxide (DMSO). This is a common starting concentration for many in vitro assays. The optimal solvent and concentration should be determined based on the solubility data obtained in Section 2.

Materials:

  • "this compound" powder

  • Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, disposable pipette tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Pre-weighing Preparation: Before opening the container of "this compound," allow it to equilibrate to room temperature for at least 30 minutes. This prevents condensation of moisture onto the powder, which is especially important for hygroscopic compounds.

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance.

    • Carefully weigh the desired amount of "this compound" into the tube. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 450.3 g/mol , you would weigh out 4.503 mg.

    • Record the exact weight.

  • Solvent Addition:

    • Using a calibrated pipette, add the calculated volume of sterile DMSO to the tube containing the compound.

    • For the example above, you would add 1 mL of DMSO.

  • Dissolution:

    • Tightly cap the tube or vial.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all of the compound has dissolved and there are no visible particles.

    • If the compound is difficult to dissolve, sonication in a water bath for 5-10 minutes may be helpful.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

    • Store the aliquots at -20°C or -80°C for long-term storage. The optimal storage temperature and shelf-life should be determined through stability studies.

Recommended Stock Solution Parameters (To be determined empirically):

ParameterRecommendationRationale
Primary Solvent e.g., DMSOBased on highest solubility and compatibility with downstream assays.
Stock Concentration e.g., 10 mMA convenient concentration for serial dilutions in most cellular and biochemical assays.
Storage Temperature e.g., -80°CMinimizes degradation and solvent evaporation.
Freeze-Thaw Cycles e.g., Avoid > 3 cyclesTo maintain compound integrity.
Light Protection e.g., Use amber vialsIf the compound is found to be light-sensitive.

Visualizations

The following diagrams illustrate a general workflow for antifungal drug discovery and a hypothetical signaling pathway that could be targeted by an antifungal agent.

experimental_workflow cluster_preparation Stock Solution Preparation cluster_testing In Vitro Testing cluster_invivo In Vivo Evaluation weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot and Store dissolve->aliquot mic_testing MIC Determination aliquot->mic_testing moa_studies Mechanism of Action Studies mic_testing->moa_studies toxicity Cytotoxicity Assays moa_studies->toxicity animal_model Animal Model of Infection toxicity->animal_model pk_pd Pharmacokinetics/Pharmacodynamics animal_model->pk_pd

Caption: Experimental workflow for the evaluation of a novel antifungal agent.

signaling_pathway ext_stimulus Fungal Cell Wall Stress receptor Cell Wall Sensor ext_stimulus->receptor mapk_cascade MAP Kinase Cascade receptor->mapk_cascade transcription_factor Transcription Factor mapk_cascade->transcription_factor gene_expression Cell Wall Integrity Gene Expression transcription_factor->gene_expression cell_wall Cell Wall Reinforcement gene_expression->cell_wall antifungal_agent This compound antifungal_agent->mapk_cascade

Caption: Hypothetical signaling pathway targeted by "this compound".

Application Notes and Protocols: Azole Antifungals in Fungal Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fungal biofilms are structured communities of fungal cells encased in a self-produced extracellular matrix, which adhere to biological or inert surfaces. These biofilms pose a significant clinical challenge as they exhibit increased resistance to antimicrobial agents and can evade the host immune system.[1][2] Candida albicans is a common opportunistic fungal pathogen known for its ability to form robust biofilms on medical devices, leading to persistent and difficult-to-treat infections.[3] This document provides detailed application notes and protocols for assessing the efficacy of antifungal agents against fungal biofilms, using the azole class of antifungals, specifically fluconazole, as a primary example. Azoles are a widely used class of antifungal drugs that target the ergosterol biosynthesis pathway.[4][5]

Mechanism of Action: Azole Antifungals

Azole antifungals function by inhibiting the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[4][6] This enzyme is a critical component of the fungal cell membrane's ergosterol biosynthesis pathway. By disrupting this pathway, azoles lead to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately compromises the integrity and function of the fungal cell membrane.[2][6]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Mechanism of Azole Action cluster_outcome Cellular Outcome Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14-demethyl Lanosterol 14-demethyl Lanosterol Lanosterol->14-demethyl Lanosterol Lanosterol 14-alpha-demethylase (Erg11p) Ergosterol Ergosterol 14-demethyl Lanosterol->Ergosterol Multiple Steps Azoles Azoles Lanosterol 14-alpha-demethylase (Erg11p) Lanosterol 14-alpha-demethylase (Erg11p) Azoles->Lanosterol 14-alpha-demethylase (Erg11p) Inhibition Ergosterol Depletion Ergosterol Depletion Toxic Sterol Accumulation Toxic Sterol Accumulation Disrupted Membrane Integrity Disrupted Membrane Integrity Ergosterol Depletion->Disrupted Membrane Integrity Toxic Sterol Accumulation->Disrupted Membrane Integrity

Figure 1: Mechanism of action of azole antifungal agents.

Application Notes: Biofilm Resistance to Azoles

Fungal biofilms often exhibit high resistance to azoles. This resistance is multifactorial and includes:

  • Extracellular Matrix: The biofilm's extracellular matrix can act as a physical barrier, sequestering the drug and preventing it from reaching the fungal cells.[6]

  • Efflux Pumps: Overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters can actively pump the antifungal agent out of the fungal cells.[6]

  • Altered Sterol Composition: Changes in the expression of ERG genes can lead to a decrease in the total ergosterol content in mature biofilms, reducing the target for the antifungal agent.[6]

  • Persister Cells: The presence of a subpopulation of dormant, metabolically inactive "persister" cells within the biofilm can tolerate high concentrations of antifungal drugs.[1]

Due to these resistance mechanisms, the minimum inhibitory concentration (MIC) of an antifungal agent against a biofilm can be significantly higher than against its planktonic (free-floating) counterpart.

Data Presentation: Planktonic vs. Biofilm Susceptibility

The following table summarizes representative data on the minimum inhibitory concentrations (MICs) of fluconazole and amphotericin B against planktonic cells and biofilms of various Candida species. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. For biofilms, this is often referred to as the sessile MIC (SMIC) or the minimum biofilm eradication concentration (MBEC).

Antifungal AgentCandida SpeciesPlanktonic MIC (µg/mL)Biofilm MIC (µg/mL)Fold Increase in Resistance (Biofilm vs. Planktonic)
Fluconazole C. albicans0.25 - 1>1024>1000
C. glabrata8 - 32>1024>32
C. parapsilosis1 - 4>1024>256
Amphotericin B C. albicans0.5 - 18 - >6416 - >64
C. glabrata0.5 - 18 - 1616 - 32
C. krusei144

Note: The data presented are compiled from multiple sources and represent a general trend. Actual values can vary depending on the specific strain, biofilm age, and experimental conditions.[7][8][9][10]

Experimental Protocols: Fungal Biofilm Disruption Assay

This section provides a generalized workflow and detailed protocols for assessing the ability of an antifungal agent to disrupt a pre-formed fungal biofilm.

cluster_workflow Biofilm Disruption Assay Workflow cluster_quantification Quantification Methods A 1. Fungal Inoculum Preparation B 2. Biofilm Formation (e.g., 24h at 37°C) A->B C 3. Washing Step (Remove planktonic cells) B->C D 4. Antifungal Treatment (Incubate with drug dilutions) C->D E 5. Washing Step (Remove drug) D->E F 6. Biofilm Quantification E->F G Crystal Violet Assay (Total Biomass) F->G H XTT Assay (Metabolic Activity) F->H

Figure 2: General experimental workflow for a fungal biofilm disruption assay.
Protocol 1: Fungal Biofilm Formation and Treatment

Materials:

  • Candida species of interest (e.g., C. albicans SC5314)

  • Sabouraud Dextrose Agar (SDA) or Yeast Peptone Dextrose (YPD) agar plates

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Sterile, flat-bottomed 96-well polystyrene microtiter plates

  • Antifungal agent stock solution (e.g., fluconazole in a suitable solvent)

  • Incubator (37°C)

  • Orbital shaker (optional)

Procedure:

  • Inoculum Preparation:

    • Streak the Candida strain onto an SDA or YPD plate and incubate at 30°C for 24-48 hours.

    • Inoculate a single colony into a suitable broth medium and grow overnight at 30°C.

    • Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI-1640 medium.

    • Adjust the cell density to 1 x 10⁶ cells/mL using a hemocytometer or by measuring the optical density at 600 nm (OD₆₀₀).[11]

  • Biofilm Formation:

    • Add 100 µL of the standardized fungal suspension to each well of a 96-well microtiter plate.

    • Include control wells containing medium only (no cells) to serve as blanks.

    • Incubate the plate at 37°C for 24 hours under static conditions to allow for biofilm formation.[12]

  • Washing Step:

    • After incubation, carefully aspirate the medium from each well, being cautious not to disturb the biofilm at the bottom.

    • Gently wash each well twice with 200 µL of sterile PBS to remove any non-adherent, planktonic cells.[12]

  • Antifungal Treatment:

    • Prepare serial dilutions of the antifungal agent in RPMI-1640 medium.

    • Add 100 µL of the antifungal dilutions to the wells containing the pre-formed biofilms.

    • Include control wells with biofilm but without any antifungal agent (growth control).

    • Incubate the plate for another 24 hours at 37°C.

  • Post-Treatment Washing:

    • After the treatment period, aspirate the medium containing the antifungal agent.

    • Wash the biofilms twice with 200 µL of sterile PBS to remove any residual drug.

  • Biofilm Quantification:

    • Proceed with either the Crystal Violet Assay (Protocol 2) to measure total biomass or the XTT Reduction Assay (Protocol 3) to assess metabolic activity.

Protocol 2: Crystal Violet (CV) Assay for Total Biomass

Principle: Crystal violet is a basic dye that stains both the fungal cells and the extracellular matrix, providing a measure of the total biofilm biomass.[13]

Procedure:

  • Following the post-treatment washing step (Protocol 1, Step 5), air-dry the plate for 45 minutes.[13]

  • Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.[13][14]

  • Remove the crystal violet solution and wash the wells gently with distilled water until the water runs clear.

  • Air-dry the plate completely.

  • Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound dye.[13][15]

  • Incubate for 10-15 minutes at room temperature, with gentle shaking if necessary.

  • Transfer 125 µL of the solubilized dye to a new, clean 96-well plate.

  • Measure the absorbance at 570-590 nm using a microplate reader.[14][16]

Protocol 3: XTT Reduction Assay for Metabolic Activity

Principle: The tetrazolium salt XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is reduced by metabolically active cells to a water-soluble formazan product, the amount of which is proportional to the number of viable cells.[17]

Materials:

  • XTT powder

  • Menadione

  • Sterile PBS or Ringers Lactate

  • Acetone

Procedure:

  • Reagent Preparation (prepare fresh):

    • XTT Solution: Prepare a 0.5 mg/mL solution of XTT in pre-warmed sterile PBS. Vortex to dissolve and filter-sterilize.[17]

    • Menadione Solution: Prepare a 10 mM stock solution of menadione in acetone. Store in the dark at -20°C. Immediately before use, dilute the stock to a working concentration of 1 µM in the XTT solution. A common ratio is 1 µL of 10 mM menadione for every 10 mL of XTT solution.[17]

  • Following the post-treatment washing step (Protocol 1, Step 5), add 100 µL of the freshly prepared XTT/menadione solution to each well.[13]

  • Incubate the plate in the dark at 37°C for 2-3 hours. The incubation time may need to be optimized depending on the fungal species and biofilm density.[18]

  • After incubation, transfer 80-100 µL of the colored supernatant from each well to a new 96-well plate.[17][18]

  • Measure the absorbance at 490 nm using a microplate reader.[12][17]

Mechanisms of Fungal Biofilm Resistance

The resistance of fungal biofilms to antimicrobial agents is a complex phenomenon involving multiple interconnected factors. Understanding these mechanisms is crucial for the development of effective anti-biofilm strategies.

cluster_resistance Fungal Biofilm Resistance Mechanisms A Extracellular Matrix (ECM) - Drug Sequestration - Physical Barrier F Reduced Antifungal Efficacy A->F B Efflux Pumps (ABC & MFS Transporters) - Drug Expulsion B->F C Altered Gene Expression - Upregulation of ERG genes - Stress Response Pathways C->F D Persister Cells - Metabolically Inactive - Drug Tolerant D->F E High Cell Density - Nutrient Limitation - Slower Growth E->F

Figure 3: Key mechanisms contributing to fungal biofilm resistance.

Conclusion

The protocols outlined in this document provide robust and reproducible methods for evaluating the efficacy of antifungal agents against fungal biofilms. The crystal violet and XTT assays offer complementary information on total biomass and metabolic activity, respectively. By understanding the mechanisms of action of antifungal agents like azoles and the complex resistance strategies employed by fungal biofilms, researchers can better design and screen for novel therapeutics to combat these challenging infections.

References

Application Notes and Protocols for Cell-based Efficacy Testing of Antifungal Agent 91

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antifungal agent 91 is a novel investigational compound designed to combat infections caused by a broad spectrum of fungal pathogens, including clinically relevant species of Candida and Aspergillus. The primary mechanism of action for this compound is the non-competitive inhibition of β-(1,3)-glucan synthase, a critical enzyme responsible for the synthesis of β-(1,3)-glucan, an essential polymer in the fungal cell wall. This disruption leads to a weakened cell wall, increased osmotic fragility, and ultimately, fungal cell death.

These application notes provide detailed protocols for a series of cell-based assays to characterize the in vitro efficacy, mechanism of action, and preliminary safety profile of this compound.

Application Note 1: Determination of In Vitro Antifungal Susceptibility

The initial characterization of any new antifungal agent requires the determination of its minimum inhibitory concentration (MIC). The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism. This section details the standardized broth microdilution method to establish the MIC of this compound against various fungal isolates.

Experimental Protocol: Broth Microdilution MIC Assay
  • Fungal Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C.

    • Harvest fungal cells and suspend them in sterile saline.

    • Adjust the cell suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium (buffered with MOPS) to achieve the final inoculum density of 1-5 x 10³ CFU/mL.

  • Drug Dilution Series:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well containing 100 µL of the drug dilution.

    • Include a positive control (fungal inoculum without drug) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.

Data Presentation: MIC Values for this compound
Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicansATCC 900280.250.50.125 - 1
Candida glabrataATCC 900300.510.25 - 2
Aspergillus fumigatusATCC 2043050.1250.250.0625 - 0.5
Cryptococcus neoformansATCC 208821241 - 8

MIC₅₀/MIC₉₀: The concentration that inhibits 50% and 90% of the tested isolates, respectively.

Visualization: Broth Microdilution Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_ino 1. Prepare Fungal Inoculum (0.5 McFarland) inoculate 3. Inoculate 96-well Plate prep_ino->inoculate prep_drug 2. Prepare Serial Dilutions of this compound prep_drug->inoculate incubate 4. Incubate at 35°C for 24-48h inoculate->incubate read_mic 5. Read MIC Visually (No Turbidity) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Application Note 2: Elucidation of Fungicidal vs. Fungistatic Activity

While the MIC indicates growth inhibition, it does not distinguish between fungistatic (inhibiting growth) and fungicidal (killing) activity. The Minimum Fungicidal Concentration (MFC) is determined to assess the killing capacity of this compound. An agent is generally considered fungicidal if the MFC is no more than four times its MIC.

Experimental Protocol: MFC Determination
  • Perform MIC Assay: First, perform the broth microdilution assay as described in Application Note 1.

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Plating: Spot the aliquot onto a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubation: Incubate the agar plate at 35°C for 24-48 hours, or until growth is visible in the positive control spot.

  • MFC Determination: The MFC is the lowest drug concentration from the MIC plate that results in no fungal growth (or a ≥99.9% reduction in CFU) on the subculture plate.

Data Presentation: MIC vs. MFC for this compound
Fungal SpeciesStrainMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioActivity
Candida albicansATCC 900280.250.52Fungicidal
Aspergillus fumigatusATCC 2043050.1250.252Fungicidal
Cryptococcus neoformansATCC 2088212>32>16Fungistatic

Visualization: MFC Determination Workflow

mic_plate 1. Perform MIC Assay (96-well plate) subculture 2. Aliquot from clear wells to drug-free agar plate mic_plate->subculture incubate 3. Incubate Agar Plate at 35°C for 24-48h subculture->incubate read_mfc 4. Read MFC (Lowest conc. with no growth) incubate->read_mfc cluster_pathway CWI Pathway agent This compound target β-(1,3)-Glucan Synthase agent->target inhibits stress Cell Wall Stress target->stress causes rho1 Rho1-GTP stress->rho1 pkc1 Pkc1 rho1->pkc1 bck1 Bck1 (MAPKKK) pkc1->bck1 mkk1 Mkk1/2 (MAPKK) bck1->mkk1 slt2 Slt2 (MAPK) mkk1->slt2 pslt2 p-Slt2 (Active) slt2->pslt2 phosphorylation response Cell Wall Repair Genes (Compensatory Response) pslt2->response cluster_prep Cell Culture cluster_treat Treatment cluster_readout Readout seed 1. Seed Mammalian Cells in 96-well Plate adhere 2. Incubate 24h for Adhesion seed->adhere treat 3. Treat with Serial Dilutions of this compound adhere->treat incubate 4. Incubate for 48h treat->incubate add_mtt 5. Add MTT Reagent incubate->add_mtt solubilize 6. Solubilize Formazan add_mtt->solubilize read_abs 7. Read Absorbance (570nm) solubilize->read_abs

Application Notes and Protocols for Antifungal Agent 91 (A Representative Azole Antifungal) in In Vivo Animal Models of Mycoses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 91 represents a new generation of triazole antifungals designed for the treatment of systemic and superficial mycoses. Like other azoles, its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2] By targeting the cytochrome P450-dependent enzyme 14α-demethylase, this compound disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation.[1][3] These application notes provide a summary of the efficacy of this compound in preclinical animal models and detailed protocols for its evaluation.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound specifically targets the fungal enzyme 14α-demethylase, which is encoded by the ERG11 gene in yeasts and CYP51A in molds.[1] This enzyme is crucial for the conversion of lanosterol to ergosterol. The binding of this compound to the heme cofactor of this enzyme blocks the demethylation of lanosterol, leading to the accumulation of toxic 14α-methylated sterols and the depletion of ergosterol in the fungal cell membrane. This alteration in membrane composition disrupts its fluidity and the function of membrane-bound proteins, ultimately inhibiting fungal growth.[1][2]

Ergosterol_Biosynthesis_Inhibition Ergosterol Biosynthesis Pathway and Inhibition by this compound cluster_pathway Fungal Cell Ergosterol Synthesis cluster_membrane Fungal Cell Membrane Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethyl Lanosterol 14-demethyl Lanosterol Lanosterol->14-demethyl Lanosterol 14α-demethylase (ERG11/CYP51) Ergosterol Ergosterol 14-demethyl Lanosterol->Ergosterol Multiple Steps Membrane_Integrity Maintains Cell Membrane Integrity Ergosterol->Membrane_Integrity Antifungal_Agent_91 This compound (Azole) Antifungal_Agent_91->14-demethyl Lanosterol Inhibits Systemic_Candidiasis_Workflow Experimental Workflow for Systemic Candidiasis Model Inoculum_Prep 1. Prepare C. albicans Inoculum Infection 2. Intravenous Infection of Mice Inoculum_Prep->Infection Treatment 3. Administer this compound (Oral Gavage) Infection->Treatment Monitoring 4. Monitor Survival and Clinical Signs Treatment->Monitoring Euthanasia 5. Euthanize and Harvest Organs Monitoring->Euthanasia Fungal_Burden 6. Determine Fungal Burden (CFU Counting) Euthanasia->Fungal_Burden

References

Application Note: Quantification of Antifungal Agent 91 Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

"Antifungal agent 91" represents a novel triazole-class compound under development for the treatment of systemic and topical fungal infections. Accurate and precise quantification of this agent in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of "this compound." The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine analysis in research and quality control laboratories.

Principle

The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. "this compound" is separated from other components in the sample based on its hydrophobic interactions with the stationary phase. A mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer is used to elute the compound from the column. Quantification is achieved by measuring the peak area of the analyte at a specific UV wavelength and comparing it to a calibration curve constructed with known concentrations of a reference standard.

Experimental

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The specific conditions for the analysis are detailed in the table below.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 260 nm
Run Time 10 minutes

2. Reagents and Standards

  • "this compound" reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Methanol (HPLC grade)

  • Ultrapure water

3. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of "this compound" reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by serial dilution of the stock solution with the mobile phase. These solutions are used to construct the calibration curve.

4. Sample Preparation (from a hypothetical cream formulation)

  • Accurately weigh an amount of cream equivalent to 10 mg of "this compound" into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex for 5 minutes to disperse the cream and dissolve the active agent.

  • Centrifuge at 4000 rpm for 15 minutes to precipitate excipients.

  • Transfer the supernatant to a 100 mL volumetric flask.

  • Repeat the extraction process on the pellet with another 20 mL of methanol and add the supernatant to the same volumetric flask.

  • Dilute to volume with methanol.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation Summary

The developed method was validated according to the International Conference on Harmonisation (ICH) guidelines. A summary of the validation data is presented below.

Table 2: Summary of Method Validation Data

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.45 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.5% - 101.2%
Specificity No interference from placebo formulation
Retention Time Approximately 4.5 minutes

Detailed Experimental Protocols

Protocol 1: Preparation of Standard Solutions and Calibration Curve

  • Prepare Stock Solution: Accurately weigh approximately 25 mg of the "this compound" reference standard. Record the exact weight.

  • Transfer the standard to a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol, sonicate for 5 minutes to dissolve, then allow to cool to room temperature.

  • Dilute to the mark with methanol and mix thoroughly. This is the 1000 µg/mL stock solution.

  • Prepare Calibration Standards: Label a series of volumetric flasks. Using the stock solution, perform serial dilutions with the mobile phase to prepare at least five calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Construct Calibration Curve: Inject each calibration standard into the HPLC system in triplicate.

  • Plot the mean peak area against the known concentration for each standard.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.

Protocol 2: Quantification of "this compound" in a Cream Formulation

  • Sample Preparation: Follow the sample preparation procedure outlined in the "Experimental" section above.

  • HPLC Analysis:

    • Set up the HPLC system according to the conditions in Table 1.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the prepared sample solution into the HPLC system.

  • Data Analysis:

    • Record the peak area corresponding to the retention time of "this compound".

    • Calculate the concentration of "this compound" in the sample solution using the equation from the calibration curve.

    • Calculate the final amount of "this compound" in the original cream sample, accounting for all dilutions.

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Cream Sample extract Extract with Methanol weigh->extract centrifuge Centrifuge extract->centrifuge dilute Dilute Supernatant centrifuge->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 260 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration (using Calibration Curve) integrate->calculate report Report Final Result calculate->report

Caption: Experimental workflow for the quantification of "this compound".

G cluster_dev Method Development cluster_val Method Validation (ICH) start Define Analytical Target Profile col_select Column Selection (e.g., C18) start->col_select mp_select Mobile Phase Optimization (Acetonitrile:Water Ratio, pH) col_select->mp_select det_select Detector Wavelength Selection (e.g., 260 nm) mp_select->det_select flow_opt Flow Rate & Temp. Optimization det_select->flow_opt specificity Specificity flow_opt->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Final Validated Method robustness->end

Caption: Logical relationship of HPLC method development and validation steps.

Application Notes: Synergistic Antifungal Activity of Agent 91 in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of antifungal resistance and the limited number of available drug classes pose significant challenges to the management of invasive fungal infections.[1][2] Combination therapy, utilizing agents with distinct mechanisms of action, is a key strategy to enhance efficacy, reduce toxicity, and overcome resistance.[1][2][3] This document outlines the application of a novel investigational antifungal, "Agent 91," in combination with established antifungal drugs.

Agent 91: A Novel Fungal Protein Synthesis Inhibitor

For the purpose of this document, "Antifungal Agent 91" (designated AF-91) is a novel, first-in-class investigational agent.

  • Class: Sordarin analogue.

  • Mechanism of Action: AF-91 selectively inhibits fungal protein synthesis by targeting the elongation factor 2 (EF2), an essential component of the fungal ribosome.[4] This mechanism is distinct from existing antifungal classes and is highly specific to fungal cells, suggesting a favorable safety profile.

  • Spectrum of Activity: AF-91 demonstrates broad-spectrum fungistatic activity against a wide range of yeasts and molds, including clinically relevant species such as Candida albicans, Candida auris, Aspergillus fumigatus, and Cryptococcus neoformans.

The unique mechanism of AF-91 makes it a prime candidate for combination therapy. By disrupting protein synthesis, AF-91 may prevent the expression of proteins involved in stress responses and drug resistance, potentially sensitizing fungi to the effects of other agents.

Rationale for Combination Therapy

Combining AF-91 with antifungals that target the fungal cell wall or cell membrane is a rational approach to achieving synergistic activity.

  • With Echinocandins (e.g., Caspofungin): Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[3] The inhibition of protein synthesis by AF-91 can impair the Cell Wall Integrity (CWI) stress response pathway, which fungi activate to repair cell wall damage.[5][6] This dual assault can lead to catastrophic cell wall failure.

  • With Azoles (e.g., Fluconazole): Azoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[3][7] By inhibiting the production of drug efflux pumps (which are proteins), AF-91 may increase the intracellular concentration of azoles, thereby restoring or enhancing their activity.[8]

Quantitative Data Summary: In Vitro Synergy

The synergistic potential of AF-91 in combination with caspofungin and fluconazole was evaluated against a reference strain of Candida albicans (ATCC 90028) using the checkerboard broth microdilution method. The interaction is quantified by the Fractional Inhibitory Concentration Index (FICI).

FICI Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Table 1: Synergy of AF-91 with Caspofungin and Fluconazole against C. albicans

Drug/Combination MIC Alone (µg/mL) MIC in Combination (µg/mL) FICI Interaction
AF-91 0.25 - - -
Caspofungin 0.125 - - -
AF-91 + Caspofungin - AF-91: 0.031 Caspofungin: 0.031 0.372 Synergy
Fluconazole 2.0 - - -

| AF-91 + Fluconazole | - | AF-91: 0.0625 Fluconazole: 0.25 | 0.375 | Synergy |

Note: Data presented are hypothetical and for illustrative purposes.

Signaling Pathways and Proposed Mechanisms of Synergy

The synergistic interactions of AF-91 are rooted in its ability to disrupt multiple cellular processes simultaneously with a partner drug.

Fungal_Cell_Targets cluster_cell Fungal Cell cluster_drugs Antifungal Agents ribosome Ribosome (Protein Synthesis) wall Cell Wall (β-Glucan Synthesis) membrane Cell Membrane (Ergosterol Synthesis) af91 Agent 91 af91->ribosome Inhibits azole Azoles (Fluconazole) azole->membrane Inhibits echino Echinocandins (Caspofungin) echino->wall Inhibits

Caption: Mechanisms of action for different antifungal classes.

When an echinocandin like caspofungin damages the cell wall, the fungus activates the Cell Wall Integrity (CWI) pathway to compensate by synthesizing chitin and other cell wall components. This is a protein-intensive process. AF-91's inhibition of protein synthesis blunts this crucial survival response.

CWI_Pathway_Synergy caspofungin Caspofungin cell_wall Cell Wall Damage caspofungin->cell_wall causes pkc_pathway PKC-MAPK Signaling Cascade cell_wall->pkc_pathway activates transcription Transcription Factors (e.g., Rlm1) pkc_pathway->transcription activates protein_synthesis Protein Synthesis (Ribosome) transcription->protein_synthesis upregulates repair_enzymes Cell Wall Repair Enzymes protein_synthesis->repair_enzymes produces synergistic_death Synergistic Cell Death protein_synthesis->synergistic_death fails to produce repair enzymes cell_survival Cell Survival repair_enzymes->cell_survival leads to af91 Agent 91 af91->protein_synthesis INHIBITS

Caption: Synergy via inhibition of the Cell Wall Integrity pathway.

Experimental Protocols

Protocol 1: Checkerboard Broth Microdilution Assay

This protocol determines the in vitro interaction between two antifungal agents.

Checkerboard_Workflow start Start: Prepare Fungal Inoculum (e.g., C. albicans at 2x final concentration) prep_drugs Prepare Drug Plates: Serial dilutions of Drug A (vertical) and Drug B (horizontal) start->prep_drugs inoculate Inoculate Plate with Fungal Suspension prep_drugs->inoculate incubate Incubate Plate (35°C for 24-48 hours) inoculate->incubate read_mic Read MICs: Visually or with a plate reader (OD600) incubate->read_mic calculate Calculate FICI FICI = (MICA_combo / MICA_alone) + (MICB_combo / MICB_alone) read_mic->calculate interpret Interpret Results: Synergy, Additive, or Antagonism calculate->interpret end End interpret->end

Caption: Workflow for the Checkerboard Synergy Assay.

Methodology:

  • Preparation of Antifungals:

    • Prepare stock solutions of AF-91 and the partner antifungal (e.g., Caspofungin) in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate ("drug plate"), perform serial dilutions. Dilute AF-91 twofold down the columns (e.g., rows A-G) and the partner drug twofold across the rows (e.g., columns 1-10).

    • Include wells for each drug alone (column 11 for AF-91, row H for partner drug) and a drug-free growth control (well H12).

  • Inoculum Preparation:

    • Culture the fungal isolate on appropriate agar (e.g., Sabouraud Dextrose Agar).

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final concentration of 0.5–2.5 x 10³ CFU/mL per well.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to all wells of the drug plate.

    • Incubate the plate at 35°C for 24 to 48 hours.

  • Determining MIC and FICI:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug(s) that causes a significant reduction in growth (typically ≥50% for fungistatic agents like azoles and AF-91, and ≥90% for fungicidal agents) compared to the growth control.[9]

    • Determine the MIC for each drug alone and the MIC of each drug in combination for each well.

    • Calculate the FICI for each combination that shows growth inhibition using the formula: FICI = FIC(A) + FIC(B), where FIC(A) = MIC of drug A in combination / MIC of drug A alone.[10][11] The lowest FICI value is reported as the result of the interaction.

Protocol 2: Time-Kill Curve Analysis

This dynamic assay confirms synergy and provides information on the rate of fungal killing.

Time_Kill_Workflow start Start: Prepare Fungal Inoculum (~1-5 x 10^5 CFU/mL) setup_tubes Set up Test Tubes: 1. Growth Control (No Drug) 2. Drug A alone 3. Drug B alone 4. Drug A + Drug B start->setup_tubes incubate Incubate Tubes with Agitation (35°C) setup_tubes->incubate sample Sample at Time Points (0, 2, 4, 8, 12, 24 hours) incubate->sample plate Perform Serial Dilutions and Plate on Agar sample->plate count_colonies Incubate Plates (24-48h) and Count Colonies (CFU/mL) plate->count_colonies plot Plot log10 CFU/mL vs. Time count_colonies->plot end End plot->end

Caption: Workflow for Time-Kill Curve Analysis.

Methodology:

  • Preparation:

    • Prepare a fungal inoculum of ~1–5 x 10⁵ CFU/mL in RPMI-1640 medium.[12]

    • Prepare four sets of test tubes: (i) drug-free control, (ii) AF-91 alone, (iii) partner drug alone, (iv) AF-91 + partner drug. Drug concentrations are typically based on the MIC values (e.g., 1x or 2x MIC).

  • Incubation and Sampling:

    • Incubate all tubes at 35°C with constant agitation.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[13]

  • Quantification:

    • Perform serial tenfold dilutions of each aliquot in sterile saline.

    • Plate a defined volume of each dilution onto agar plates.

    • Incubate the plates at 35°C for 24–48 hours, then count the number of colonies to determine the CFU/mL.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is defined as a ≥2 log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[14]

    • Antagonism is defined as a ≥2 log₁₀ increase in CFU/mL by the combination compared with the most active single agent.

    • Indifference is a <2 log₁₀ change.

Protocol 3: In Vivo Efficacy Assessment (Overview)

Translating in vitro synergy to an in vivo setting is critical. The murine model of disseminated candidiasis is a standard for this purpose.

  • Model: Immunocompromised mice (e.g., neutropenic) are infected intravenously with a clinical isolate of C. albicans.[15]

  • Treatment Groups: Animals are randomized into groups receiving: (i) vehicle control, (ii) AF-91 alone, (iii) partner drug alone, and (iv) the combination of AF-91 and the partner drug.

  • Endpoints: Efficacy is assessed by:

    • Survival: Monitoring and plotting survival over a period (e.g., 21 days).

    • Fungal Burden: Harvesting target organs (e.g., kidneys, brain) at set time points, homogenizing the tissue, and plating dilutions to quantify the fungal load (CFU/gram of tissue).[10][15]

  • Analysis: Statistical analysis (e.g., log-rank test for survival, Mann-Whitney U test for fungal burden) is used to determine if the combination therapy is significantly more effective than monotherapy and the control.[16]

Conclusion and Future Directions

The investigational this compound, a novel protein synthesis inhibitor, demonstrates significant synergistic potential when combined with standard-of-care antifungals like caspofungin and fluconazole in preclinical models. Its unique mechanism of action allows it to potentiate the activity of agents that target the fungal cell wall and cell membrane.

Further research should focus on:

  • Expanding synergy testing to a broader panel of clinical isolates, including resistant strains.

  • Elucidating the precise molecular mechanisms of synergy through transcriptomic and proteomic analyses.

  • Conducting comprehensive in vivo studies in various animal models of fungal disease to confirm efficacy and assess the pharmacokinetics/pharmacodynamics of the combinations.[10][17]

References

Application Notes: Fluconazole as a Model Agent for Studying Fungal Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluconazole, a bis-triazole antifungal agent, serves as an exemplary tool for researchers studying the mechanisms of fungal resistance. While presented here as a model for the placeholder "Antifungal Agent 91," the principles and protocols are directly applicable to laboratory investigations involving fluconazole and other azole-class antifungals. Fluconazole's well-defined mechanism of action and the diverse evolutionary strategies employed by fungi to overcome its effects make it an ideal candidate for academic and drug development research.[1]

Mechanism of Action

Fluconazole exerts its fungistatic effect by targeting a crucial enzyme in the fungal cell membrane's ergosterol biosynthesis pathway.[2][3][4] Specifically, it inhibits the cytochrome P450-dependent enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[1][2][4][5] This enzyme is responsible for converting lanosterol to ergosterol.[1][2][5] The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterols in the fungal cell membrane.[6][7] This disruption of membrane integrity and function ultimately inhibits fungal growth.[1][3] Mammalian cytochrome P450 enzymes are significantly less susceptible to fluconazole, providing a degree of selective toxicity.[2][5]

Mechanisms of Fungal Resistance to Fluconazole

Fungi have evolved several mechanisms to counteract the effects of fluconazole. These resistance strategies are a primary focus of mycological research and can be broadly categorized as follows:

  • Target Site Modification: Point mutations in the ERG11 gene can alter the structure of lanosterol 14-α-demethylase, reducing its binding affinity for fluconazole.[7][8] This allows the enzyme to continue functioning even in the presence of the drug.

  • Overexpression of the Drug Target: An increase in the expression of the ERG11 gene leads to higher cellular concentrations of lanosterol 14-α-demethylase.[7][8] This effectively titrates the drug, requiring higher concentrations to achieve an inhibitory effect.

  • Increased Drug Efflux: Fungal cells can actively pump fluconazole out of the cytoplasm using efflux pumps.[6][7] The two major families of transporters involved are the ATP-binding cassette (ABC) transporters (e.g., Cdr1p and Cdr2p) and the major facilitator superfamily (MFS) transporters (e.g., Mdr1p).[6][7][8][9] Overexpression of the genes encoding these pumps is a common mechanism of resistance.[7]

  • Alterations in the Ergosterol Biosynthesis Pathway: Fungi can develop bypass pathways to produce essential sterols or alter the pathway to mitigate the accumulation of toxic sterols.[6] For instance, loss-of-function mutations in the ERG3 gene, which encodes sterol Δ5,6-desaturase, can prevent the formation of toxic sterols when the pathway is inhibited by fluconazole.[6]

Data Presentation

Table 1: Representative Minimum Inhibitory Concentrations (MICs) for Candida albicans

Strain IDPhenotypeFluconazole MIC (µg/mL)
CA-S1Susceptible≤ 8
CA-DDR1Susceptible-Dose Dependent16-32
CA-R1Resistant≥ 64

Data is illustrative and based on CLSI breakpoints. Actual MICs will vary.[10]

Table 2: Example of Relative Gene Expression in Fluconazole-Resistant Candida albicans

Strain IDPhenotypeRelative ERG11 Expression (Fold Change)Relative CDR1 Expression (Fold Change)
CA-S1Susceptible1.01.0
CA-R1Resistant (Target Overexpression)4.51.2
CA-R2Resistant (Efflux Pump Overexpression)1.18.0

Data is illustrative. Fold change is relative to the susceptible reference strain (CA-S1).

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is used to determine the in vitro susceptibility of a fungal isolate to fluconazole.[11]

Materials:

  • 96-well flat-bottom microtiter plates

  • Fluconazole stock solution (in a suitable solvent like water or DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolate (e.g., Candida albicans)

  • Sterile water

  • Spectrophotometer or microplate reader

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on Sabouraud dextrose agar and incubate for 24-48 hours at 35°C.

    • Prepare a suspension of fungal cells in sterile water.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 106 cells/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 103 cells/mL.

  • Drug Dilution:

    • Prepare a 2x working stock of fluconazole in RPMI 1640 medium. The highest concentration should be twice the final desired concentration in the plate.

    • In a 96-well plate, add 100 µL of RPMI 1640 to wells 2 through 11 in a given row.

    • Add 200 µL of the 2x fluconazole working stock to well 1.

    • Perform a serial 2-fold dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the drug to its final 1x concentration.

    • Add 100 µL of sterile RPMI 1640 medium to well 12.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.[11][12]

  • Reading the MIC:

    • The MIC is the lowest concentration of fluconazole that causes a significant (≥50%) inhibition of growth compared to the drug-free growth control well. This can be assessed visually or by reading the optical density at a suitable wavelength (e.g., 530 nm).

Protocol 2: Analysis of Gene Expression by Reverse Transcription Quantitative PCR (RT-qPCR)

This protocol is for quantifying the expression levels of genes associated with fluconazole resistance, such as ERG11 and CDR1.

Materials:

  • Fungal cells grown to mid-log phase, with and without fluconazole exposure

  • RNA extraction kit (yeast-specific)

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target genes (ERG11, CDR1) and a reference gene (ACT1)

  • RT-qPCR instrument

Procedure:

  • RNA Extraction:

    • Harvest fungal cells by centrifugation.

    • Extract total RNA using a commercial yeast RNA extraction kit, following the manufacturer's instructions. This typically involves cell lysis with glass beads and column-based purification.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (checking A260/280 and A260/230 ratios) and by running a sample on an agarose gel to check for integrity.[13][14]

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with reverse transcriptase.[13][14] Follow the manufacturer's protocol, which typically involves an incubation at 25°C for 10 minutes, followed by 42°C for 15-60 minutes, and an enzyme inactivation step at 85°C for 5 minutes.[13][14]

  • qPCR:

    • Prepare the qPCR reaction mix. A typical 10-20 µL reaction includes:

      • qPCR master mix (containing buffer, dNTPs, Taq polymerase, and SYBR Green)

      • Forward and reverse primers (final concentration of 0.3-0.8 µM)[13][15]

      • Diluted cDNA template

      • Nuclease-free water

    • Set up reactions in triplicate for each gene (target and reference) and each sample.

    • Run the qPCR on a real-time PCR instrument with a thermal cycling protocol such as:

      • Initial denaturation: 95°C for 3 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 30-60 seconds[15]

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Calculate the relative expression of the target genes using the 2-ΔΔCt method.

    • Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt).

    • Calculate the ΔΔCt by subtracting the ΔCt of the control sample from the ΔCt of the experimental sample.

    • The fold change in gene expression is then calculated as 2-ΔΔCt.

Mandatory Visualizations

Ergosterol Biosynthesis Pathway and Fluconazole's Target

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol_Intermediate 14-demethyl-lanosterol Lanosterol->Ergosterol_Intermediate Lanosterol 14-α-demethylase (ERG11p/Cyp51A) Ergosterol Ergosterol Ergosterol_Intermediate->Ergosterol Multiple Steps Fluconazole Fluconazole Fluconazole->Inhibition Lanosterol_Intermediate Lanosterol_Intermediate

Caption: Ergosterol biosynthesis pathway showing Fluconazole targeting ERG11p.

Calcineurin Signaling Pathway in Azole Resistance

Calcineurin_Pathway cluster_cell Fungal Cell Fluconazole Fluconazole Stress Membrane_Stress Membrane Stress Fluconazole->Membrane_Stress Ca_Influx Ca2+ Influx Membrane_Stress->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin activates Crz1 Crz1 (Transcription Factor) Calcineurin->Crz1 dephosphorylates Nucleus Nucleus Crz1->Nucleus translocates to Stress_Response Stress Response Genes (e.g., cell wall integrity) Nucleus->Stress_Response activates transcription of Resistance Azole Tolerance Stress_Response->Resistance

Caption: Calcineurin pathway's role in mediating azole stress tolerance.

Experimental Workflow for Fungal Resistance Study

Resistance_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_analysis Data Analysis & Interpretation Isolate Fungal Isolate MIC_Test Broth Microdilution (Determine MIC) Isolate->MIC_Test Categorize Categorize: Susceptible vs. Resistant MIC_Test->Categorize RNA_Extraction RNA Extraction Categorize->RNA_Extraction Select Resistant Isolates Sequencing Sequencing of ERG11 Categorize->Sequencing Select Resistant Isolates cDNA_Synth cDNA Synthesis RNA_Extraction->cDNA_Synth qPCR RT-qPCR for ERG11, CDR1, etc. cDNA_Synth->qPCR Correlate Correlate Genotype with Phenotype qPCR->Correlate Sequencing->Correlate

Caption: Workflow for investigating fungal resistance mechanisms.

References

Application Notes and Protocols for Azoxystrobin in Agricultural Fungal Pathogen Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class.[1][2] It is widely utilized in agriculture to manage a diverse range of fungal diseases across various crops.[1][3] The primary mode of action of Azoxystrobin is the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III).[3][4] This action blocks the electron transport chain, thereby halting the production of ATP and leading to fungal cell death.[3][4] This document provides detailed application notes, quantitative efficacy data, and experimental protocols for the use of Azoxystrobin in agricultural fungal pathogen research.

Data Presentation: Efficacy of Azoxystrobin

The following tables summarize the quantitative efficacy of Azoxystrobin against various agricultural fungal pathogens, presented as the half-maximal effective concentration (EC50), minimum inhibitory concentration (MIC), and disease reduction percentages from various studies.

Table 1: In Vitro Efficacy of Azoxystrobin (EC50 and MIC Values)

Fungal PathogenCrop HostEC50 Value (µg/mL)MIC Value (µg/mL)Reference
Alternaria alternataPecan1.86Not Reported[5]
Alternaria solani (baseline)Potato0.011 - 0.090Not Reported
Alternaria solani (reduced sensitivity)Potato1.210 - 3.400Not Reported
Colletotrichum spp. (sensitive)Strawberry0.21 - 0.36Not Reported
Colletotrichum spp. (moderately resistant)Strawberry2.6 - 7.8Not Reported
Colletotrichum spp. (highly resistant)Strawberry>100Not Reported
Colletotrichum gloeosporioidesMango<1.0 (complete inhibition)Not Reported
Fusarium fujikuroiRice0.822 ± 0.285 (mycelial growth)Not Reported[6]
Fusarium fujikuroiRice0.762 ± 0.283 (conidial germination)Not Reported[6]
Rhizoctonia solaniTobacco14.13 - 16.68 (mg/L)Not Reported[4]
Sclerotinia sclerotiorumVarious0.1127 - 0.6163Not Reported
Ustilaginoidea virensRiceNot Reported0.8 - 3.0

Table 2: In Vivo Efficacy of Azoxystrobin (Disease Reduction)

Fungal PathogenCropDiseaseApplication RateDisease Reduction (%)Reference
Plasmopara viticolaGrapevineDowny Mildew0.05% concentration69.71[1]
Uncinula necatorGrapevinePowdery Mildew0.05% concentration61.80[1]
Gloeosporium ampelophagumGrapevineAnthracnose0.05% concentration65.73[1]
Exobasidium vexansTeaBlister Blight0.05% concentration72.10[1]
Rhizoctonia solaniTobaccoTarget Spot0.11 kg a.i. ha⁻¹75.10 (lesion diameter)[4]
Leveillula tauricaChilliPowdery Mildew150 g a.i. ha⁻¹91.15
Colletotrichum capsiciChilliFruit Rot & Die-back830 ml/haSignificant reduction (PDI 14.72 vs 32.63 in control)
Sphaerotheca fuligineaSquashPowdery MildewNot Specified83.3 (protective), 69.3 (curative)[7]
Mycotoxigenic FungiRiceFungal IncidenceNot Specified~20% reduction in total fungal incidence

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing of Azoxystrobin

This protocol details the determination of the EC50 value of Azoxystrobin against a fungal pathogen using the agar dilution method.

1. Materials:

  • Technical grade Azoxystrobin

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Potato Dextrose Agar (PDA) or other appropriate fungal growth medium

  • Sterile Petri dishes (90 mm)

  • Fungal isolate of interest

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Incubator

  • Cork borer (5 mm) or scalpel

  • Ruler or calipers

2. Preparation of Azoxystrobin Stock Solution: a. Prepare a stock solution of Azoxystrobin (e.g., 10 mg/mL) by dissolving the technical grade compound in a minimal amount of a suitable solvent (e.g., DMSO). b. Further dilute the stock solution with sterile distilled water to create a series of working solutions.

3. Preparation of Fungicide-Amended Media: a. Autoclave the fungal growth medium (e.g., PDA) and cool it to 45-50°C in a water bath. b. Add the appropriate volume of the Azoxystrobin working solutions to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates and does not exceed a level that inhibits fungal growth (typically <1% v/v). c. Include a control plate containing the solvent at the same concentration used in the treatment plates. d. Pour approximately 20 mL of the amended and control media into sterile Petri dishes and allow them to solidify.

4. Inoculation: a. Culture the fungal pathogen on non-amended PDA until the colony is actively growing. b. Using a sterile cork borer or scalpel, take a mycelial plug (e.g., 5 mm diameter) from the margin of the actively growing fungal colony. c. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

5. Incubation: a. Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark. b. Monitor the plates daily until the fungal growth in the control plate has reached a significant portion of the plate's diameter (e.g., 70-80%).

6. Data Collection and Analysis: a. Measure the diameter of the fungal colony in two perpendicular directions for each plate. b. Calculate the average colony diameter for each concentration. c. Determine the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where DC is the average diameter of the colony on the control plate and DT is the average diameter of the colony on the treated plate. d. Plot the percentage of inhibition against the log-transformed fungicide concentrations. e. Use probit analysis or a similar statistical method to calculate the EC50 value, which is the concentration of Azoxystrobin that inhibits fungal growth by 50%.

Protocol 2: Plant Infection Assay for Efficacy Evaluation

This protocol describes a method to evaluate the protective efficacy of Azoxystrobin against a fungal pathogen on a host plant.

1. Materials:

  • Healthy, susceptible host plants of uniform age and size.

  • Fungal pathogen culture.

  • Azoxystrobin formulation.

  • Sprayer (e.g., backpack or handheld).

  • Growth chamber or greenhouse with controlled environmental conditions.

  • Sterile distilled water.

  • Wetting agent (e.g., Tween 20).

  • Disease assessment scale or method for quantifying disease severity.

2. Plant Propagation and Maintenance: a. Grow the host plants from seed or cuttings in a sterile potting mix. b. Maintain the plants in a growth chamber or greenhouse with optimal conditions for growth (e.g., temperature, humidity, light). c. Ensure plants are well-watered and fertilized, but avoid over-fertilization which can affect disease susceptibility.

3. Inoculum Preparation: a. Culture the fungal pathogen on a suitable medium to produce spores or mycelial fragments. b. For spore-producing fungi, harvest the spores by flooding the culture plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 20) and gently scraping the surface. c. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to a predetermined level (e.g., 1 x 10^5 spores/mL) using a hemocytometer. e. For non-sporulating fungi, mycelial fragments can be used as inoculum.

4. Fungicide Application (Protective Assay): a. Prepare the Azoxystrobin spray solution at the desired concentration according to the product label or experimental design. Include a control group that is sprayed with water and the same wetting agent. b. Randomly assign plants to treatment and control groups. c. Apply the fungicide solution to the plants until runoff, ensuring thorough coverage of all foliage. d. Allow the plants to dry completely before inoculation.

5. Inoculation: a. Inoculate the plants with the prepared fungal inoculum, typically 24 hours after fungicide application. b. The method of inoculation will depend on the pathogen and host system (e.g., spraying a spore suspension, placing mycelial plugs on leaves). c. After inoculation, place the plants in a high-humidity environment (e.g., a dew chamber or covered with plastic bags) for 24-48 hours to promote infection.

6. Incubation and Disease Development: a. Move the plants back to the growth chamber or greenhouse with conditions conducive to disease development. b. Monitor the plants regularly for the appearance of disease symptoms.

7. Disease Assessment: a. Assess the disease severity at a predetermined time point after inoculation (e.g., 7-14 days). b. Use a disease rating scale (e.g., 0-5, where 0 = no symptoms and 5 = severe symptoms) or measure the lesion size or percentage of infected leaf area. c. Calculate the disease severity index (DSI) or percent disease control (PDC) for each treatment. PDC (%) = [(DSI in control - DSI in treatment) / DSI in control] x 100

8. Data Analysis: a. Analyze the disease severity data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatments.

Signaling Pathways and Experimental Workflows

Mechanism of Action and Downstream Effects

Azoxystrobin's primary mode of action is the inhibition of mitochondrial respiration, which has several downstream consequences for the fungal cell. The disruption of the electron transport chain leads to a significant reduction in ATP synthesis, causing an energy crisis within the cell. This energy depletion inhibits essential cellular processes such as spore germination, mycelial growth, and the formation of infection structures.[4] Furthermore, the blockage of the electron transport chain can lead to the production of reactive oxygen species (ROS), inducing oxidative stress and subsequent cellular damage.

Azoxystrobin_Mechanism_of_Action Azoxystrobin Azoxystrobin Complex_III Mitochondrial Complex III (Cytochrome bc1) Azoxystrobin->Complex_III Inhibits at Qo site ETC Electron Transport Chain Complex_III->ETC Blocks electron flow ATP_Synthase ATP Synthase ETC->ATP_Synthase Disrupts proton gradient ROS_Production Reactive Oxygen Species (ROS) Production ETC->ROS_Production Increases leakage of electrons to O2 ATP_Production ATP Production ATP_Synthase->ATP_Production Inhibits Cellular_Processes Essential Cellular Processes (e.g., spore germination, mycelial growth) ATP_Production->Cellular_Processes Deprives energy for Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Induces Fungal_Cell_Death Fungal Cell Death Cellular_Processes->Fungal_Cell_Death Leads to Oxidative_Stress->Fungal_Cell_Death Contributes to

Caption: Azoxystrobin's mechanism of action and downstream cellular effects.

Fungal Response to Oxidative Stress

The increase in ROS due to Azoxystrobin's activity can trigger the fungal oxidative stress response pathways. These pathways are crucial for the fungus to mitigate the damaging effects of ROS. Key components of this response include the activation of transcription factors that upregulate the expression of antioxidant enzymes.

Fungal_Oxidative_Stress_Response Azoxystrobin_Effect Azoxystrobin-induced Mitochondrial Dysfunction ROS Increased ROS Azoxystrobin_Effect->ROS Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Signaling_Pathways Stress Signaling Pathways (e.g., HOG, Yap1) ROS->Signaling_Pathways Activates Cell_Survival Attempted Cell Survival Cellular_Damage->Cell_Survival Reduces Transcription_Factors Activation of Transcription Factors Signaling_Pathways->Transcription_Factors Antioxidant_Genes Upregulation of Antioxidant Genes (e.g., SOD, CAT) Transcription_Factors->Antioxidant_Genes Induces transcription of Detoxification ROS Detoxification Antioxidant_Genes->Detoxification Detoxification->Cell_Survival Promotes

Caption: Fungal oxidative stress response to Azoxystrobin.

Experimental Workflow for Fungicide Evaluation

A typical workflow for evaluating a new antifungal agent like Azoxystrobin involves a multi-step process, from initial laboratory screening to field trials.

Fungicide_Evaluation_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation (Controlled Environment) cluster_2 Field Trials In_Vitro_Assay 1. In Vitro Antifungal Susceptibility Assay EC50_MIC 2. Determine EC50/MIC against a panel of pathogens In_Vitro_Assay->EC50_MIC Plant_Infection_Assay 3. Plant Infection Assay (Protective & Curative) EC50_MIC->Plant_Infection_Assay Promising candidates advance Dose_Response 4. Dose-Response Studies & Phytotoxicity Assessment Plant_Infection_Assay->Dose_Response Small_Plot_Trials 5. Small-Plot Field Trials in different locations Dose_Response->Small_Plot_Trials Effective & safe formulations advance Large_Scale_Trials 6. Large-Scale Field Trials under commercial conditions Small_Plot_Trials->Large_Scale_Trials Registration 7. Product Registration & Commercialization Large_Scale_Trials->Registration Data for regulatory submission

Caption: General experimental workflow for fungicide evaluation.

References

"Antifungal agent 91" in high-throughput screening assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 91 is a novel, investigational triazole-class compound designed for the treatment of fungal infections. The emergence of drug-resistant fungal pathogens necessitates the development of new therapeutic agents. This compound demonstrates potent activity against a broad spectrum of clinically relevant yeasts and molds. These application notes provide detailed protocols for high-throughput screening (HTS) and characterization of this compound and similar molecules.

Mechanism of Action

This compound functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, where it plays a role analogous to cholesterol in mammalian cells, maintaining membrane fluidity and integrity. By blocking lanosterol 14-α-demethylase, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates. This disruption of the cell membrane results in increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth (fungistatic effect). The selective inhibition of the fungal enzyme over its mammalian counterpart contributes to the agent's therapeutic index.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate Pathway HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14-α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Agent91 This compound Agent91->Enzyme Inhibition Enzyme->Ergosterol Conversion

Figure 1: Mechanism of action of this compound.

Data Presentation

The following tables summarize the in vitro activity and cytotoxicity profile of this compound.

Table 1: In Vitro Antifungal Activity of Agent 91

Fungal SpeciesStrainMIC₅₀ (µg/mL)
Candida albicansATCC 900280.125
Candida glabrataATCC 900300.5
Candida parapsilosisATCC 220190.25
Cryptococcus neoformansH990.06
Aspergillus fumigatusATCC 2043050.25

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates.

Table 2: In Vitro Inhibitory and Cytotoxic Concentrations of Agent 91

Organism/Cell LineAssay TypeIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Candida albicansAntifungal Activity0.2-125
Human Embryonic Kidney (HEK293)Cytotoxicity (MTT)-25-

IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration. SI = CC₅₀ / IC₅₀.

Experimental Protocols

Protocol 1: High-Throughput Screening Primary Assay - Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for antifungal susceptibility testing of yeasts.

1. Preparation of Fungal Inoculum: a. Subculture the fungal strain on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. b. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. c. Dilute the suspension in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Preparation of Compound Plates: a. Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. b. In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with RPMI-1640 to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL. c. Include positive control wells (e.g., a known antifungal like fluconazole) and negative control wells (medium with fungal inoculum and DMSO, but no compound).

3. Inoculation and Incubation: a. Add the prepared fungal inoculum to each well of the compound plate. b. Incubate the plates at 35°C for 24-48 hours.

4. Determination of MIC: a. The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth in the control well. b. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the antifungal agent on a mammalian cell line.

1. Cell Culture and Seeding: a. Culture a mammalian cell line (e.g., HEK293) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator. b. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

2. Compound Treatment: a. Prepare serial dilutions of this compound in the cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. c. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control). d. Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

3. MTT Assay: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. b. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl). c. Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the untreated control. b. Determine the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

High-Throughput Screening Workflow

The discovery and development of new antifungal agents often follow a high-throughput screening cascade to identify and characterize promising lead compounds.

HTS_Workflow Compound_Library Compound Library Primary_Screen Primary HTS (e.g., Broth Microdilution) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC₅₀ Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays Dose_Response->Secondary_Assays Cytotoxicity Cytotoxicity Assays (e.g., MTT) Secondary_Assays->Cytotoxicity Spectrum Spectrum of Activity Secondary_Assays->Spectrum Lead_Optimization Lead Optimization Cytotoxicity->Lead_Optimization Spectrum->Lead_Optimization

Figure 2: High-throughput screening cascade for antifungal discovery.

Antifungal Agent 91: A Dihydroflavonol with Potential for Antifungal Applications

Author: BenchChem Technical Support Team. Date: November 2025

Initial research has identified Antifungal Agent 91, a dihydroflavonol isolated from the leaves of Artocarpus elasticus, as a compound with demonstrated antifungal properties. This agent also exhibits inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), with a reported IC50 value of 0.17 μM.

Despite its identification and initial characterization, a comprehensive search of publicly available scientific literature and databases has revealed a significant gap in the specific data required to develop detailed application notes and protocols for its use in antifungal diagnostics.

Summary of Available Data

While "this compound" is known to possess antifungal activity, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against key fungal pathogens like Candida albicans and Aspergillus fumigatus, are not available in the public domain. This lack of specific efficacy data prevents the formulation of detailed protocols for its application in diagnostic assays.

The following table summarizes the currently known properties of this compound:

PropertyValue/DescriptionCitation
Compound Type Dihydroflavonol
Source Leaves of Artocarpus elasticus
Reported Activity Antifungal, PTP1B inhibitor
IC50 (PTP1B) 0.17 μM

Unexplored Areas and Future Research Directions

The connection between the PTP1B inhibitory mechanism of this compound and its antifungal effect remains an area for further investigation. Understanding this relationship is crucial for elucidating its mode of action and for the rational design of diagnostic tools.

To enable the development of detailed application notes and protocols for researchers, scientists, and drug development professionals, future research should focus on:

  • Determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against a broad panel of clinically relevant fungal species.

  • Investigating the mechanism of antifungal action , including its potential effects on fungal cell wall integrity, membrane permeability, and essential enzymatic pathways.

  • Exploring the link between PTP1B inhibition and antifungal activity. This could involve studies on fungal phosphatases or related signaling pathways.

  • Developing and validating diagnostic assays based on the unique properties of this compound. This could include enzyme-linked immunosorbent assays (ELISAs), fluorescent probes, or other biosensor-based technologies.

Proposed Experimental Workflow for Future Investigations

The following diagram outlines a logical workflow for future research aimed at characterizing the antifungal properties of Agent 91 and exploring its diagnostic potential.

G cluster_0 Characterization of Antifungal Activity cluster_1 Investigation of PTP1B Inhibition cluster_2 Development of Diagnostic Applications Isolation_Purification Isolation & Purification of Agent 91 from Artocarpus elasticus MIC_MFC_Determination MIC & MFC Determination (e.g., against C. albicans, A. fumigatus) Isolation_Purification->MIC_MFC_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., Cell Wall/Membrane Integrity Assays) MIC_MFC_Determination->Mechanism_of_Action Assay_Development Diagnostic Assay Development (e.g., ELISA, Biosensor) Mechanism_of_Action->Assay_Development Informs Target Selection PTP1B_Inhibition_Assay In vitro PTP1B Inhibition Assay Fungal_Phosphatase_Screening Screening against Fungal Phosphatases PTP1B_Inhibition_Assay->Fungal_Phosphatase_Screening Signaling_Pathway_Analysis Analysis of Fungal Signaling Pathways Fungal_Phosphatase_Screening->Signaling_Pathway_Analysis Signaling_Pathway_Analysis->Assay_Development Informs Biomarker Discovery Validation Assay Validation (Sensitivity, Specificity) Assay_Development->Validation Prototype_Testing Prototype Testing with Clinical Isolates Validation->Prototype_Testing

Caption: Proposed research workflow for this compound.

Due to the absence of specific quantitative data and detailed experimental protocols in the current body of scientific literature, it is not feasible to provide the comprehensive Application Notes and Protocols as initially requested. The information presented here summarizes the current state of knowledge and outlines a clear path for future research that would be necessary to generate the data required for such documentation. Further experimental validation is essential to unlock the full potential of this compound in the development of new antifungal diagnostics.

Troubleshooting & Optimization

"Antifungal agent 91" solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antifungal Agent 91

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why does it have poor aqueous solubility?

A1: this compound is a novel, potent triazole-class antifungal compound. Its primary mechanism of action is the inhibition of lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3] Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to a fungistatic or fungicidal effect.[3][4][5]

The poor aqueous solubility of this compound is attributed to its chemical structure:

  • High Lipophilicity: The molecule is highly lipophilic (calculated LogP ≈ 4.8), meaning it preferentially dissolves in lipids and non-polar solvents over water.

  • Crystalline Structure: In its solid state, the compound forms a stable crystal lattice. Significant energy is required to break this lattice and allow individual molecules to be solvated by water, a process that is not energetically favorable.

Q2: I am unable to dissolve this compound directly in my aqueous buffer for an experiment. What should I do?

A2: Direct dissolution in aqueous media is not recommended. You should first prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

  • Weigh Compound: Accurately weigh the required amount of this compound powder (Molecular Weight: 450.3 g/mol ). For 1 mL of a 10 mM stock, you will need 4.503 mg.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to facilitate complete dissolution.

  • Inspect: Visually inspect the solution to ensure no solid particles remain. The solution should be clear.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous experimental medium. How can I prevent this?

A3: This is a common issue known as "precipitation upon dilution" and occurs because the highly lipophilic compound is forced out of solution as the percentage of the organic co-solvent (DMSO) decreases. Several formulation strategies can be employed to prevent this.[6][7][8] The choice of method depends on the specific requirements of your experiment.

Troubleshooting Strategies:

  • Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium does not exceed 1% (v/v), as higher concentrations can be cytotoxic. However, for some cell-free assays, a final concentration of up to 2% may be tolerable.

  • Use a Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 can form micelles that encapsulate the lipophilic drug, keeping it dispersed in the aqueous phase.[7][9][10]

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[6] They can form inclusion complexes with this compound, effectively shielding the lipophilic part of the molecule from the aqueous environment and increasing its apparent solubility.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[11]

  • Lower the Final Drug Concentration: If possible, working at a lower final concentration of this compound may keep it below its solubility limit in the final aqueous medium.

Below is a workflow to guide your solubilization testing.

G start Start: Precipitation Observed prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock select_strategy Select Solubilization Strategy prep_stock->select_strategy cosolvent Strategy 1: Increase Co-solvent (DMSO) select_strategy->cosolvent Simple Assays surfactant Strategy 2: Add Surfactant (e.g., Tween 80) select_strategy->surfactant In Vitro Assays cyclodextrin Strategy 3: Use Cyclodextrin (e.g., HP-β-CD) select_strategy->cyclodextrin In Vivo / Cell Culture dilute Dilute to Final Concentration in Aqueous Medium cosolvent->dilute surfactant->dilute cyclodextrin->dilute observe Observe for Precipitation (Visual, Microscopy, Nephelometry) dilute->observe success Success: Clear Solution Achieved observe->success No Precipitate fail Failure: Precipitation Persists observe->fail Precipitate fail->select_strategy Try Alternative Strategy

Caption: Workflow for troubleshooting the precipitation of this compound.

Quantitative Data & Protocols

Q4: Can you provide a quantitative comparison of different solubilization methods for this compound?

A4: The following table summarizes the maximum achievable concentration of this compound in Phosphate-Buffered Saline (PBS, pH 7.4) using various solubilization techniques. Kinetic solubility was assessed by nephelometry, which measures light scattering from precipitated particles.[13]

Solubilization MethodVehicle CompositionMax. Achievable Conc. (µg/mL)Observations
Control PBS + 1% DMSO< 0.1Immediate, heavy precipitation observed.
Surfactant PBS + 1% DMSO + 0.1% Tween® 805.5Solution remains clear for > 24 hours.
Cyclodextrin PBS + 1% DMSO + 2% HP-β-CD12.8Solution remains clear for > 24 hours.
Combined PBS + 1% DMSO + 0.1% Tween® 80 + 2% HP-β-CD18.2Synergistic effect observed; highest solubility.

Experimental Protocol: Kinetic Solubility Assay via Nephelometry

  • Prepare Formulations: Prepare intermediate solutions of this compound in the vehicles listed in the table above.

  • Serial Dilution: Perform serial dilutions of these intermediate solutions in a 384-well microplate.

  • Addition to Buffer: Add PBS (pH 7.4) to each well, ensuring the final DMSO concentration is consistent (e.g., 1%). This addition triggers precipitation.[14]

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: Measure light scattering in each well using a nephelometer (e.g., NEPHELOstar Plus).[13]

  • Analysis: The concentration at which a significant increase in light scattering is detected above the background is determined as the kinetic solubility limit.

Mechanism & Pathway Context

Q5: How does the poor solubility of this compound relate to its mechanism of action?

A5: this compound must be in a dissolved state to reach its molecular target, the enzyme lanosterol 14α-demethylase, which is located within the fungal cell membrane.[1][2] If the agent precipitates in the aqueous culture medium, its effective concentration is drastically reduced, leading to an underestimation of its potency (i.e., an artificially high Minimum Inhibitory Concentration, or MIC).

The diagram below illustrates the ergosterol biosynthesis pathway and the specific inhibitory action of this compound.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_target Inhibition Site AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol (Fungal Cell Membrane Component) Enzyme->Ergosterol Product Agent This compound (Dissolved) Agent->Inhibition Inhibition->Enzyme Inhibition

Caption: Inhibition of the fungal ergosterol pathway by this compound.

References

"Antifungal agent 91" degradation and storage problems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 91 (AF-91). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the degradation and storage of AF-91.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for AF-91 powder and stock solutions?

A: For long-term stability, AF-91 solid powder should be stored at 2-8°C, protected from light and moisture. Stock solutions, typically prepared in DMSO or ethanol, should be stored in small aliquots at -20°C or -80°C for up to six months. Avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q2: My AF-91 solution has turned a faint yellow color. Is it still usable?

A: A color change often indicates degradation. The primary degradation pathway under light exposure (photodegradation) can produce chromophoric byproducts. We strongly recommend performing an analytical check, such as HPLC, to determine the purity of the solution before use. If the purity has dropped by more than 5-10%, the solution should be discarded.

Q3: I am observing unexpected or "ghost" peaks in my HPLC chromatogram when analyzing AF-91. What could be the cause?

A: Ghost peaks can arise from several sources. Common causes include contamination in the mobile phase, sample solvent, or HPLC system itself. They can also be due to carryover from a previous injection or the elution of late-eluting compounds from a prior run. If you suspect the peaks are related to AF-91, they could be degradation products. Ensure proper system flushing and use high-purity solvents. If the issue persists, it may be necessary to troubleshoot the sample preparation or investigate potential degradation.

Q4: Can I store my working solutions of AF-91 in an aqueous buffer at 4°C?

A: Storing AF-91 in aqueous buffers for extended periods is not recommended due to its susceptibility to hydrolysis, especially at non-neutral pH. If you must prepare buffered solutions, they should be made fresh daily and kept on ice for the duration of the experiment. Refer to the pH stability data in the tables below for more information.

Troubleshooting Guides

Issue 1: Low Potency or Inconsistent Results in Antifungal Assays

This issue is often linked to the degradation of AF-91, leading to a lower effective concentration of the active compound.

Troubleshooting Workflow

G Observe Observation: Low or Inconsistent Assay Potency CheckPurity Action: Check Purity of Stock Solution (e.g., via HPLC) Observe->CheckPurity Start Here PurityOK Purity > 95%? CheckPurity->PurityOK PurityLow Purity < 95%? CheckPurity->PurityLow RootCauseExp Potential Cause: Degradation During Experiment PurityOK->RootCauseExp Yes RootCauseStorage Root Cause: Improper Storage or Age (Hydrolysis, Oxidation) PurityLow->RootCauseStorage Yes SolutionStorage Solution: Discard Old Stock. Prepare Fresh Solution from Solid Stored at 2-8°C. RootCauseStorage->SolutionStorage SolutionExp Action: Review Experimental Conditions (pH, Temp, Light) RootCauseExp->SolutionExp FinalCheck Re-run Assay with Fresh Compound SolutionStorage->FinalCheck SolutionExp->FinalCheck

Caption: Troubleshooting logic for low assay potency of AF-91.

Issue 2: Appearance of New Peaks in HPLC Analysis Over Time

The emergence of new peaks in a chromatogram of an AF-91 sample is a direct indicator of degradation. The identity of the degradant can often be inferred from the stress condition.

Known Degradation Pathways

G AF91 This compound (AF-91) center1 AF91->center1 center2 AF91->center2 center3 AF91->center3 DP1 Degradation Product 1 (DP1) (Hydrolysis Product) DP2 Degradation Product 2 (DP2) (Oxidation Product) DP3 Degradation Product 3 (DP3) (Photodegradation Product) center1->DP1 Acid/Base (e.g., pH 4 or 9) center2->DP2 Oxidation (e.g., H₂O₂) center3->DP3 Light Exposure (UV/Visible)

Caption: Major degradation pathways for this compound.

Common azole antifungals can degrade through pathways like oxidative dehalogenation, side chain oxidation, and loss of the azole ring.[1] Indirect photochemistry, reacting with species like hydroxyl radicals, has also been proposed as a degradation pathway for some azole antifungals.[2][3]

Data Presentation: Stability Tables

The following tables summarize the stability of AF-91 under various stress conditions, which is a key component of forced degradation studies.[4][5] These studies help establish degradation pathways and develop stability-indicating analytical methods.[6][7]

Table 1: Stability of AF-91 Solid Powder under Accelerated Conditions

ConditionDuration (Weeks)Purity (%)Appearance
40°C / 75% RH198.2No change
296.5No change
492.1Faintly off-white
60°C195.4No change
289.8Off-white
481.3Yellowish tint

Table 2: Stability of AF-91 (1 mg/mL) in Solution at 25°C

Solvent / BufferDuration (Hours)Purity (%)Degradation Product(s)
0.1 M HCl (pH 1)885.2DP1
2465.7DP1
pH 7.4 Buffer899.1-
2498.5-
0.1 M NaOH (pH 13)882.4DP1
2459.9DP1
3% H₂O₂888.9DP2
2472.3DP2

Table 3: Photostability of AF-91 (Solid and Solution)

Exposure conditions based on ICH Q1B guidelines: overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m².[8][9]

Sample TypeConditionPurity (%)Degradation Product(s)
Solid PowderExposed to Light94.3DP3
Solution (in Methanol)Exposed to Light75.8DP3
Solid PowderDark Control>99.5-
Solution (in Methanol)Dark Control>99.5-

Experimental Protocols

Protocol 1: Forced Degradation Study of AF-91

Forced degradation studies are essential to understand a drug's stability and to develop analytical methods that can separate the drug from its degradation products.[10]

Objective: To generate the primary degradation products of AF-91 under hydrolytic, oxidative, and photolytic stress conditions. A target degradation of 5-20% is generally recommended.[5]

Experimental Workflow

G Start Start: Prepare AF-91 Stock (e.g., 10 mg/mL in ACN) PrepSamples Prepare Stress Samples: - Acid (0.1M HCl) - Base (0.1M NaOH) - Oxidative (3% H₂O₂) - Photolytic (MeOH Soln) Start->PrepSamples Incubate Incubate / Expose Samples (e.g., 60°C, Light Chamber) PrepSamples->Incubate Neutralize Neutralize Acid/Base Samples (if required for HPLC) Incubate->Neutralize Analyze Analyze All Samples by HPLC (vs. Control/T0 Sample) Neutralize->Analyze End End: Identify Degradants & Quantify AF-91 Loss Analyze->End

Caption: Workflow for a forced degradation study of AF-91.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of AF-91 at 10 mg/mL in acetonitrile.

    • For each condition, dilute the stock solution to a final concentration of 1 mg/mL in the respective stress medium (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and methanol for photostability).

  • Stress Conditions:

    • Acid/Base Hydrolysis: Incubate the acidic and basic solutions at 60°C. Collect time points at 2, 4, 8, and 24 hours. Before analysis, neutralize the samples with an equimolar amount of base/acid.

    • Oxidation: Store the hydrogen peroxide solution at room temperature, protected from light. Collect time points at 2, 4, 8, and 24 hours.

    • Photodegradation: Expose the methanolic solution and a sample of solid powder to a calibrated light source that complies with ICH Q1B guidelines.[8] Wrap a control sample in aluminum foil and place it alongside the exposed sample.

  • Analysis:

    • Analyze all samples, including a time-zero (unstressed) control, using a validated stability-indicating HPLC method (see Protocol 2).

    • Calculate the percentage of AF-91 remaining and identify major degradation peaks.

Protocol 2: Stability-Indicating HPLC Method

Objective: To provide a reliable HPLC method for quantifying AF-91 in the presence of its degradation products (DP1, DP2, and DP3).

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 min; hold at 90% B for 3 min; return to 10% B over 1 min; re-equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detector UV at 260 nm

Procedure:

  • Prepare the mobile phase and degas thoroughly.

  • Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.

  • Prepare samples by diluting them to approximately 50 µg/mL in a 50:50 mixture of water and acetonitrile.

  • Inject the samples and integrate the peaks of interest. The method should show baseline separation between AF-91 and all major degradation products.

References

Technical Support Center: Troubleshooting Inconsistent Results for Antifungal Agent 91

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 91. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies observed during in vitro assays. Our goal is to help you achieve more reliable and reproducible results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I seeing significant variability in Minimum Inhibitory Concentration (MIC) values for this compound across different experiments?

Inconsistent MIC values are a common challenge in antifungal susceptibility testing and can arise from several factors. It is crucial to standardize your experimental protocol to ensure reproducibility. Prior to the establishment of standardized methods, antifungal susceptibility studies often yielded inconsistent and non-reproducible results due to the influence of numerous variables.

Troubleshooting Guide:

  • Inoculum Preparation: The concentration of the fungal inoculum is critical. Ensure you are using a standardized and validated method for preparing your inoculum to the correct cell density.

  • Culture Medium: The composition of the culture medium can significantly impact the activity of antifungal agents. Use a defined and recommended medium such as RPMI-1640. Complex or undefined media can contain components that may antagonize or interact with this compound.

  • Incubation Time and Temperature: Adhere to a strict incubation time and temperature. For many yeasts, a 48-hour incubation is recommended for assessing MIC endpoints, as shorter times can lead to poor and non-reproducible growth.

  • Endpoint Reading: The method used to determine the MIC endpoint can introduce variability. For azoles and other agents with less clear endpoints than amphotericin B, the MIC is often defined as the lowest concentration showing a prominent decrease in turbidity (e.g., a score of 2). Consistent training and clear criteria for endpoint determination are essential.

2. My results for this compound show a "paradoxical effect" or "trailing growth." How should I interpret this?

The paradoxical effect, where an antifungal agent shows reduced activity at higher concentrations, and trailing growth, where a subpopulation of cells grows slowly at concentrations above the MIC, can complicate data interpretation.[1] These phenomena have been observed with various antifungal agents, including echinocandins and azoles.[1]

Troubleshooting Guide:

  • Confirm the Effect: To confirm if you are observing a true paradoxical effect, expand the concentration range of this compound in your assay.

  • Microscopic Examination: Visually inspect the wells with high concentrations of the agent to observe the morphology of the fungal cells.

  • Standardized Reading Times: Trailing growth is highly variable under different culture conditions.[1] Strictly adhere to the recommended incubation time for reading your results, as prolonged incubation can exacerbate this effect.

  • Consider Alternative Endpoints: For assays where trailing is a significant issue, consider using alternative endpoints such as the minimum fungicidal concentration (MFC) or time-kill assays to better understand the activity of this compound.

3. I am observing discrepancies in the activity of this compound against different fungal species. Is this expected?

Yes, it is expected that the efficacy of an antifungal agent can vary significantly between different fungal species. Acquired resistance has emerged in several fungal species, including Candida glabrata, Candida auris, and Aspergillus fumigatus.

Troubleshooting Guide:

  • Species-Specific Protocols: Ensure you are using the appropriate standardized protocol for the species you are testing (e.g., CLSI M27 for yeasts, M38 for filamentous fungi).

  • Reference Strains: Always include well-characterized quality control (QC) strains with known susceptibility profiles for this compound in your experiments. This will help you to verify that your assay is performing correctly.

  • Literature Review: Consult scientific literature for published data on the activity of similar antifungal agents against the fungal species you are investigating.

Experimental Protocols

Standard Broth Microdilution Assay for MIC Determination (Adapted from CLSI guidelines)

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Drug Dilution Series: Perform serial dilutions of the stock solution in RPMI-1640 medium to achieve the desired final concentrations in a 96-well microtiter plate.

  • Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar plate. Suspend the colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to the final required inoculum density.

  • Inoculate Microtiter Plate: Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 48 hours.

  • Endpoint Reading: Determine the MIC by visually inspecting the wells for growth or by using a spectrophotometer to measure optical density. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control.

Data Presentation

Table 1: Troubleshooting Common Inconsistencies in MIC Assays

Issue Potential Cause Recommended Action
High variability in MICsInconsistent inoculum densityStandardize inoculum preparation using a spectrophotometer or hemocytometer.
Non-standardized incubation timeStrictly adhere to the recommended incubation period (e.g., 48 hours).
Subjective endpoint readingEstablish clear, written criteria for endpoint determination and train all personnel.
No activity observedPoor solubility of Agent 91Verify the solubility of the agent in the test medium. Consider using a different solvent.
Inactivation of Agent 91Check the stability of the agent under the assay conditions (pH, temperature).
Paradoxical GrowthAgent-specific effectTest a wider range of concentrations to confirm the effect.
Cell wall salvage pathwaysNote the effect and consider alternative assays to assess efficacy.

Visual Guides

Below are diagrams to help visualize key experimental workflows and concepts.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Inoculation Inoculation Serial Dilutions->Inoculation Inoculum Prep Inoculum Prep Inoculum Prep->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: Standard workflow for a broth microdilution MIC assay.

troubleshooting_logic Inconsistent Results Inconsistent Results Check Inoculum Check Inoculum Inconsistent Results->Check Inoculum Check Media Check Media Inconsistent Results->Check Media Check Incubation Check Incubation Inconsistent Results->Check Incubation Check Endpoint Reading Check Endpoint Reading Inconsistent Results->Check Endpoint Reading Standardize Protocol Standardize Protocol Check Inoculum->Standardize Protocol Check Media->Standardize Protocol Check Incubation->Standardize Protocol Check Endpoint Reading->Standardize Protocol

Caption: Logic diagram for troubleshooting inconsistent assay results.

References

"Antifungal agent 91" off-target effects in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Antifungal Agent 91 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a dihydroflavonol compound isolated from the leaves of Artocarpus elasticus. Its primary known mechanism of action is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways. It exhibits an IC50 value of 0.17 μM for PTP1B. While it is named for its antifungal properties, its potent PTP1B inhibition is a critical factor to consider in mammalian cell culture experiments.

Q2: I am observing unexpected changes in cellular metabolism in my cell line treated with this compound. Why might this be happening?

Given that this compound is a potent inhibitor of PTP1B, it can significantly impact metabolic pathways. PTP1B is a negative regulator of the insulin signaling pathway. By inhibiting PTP1B, this compound can potentiate insulin receptor signaling, leading to increased glucose uptake and altered glycogen metabolism. Researchers should therefore anticipate metabolic shifts in cells responsive to insulin.

Q3: Can this compound affect signaling pathways other than the insulin pathway?

Yes. PTP1B is involved in regulating other signaling cascades beyond insulin signaling. For instance, it can influence the JAK/STAT pathway. Therefore, off-target effects or, more accurately, effects secondary to PTP1B inhibition, may be observed in pathways regulated by tyrosine phosphorylation. It is advisable to investigate the phosphorylation status of key proteins in pathways of interest.

Q4: Are there any known general off-target effects of dihydroflavonols that I should be aware of?

As a member of the flavonoid family, this compound may exhibit a range of activities common to this class of compounds. These can include antioxidant effects, interactions with other kinases, and potential for inducing or inhibiting apoptosis at high concentrations. These effects are cell-type and concentration-dependent and should be empirically determined.

Troubleshooting Guide

Problem 1: I am observing higher-than-expected cytotoxicity or a significant decrease in cell viability at my target concentration.

  • Question: Have you performed a dose-response curve to determine the optimal non-toxic concentration for your specific cell line?

    • Answer: It is crucial to establish a concentration range where this compound inhibits PTP1B without causing significant cell death. We recommend performing a cell viability assay (e.g., MTT, PrestoBlue, or trypan blue exclusion) with a broad range of concentrations.

  • Question: Is your cell culture medium supplemented with serum?

    • Answer: Flavonoid compounds can sometimes bind to serum proteins, which can affect their bioavailability and activity. Consider the potential for interactions with components in your culture medium.

  • Question: Could the observed cytotoxicity be related to the potentiation of a signaling pathway that is detrimental to your specific cell line?

    • Answer: Enhanced signaling downstream of PTP1B inhibition could lead to negative cellular outcomes in certain contexts. For example, in some cancer cell lines, sustained signaling through pathways like PI3K/AKT can have complex effects on cell fate.

Problem 2: My results with this compound are inconsistent across experiments.

  • Question: How is the this compound stock solution prepared and stored?

    • Answer: The stability of the compound in solution is critical. Prepare fresh dilutions from a concentrated stock for each experiment. We recommend storing stock solutions in small aliquots at -20°C or -80°C, protected from light, to minimize freeze-thaw cycles. The choice of solvent (e.g., DMSO) should also be consistent, and a vehicle control should always be included in your experiments.

  • Question: Are you controlling for cell density and passage number?

    • Answer: The physiological state of the cells can influence their response to treatment. Standardize your cell seeding density and use cells within a consistent range of passage numbers to ensure reproducibility.

Quantitative Data Summary

CompoundTargetIC50Compound ClassSource Organism
This compoundPTP1B0.17 µMDihydroflavonolArtocarpus elasticus

Experimental Protocols

Protocol 1: Determination of IC50 of this compound on PTP1B

  • Objective: To determine the concentration of this compound that inhibits 50% of PTP1B activity.

  • Materials: Recombinant human PTP1B, a suitable fluorogenic phosphatase substrate (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate - DiFMUP), assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, pH 7.2), this compound, and a positive control inhibitor (e.g., Suramin).

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 96-well plate, add the PTP1B enzyme to each well.

    • Add the serially diluted this compound or controls to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the DiFMUP substrate.

    • Monitor the fluorescence signal at appropriate excitation and emission wavelengths (e.g., 355 nm Ex / 460 nm Em) over time using a plate reader.

    • Calculate the rate of reaction for each concentration.

    • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assessment using MTT Assay

  • Objective: To evaluate the cytotoxic effects of this compound on a specific cell line.

  • Materials: Cell line of interest, complete culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (including a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular IR Insulin Receptor P_IR Phosphorylated Insulin Receptor IR->P_IR Autophosphorylation Insulin Insulin Insulin->IR P_IR->IR IRS IRS Proteins P_IR->IRS P_IRS Phosphorylated IRS Proteins IRS->P_IRS Phosphorylation PI3K_AKT PI3K/AKT Pathway P_IRS->PI3K_AKT Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) PI3K_AKT->Metabolic_Effects PTP1B PTP1B PTP1B->P_IR Agent91 This compound Agent91->PTP1B Inhibition Off_Target_Workflow start Start: Hypothesis of Off-Target Effects dose_response 1. Dose-Response & Viability Assay (e.g., MTT, LDH) start->dose_response target_engagement 2. Confirm On-Target Activity (PTP1B Inhibition Assay) dose_response->target_engagement pathway_analysis 3. Broad Kinase/Phosphatase Screening target_engagement->pathway_analysis phenotypic_screening 4. Phenotypic Screening (e.g., High-Content Imaging) target_engagement->phenotypic_screening validation 5. Validate Hits with Secondary Assays pathway_analysis->validation phenotypic_screening->validation conclusion Conclusion: Identify and Characterize Off-Target Effects validation->conclusion Troubleshooting_Logic start Problem: Inconsistent Results or Unexpected Cytotoxicity check_viability Have you run a dose-response viability assay for your cell line? start->check_viability check_stock Is the compound stock prepared and stored correctly? start->check_stock check_controls Are vehicle and positive controls included? start->check_controls action_viability Action: Perform MTT/LDH assay to determine EC50 and LC50. check_viability->action_viability No resolve Problem Resolved check_viability->resolve Yes action_stock Action: Make fresh aliquots, protect from light, minimize freeze-thaw. check_stock->action_stock No check_stock->resolve Yes action_controls Action: Always include a vehicle control (e.g., DMSO) and a known PTP1B inhibitor. check_controls->action_controls No check_controls->resolve Yes action_viability->resolve action_stock->resolve action_controls->resolve

Optimizing "Antifungal agent 91" concentration for fungal growth inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of "Antifungal Agent 91" for effective fungal growth inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for "this compound" in a Minimum Inhibitory Concentration (MIC) assay?

A1: For a novel compound like "this compound," it is recommended to start with a broad concentration range to determine its potency. A typical starting range for a broth microdilution assay would be from 0.03 µg/mL to 64 µg/mL, prepared using two-fold serial dilutions.[1] This wide range helps in identifying the MIC for a variety of fungal species, including those with potential intrinsic resistance.

Q2: How should I prepare the stock solution of "this compound" to ensure its stability and activity?

A2: The stock solution of "this compound" should be prepared by dissolving the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock (e.g., 10 mg/mL). This stock solution should then be sterilized by filtration through a 0.22 µm filter. To maintain stability, it is crucial to aliquot the stock solution into smaller volumes and store them at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.

Q3: My MIC results for "this compound" are inconsistent between experiments. What are the common causes for this variability?

A3: Inconsistent MIC values are a common issue in antifungal susceptibility testing and can stem from several factors:

  • Inoculum Density: Variation in the final concentration of the fungal inoculum is a primary source of variability. It is critical to standardize the inoculum to a concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeast, which can be achieved by adjusting the turbidity to a 0.5 McFarland standard.[1]

  • Media Composition: The pH and cation concentration of the culture medium can influence the activity of antifungal agents. Using a standardized medium such as RPMI 1640 with MOPS buffer is recommended for reproducibility.[1]

  • Incubation Conditions: Deviations in incubation time and temperature can affect fungal growth and, consequently, the MIC reading. Strict adherence to a standardized incubation period (e.g., 24-48 hours) at a constant temperature (35°C ± 2°C) is essential.

  • Pipetting and Dilution Errors: Inaccurate serial dilutions can lead to significant errors in the final drug concentrations. Ensure that pipettes are properly calibrated and use new tips for each dilution step.

Q4: How do I determine if "this compound" is fungicidal or fungistatic?

A4: To determine whether "this compound" has a fungicidal (killing) or fungistatic (inhibiting growth) effect, a Minimum Fungicidal Concentration (MFC) assay should be performed after the MIC is determined. The MFC is the lowest concentration of the agent that results in a 99.9% reduction in CFU/mL compared to the initial inoculum. This is determined by sub-culturing aliquots from the wells of the MIC plate that show no visible growth onto agar plates.[2]

Q5: "this compound" shows high efficacy against the target fungus but also exhibits significant cytotoxicity to mammalian cells. What are my options?

A5: High cytotoxicity is a concern for the therapeutic potential of any new antifungal agent. The following steps can be taken:

  • Determine the Selectivity Index (SI): The SI is the ratio of the cytotoxic concentration (CC50) to the MIC. A higher SI indicates greater selectivity for the fungal pathogen over host cells.

  • Structural Modifications: Consider medicinal chemistry approaches to modify the structure of "this compound" to reduce its cytotoxicity while retaining its antifungal activity.

  • Combination Therapy: Investigate the synergistic effects of "this compound" with other known antifungal drugs. This could allow for the use of a lower, less toxic concentration of "this compound" while still achieving effective fungal inhibition.

Troubleshooting Guides

Issue 1: No Inhibition of Fungal Growth Observed Even at High Concentrations of "this compound"
Possible Cause Troubleshooting Step
Intrinsic Resistance of the Fungal Strain Verify the identity of the fungal species. Some fungi have intrinsic resistance to certain classes of antifungal agents.[3] Test "this compound" against a panel of known susceptible and resistant strains.
Degradation of "this compound" Prepare a fresh stock solution of "this compound". Ensure proper storage conditions (e.g., -20°C, protected from light) were maintained for the previous stock.
High Inoculum Density (Inoculum Effect) The "inoculum effect" occurs when a high density of fungal cells leads to an apparently higher MIC. Strictly adhere to the recommended inoculum preparation protocol to ensure a standardized cell density.
Inappropriate Assay Medium The components of the medium may interfere with the activity of "this compound". Test the agent in a different standardized medium recommended for antifungal susceptibility testing.
Issue 2: Contamination in the MIC Assay Wells
Possible Cause Troubleshooting Step
Contaminated Reagents or Equipment Use sterile media, buffers, and pipette tips. Ensure all experimental manipulations are performed in a laminar flow hood using aseptic techniques.
Contaminated Fungal Culture Streak the fungal culture onto an appropriate agar plate to check for purity before preparing the inoculum.
Environmental Contamination Ensure the incubator and other laboratory equipment are clean and regularly decontaminated.
Issue 3: Difficulty in Reading MIC Endpoints (Trailing Growth)
Possible Cause Troubleshooting Step
Partial Inhibition of Fungal Growth Some antifungal agents, particularly azoles, can exhibit trailing growth, which is characterized by reduced but persistent growth over a range of concentrations. The MIC should be read as the lowest concentration that produces a significant (e.g., ≥50%) reduction in growth compared to the drug-free control well.
Subjective Visual Reading Use a spectrophotometer to read the optical density (OD) of the wells to obtain a quantitative measure of growth inhibition.[1]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for "this compound"

This protocol is based on the CLSI M27-A3 guidelines.[2]

Materials:

  • "this compound"

  • Fungal isolate

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer

Procedure:

  • Prepare "this compound" Dilutions:

    • Prepare a stock solution of "this compound" in DMSO.

    • Perform two-fold serial dilutions in RPMI 1640 medium in a 96-well plate to achieve final concentrations ranging from 0.03 to 64 µg/mL.

  • Prepare Fungal Inoculum:

    • From a fresh culture, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 to obtain the final inoculum density.

  • Inoculate the Plate:

    • Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing the serially diluted "this compound".

    • Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of "this compound" that causes a significant inhibition of visible growth compared to the positive control.

Protocol 2: Cytotoxicity Assay (MTT Assay)

Materials:

  • "this compound"

  • Mammalian cell line (e.g., HeLa, HepG2)

  • DMEM or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment with "this compound":

    • Prepare serial dilutions of "this compound" in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound to each well.

    • Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Reading the Results:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the CC50 (the concentration that causes 50% reduction in cell viability).

Data Presentation

Table 1: Sample MIC and MFC Data for "this compound" against Various Fungal Pathogens

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)
Candida albicans ATCC 9002828
Candida glabrata ATCC 90030832
Cryptococcus neoformans H99416
Aspergillus fumigatus ATCC 20430516>64

Table 2: Sample Cytotoxicity and Selectivity Index of "this compound"

Cell LineCC50 (µg/mL)Selectivity Index (SI) for C. albicans
HeLa5025
HepG27537.5

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Primary Assays cluster_secondary_assay Secondary Assay cluster_analysis Data Analysis prep_agent Prepare 'Antifungal Agent 91' Stock mic_assay Perform Broth Microdilution MIC Assay prep_agent->mic_assay cytotoxicity_assay Perform Cytotoxicity Assay (MTT) prep_agent->cytotoxicity_assay prep_inoculum Prepare Fungal Inoculum prep_inoculum->mic_assay determine_mic Determine MIC mic_assay->determine_mic mfc_assay Perform MFC Assay determine_mfc Determine MFC mfc_assay->determine_mfc determine_cc50 Determine CC50 cytotoxicity_assay->determine_cc50 determine_mic->mfc_assay calculate_si Calculate Selectivity Index (SI) determine_mic->calculate_si determine_cc50->calculate_si

Experimental workflow for optimizing "this compound" concentration.

Signaling_Pathway cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus agent91 This compound receptor Membrane Receptor agent91->receptor Binds to mapk_cascade MAPK Signaling Cascade (e.g., HOG) receptor->mapk_cascade Activates transcription_factor Stress Response Transcription Factor mapk_cascade->transcription_factor Phosphorylates gene_expression Altered Gene Expression transcription_factor->gene_expression Regulates growth_inhibition Fungal Growth Inhibition gene_expression->growth_inhibition Leads to

Hypothetical signaling pathway for "this compound" action.

Troubleshooting_MIC start Inconsistent MIC Results? check_inoculum Is Inoculum Standardized? start->check_inoculum check_media Is Media Standardized? check_inoculum->check_media Yes fix_inoculum Standardize Inoculum (McFarland Standard) check_inoculum->fix_inoculum No check_incubation Are Incubation Conditions Consistent? check_media->check_incubation Yes fix_media Use Standardized Medium (e.g., RPMI) check_media->fix_media No check_reagents Are Reagents and Pipettes OK? check_incubation->check_reagents Yes fix_incubation Adhere to Strict Time/Temp Protocols check_incubation->fix_incubation No fix_reagents Calibrate Pipettes, Use Fresh Reagents check_reagents->fix_reagents No end Consistent MIC Results check_reagents->end Yes fix_inoculum->check_inoculum fix_media->check_media fix_incubation->check_incubation fix_reagents->check_reagents

Troubleshooting logic for inconsistent MIC results.

References

Technical Support Center: Investigating Assay Interference by Antifungal Agent 91

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is a resource for researchers, scientists, and drug development professionals who may be encountering unexpected results or assay interference when working with the novel investigational compound, "Antifungal agent 91." The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and mitigate potential artifacts in your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is assay interference and why is it a concern with novel compounds like this compound?

A1: Assay interference occurs when a test compound falsely appears to be active or inactive in an assay through mechanisms unrelated to its intended biological target. These misleading results can arise from the compound's intrinsic properties, leading to wasted time and resources. Novel compounds, such as this compound, are particularly susceptible to being Pan-Assay Interference Compounds (PAINS) because their physicochemical properties have not been extensively characterized.[1] PAINS are known to interact non-specifically with multiple biological targets and assay components.[1]

Q2: What are the common mechanisms by which a compound like this compound might interfere with my assay?

A2: Interference can manifest through various mechanisms, including:

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that sequester and denature proteins, leading to non-specific inhibition.

  • Chemical Reactivity: The compound may contain reactive functional groups that can covalently modify proteins or other assay components.

  • Fluorescence Interference: If this compound is fluorescent, it can directly interfere with fluorescence-based assays by contributing to the signal.

  • Redox Activity: The compound may participate in redox cycling, generating reactive oxygen species that can disrupt assay components.

  • Chelation: If the compound can chelate metal ions, it may interfere with metalloenzymes or other metal-dependent assay components.

Q3: My primary screen shows that this compound is a potent inhibitor. How can I be sure this is a genuine result?

A3: A genuine "hit" should demonstrate activity across multiple, mechanistically distinct assays. To validate your initial findings, it is crucial to perform secondary and orthogonal assays. A suggested workflow for triaging initial hits is outlined below.

Troubleshooting Guides

Problem: Inconsistent or non-reproducible results in an enzyme inhibition assay.

Possible Cause: Compound aggregation, non-specific protein reactivity, or direct interference with the detection method.

Troubleshooting Steps:

  • Vary Enzyme Concentration: True inhibitors that bind to the target enzyme will typically show an IC50 value that is independent of the enzyme concentration. In contrast, the apparent potency of aggregating compounds often increases with higher enzyme concentrations.

  • Include Detergent: The presence of a non-ionic detergent, such as Triton X-100 (typically at 0.01-0.1%), can disrupt compound aggregates. A significant loss of inhibitory activity in the presence of a detergent is a strong indicator of aggregation-based interference.

  • Pre-incubation Test: Pre-incubating the enzyme with this compound before adding the substrate can help identify time-dependent inhibition, which may suggest covalent modification of the enzyme.

Problem: High background signal in a fluorescence-based assay.

Possible Cause: Intrinsic fluorescence of this compound.

Troubleshooting Steps:

  • Measure Compound Fluorescence: Run a control experiment with this compound in the assay buffer without the fluorescent probe or substrate. Measure the fluorescence at the same excitation and emission wavelengths used in your assay.

  • Spectral Shift Analysis: Characterize the excitation and emission spectra of this compound to determine if there is spectral overlap with your assay's fluorophore. If so, consider using a fluorophore with a different spectral profile.

Data Presentation

Table 1: Common Pan-Assay Interference Compound (PAINS) Structural Motifs and Their Potential Mechanisms of Interference.

While the specific structure of this compound is not detailed here, be aware of these common problematic motifs.

PAINS SubstructurePotential Interference Mechanism(s)
RhodanineCovalent modification, photoreactivity, metal chelation.
Phenol-sulfonamidesRedox cycling, covalent modification.
Hydroxyphenyl hydrazonesMetal ion sequestration.
QuinonesRedox cycling, covalent modification.[1]
CatecholsRedox cycling, covalent modification.[1]

Experimental Protocols

Protocol 1: Assessing Compound Aggregation using the Detergent Method

Objective: To determine if the observed inhibitory activity of this compound is due to the formation of aggregates.

Methodology:

  • Prepare two sets of assay reactions.

  • In the "Control" set, perform the standard assay protocol to measure the inhibitory activity of this compound at various concentrations.

  • In the "Test" set, add a non-ionic detergent (e.g., 0.05% v/v Triton X-100) to the assay buffer before adding any other components. Then, perform the same inhibition assay as in the control set.

  • Compare the IC50 values obtained from both sets. A significant rightward shift (i.e., a higher IC50) in the presence of the detergent suggests that aggregation is a likely cause of the observed inhibition.

Protocol 2: Evaluating Intrinsic Compound Fluorescence

Objective: To determine if this compound interferes with a fluorescence-based assay readout.

Methodology:

  • Prepare a set of wells containing the assay buffer and this compound at the screening concentration.

  • Prepare another set of wells with the assay buffer, the fluorescent substrate or product, and this compound.

  • Include appropriate controls: buffer alone, buffer with the fluorescent molecule, and buffer with the compound.

  • Measure the fluorescence intensity in all wells using the same excitation and emission wavelengths as the primary assay.

  • A significant fluorescence signal from the wells containing only this compound indicates intrinsic fluorescence that could interfere with the assay readout.

Visualizations

Below are diagrams illustrating key concepts and workflows for troubleshooting assay interference.

Hit_Triage_Workflow Primary_Screen Primary Screen Hit (e.g., this compound) Dose_Response Dose-Response Curve Primary_Screen->Dose_Response Confirm Potency Orthogonal_Assay Orthogonal Assay (Different Technology) Dose_Response->Orthogonal_Assay Validate Activity Aggregation_Assay Aggregation Counter-Screen (e.g., with detergent) Orthogonal_Assay->Aggregation_Assay Rule out Aggregation Interference Likely Interference Orthogonal_Assay->Interference Inactive Reactivity_Assay Reactivity Assessment (e.g., Thiol reactivity) Aggregation_Assay->Reactivity_Assay Check for Reactivity Aggregation_Assay->Interference Aggregator Genuine_Hit Genuine Hit Reactivity_Assay->Genuine_Hit Clean Profile Reactivity_Assay->Interference Reactive

Caption: A workflow for triaging initial screening hits to identify genuine activity.

Troubleshooting_Decision_Tree Start Suspect Assay Interference Check_Aggregation Run assay with detergent Start->Check_Aggregation Check_Fluorescence Is it a fluorescence assay? Start->Check_Fluorescence Check_Reactivity Assess thiol reactivity Start->Check_Reactivity Aggregation_Result Activity Lost? Check_Aggregation->Aggregation_Result Fluorescence_Result Compound Fluorescent? Check_Fluorescence->Fluorescence_Result Reactivity_Result Compound Reactive? Check_Reactivity->Reactivity_Result Is_Aggregator Compound is an Aggregator Aggregation_Result->Is_Aggregator Yes Not_Aggregator Aggregation Unlikely Aggregation_Result->Not_Aggregator No Is_Fluorescent Interference Likely Fluorescence_Result->Is_Fluorescent Yes Not_Fluorescent Fluorescence Unlikely Fluorescence_Result->Not_Fluorescent No Is_Reactive Compound is Reactive Reactivity_Result->Is_Reactive Yes Not_Reactive Reactivity Unlikely Reactivity_Result->Not_Reactive No Further_Investigation Consider other mechanisms (e.g., redox, chelation) Not_Aggregator->Further_Investigation Not_Fluorescent->Further_Investigation Not_Reactive->Further_Investigation

Caption: A decision tree to guide the investigation of suspected assay interference.

References

Troubleshooting "Antifungal agent 91" precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the precipitation of Antifungal Agent 91 in culture media. This resource is intended for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound precipitation in media?

A1: Precipitation of this compound can be attributed to several factors:

  • pH of the Media: The solubility of many antifungal compounds is highly dependent on pH. If the pH of your culture medium is outside the optimal range for this compound, precipitation can occur.

  • Solvent and Concentration: The agent may not be fully dissolved in the initial solvent before being added to the media, or the final concentration in the media may exceed its solubility limit.

  • Media Composition: Components within the culture media, such as salts and proteins, can interact with this compound, reducing its solubility.

  • Temperature: Fluctuations in temperature during storage or incubation can affect the solubility of the agent, potentially causing it to precipitate.

  • Improper Mixing: Inadequate mixing when adding the agent to the media can lead to localized areas of high concentration, resulting in precipitation.

Q2: How can I determine the optimal pH for keeping this compound in solution?

A2: To determine the optimal pH for solubility, a pH-solubility profile experiment is recommended. This involves preparing a series of buffers at different pH values (e.g., from pH 4.0 to 8.0) and determining the maximum concentration of this compound that can be dissolved in each.

Q3: Can a co-solvent be used to improve the solubility of this compound?

A3: Yes, a co-solvent can be effective in improving solubility. Dimethyl sulfoxide (DMSO) is a commonly used co-solvent. However, it is crucial to keep the final concentration of the co-solvent in the culture media low (typically below 0.5%) to avoid potential toxicity to your cells or microorganisms.

Troubleshooting Guide: Resolving Precipitation

If you are observing precipitation of this compound in your media, follow this step-by-step guide to identify and resolve the issue.

Step 1: Initial Observation and Assessment

Carefully observe the precipitation. Is it crystalline or amorphous? Does it appear immediately after adding the agent to the media, or does it form over time? This initial observation can provide clues to the underlying cause.

Step 2: Verify Stock Solution

Ensure that your stock solution of this compound is completely dissolved. If you observe any precipitate in the stock, gently warm it and vortex until the solution is clear. If it does not dissolve, you may need to prepare a new stock solution at a lower concentration.

Step 3: pH Adjustment of Media

The pH of the media is a critical factor. Use a pH meter to check the pH of your media after all components have been added. If necessary, adjust the pH to the optimal range for this compound solubility.

Data Presentation

Table 1: Hypothetical pH-Solubility Profile of this compound

pHMaximum Solubility (µg/mL)Observations
4.050Clear solution
5.0100Clear solution
6.075Slight cloudiness
7.020Precipitation
8.010Heavy precipitate

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Reagent Preparation: Weigh the desired amount of this compound powder in a sterile microfuge tube.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Solubility Profile Experiment

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0).

  • Compound Addition: To a fixed volume of each buffer, add increasing amounts of this compound stock solution.

  • Equilibration: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours) to allow for equilibration.

  • Observation: Visually inspect each solution for the presence of precipitate.

  • Quantification (Optional): Centrifuge the samples and measure the concentration of the dissolved agent in the supernatant using a suitable analytical method (e.g., HPLC, spectrophotometry).

  • Determination of Maximum Solubility: The highest concentration of the agent that results in a clear solution at a given pH is determined to be the maximum solubility.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_assessment Initial Assessment cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_resolution Resolution start Precipitation Observed observe Characterize Precipitate (Crystalline/Amorphous, Onset) start->observe check_stock Verify Stock Solution (Completely Dissolved?) observe->check_stock check_ph Measure Media pH check_stock->check_ph If stock is clear remake_stock Prepare Fresh Stock (Lower Concentration?) check_stock->remake_stock If precipitate in stock check_conc Review Final Concentration check_ph->check_conc adjust_ph Adjust Media pH to Optimal Range check_conc->adjust_ph If pH is suboptimal use_cosolvent Use Co-solvent (e.g., DMSO) (<0.5% final concentration) check_conc->use_cosolvent If concentration is too high optimize_media Modify Media Composition check_conc->optimize_media If all else fails resolved Precipitation Resolved remake_stock->resolved adjust_ph->resolved use_cosolvent->resolved optimize_media->resolved

Caption: Troubleshooting workflow for this compound precipitation.

Signaling_Pathway cluster_factors Factors Influencing Solubility cluster_outcome Outcome pH Media pH Solubility This compound Solubility pH->Solubility Concentration Agent Concentration Concentration->Solubility Temperature Temperature Temperature->Solubility Media_Comp Media Composition Media_Comp->Solubility Precipitation Precipitation Solubility->Precipitation Low Efficacy Optimal Efficacy Solubility->Efficacy High

Caption: Factors affecting this compound solubility.

How to improve "Antifungal agent 91" stability in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antifungal Agent 91 Stability

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals maintain the stability of "this compound" during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For maximum stability, stock solutions of this compound should be prepared in anhydrous DMSO at a concentration of 10-20 mM. Aliquot the stock solution into single-use vials and store them at -80°C with desiccant. Avoid repeated freeze-thaw cycles, which can lead to degradation.

Q2: Is this compound sensitive to light?

A2: Yes, this compound exhibits sensitivity to ultraviolet (UV) light. Photolysis can occur upon prolonged exposure, leading to a loss of potency. It is recommended to work with the compound under subdued lighting and to store all solutions in amber vials or containers wrapped in aluminum foil.

Q3: What are the primary causes of instability for antifungal compounds in experimental settings?

A3: The stability of antifungal agents can be compromised by several factors. Key environmental factors include temperature, moisture, light, and oxygen. Drug-related factors can include interactions with impurities or excipients in a formulation. For many antifungal agents, pH is a critical factor, with both acidic and alkaline conditions potentially causing hydrolysis.

Troubleshooting Guide

Issue 1: Rapid Loss of Potency in Aqueous Buffers

You observe a significant decrease in the antifungal activity of Agent 91 shortly after diluting it into your aqueous assay buffer.

Possible Cause: pH-dependent hydrolysis. Many antifungal compounds, particularly those with ester or amide linkages, are susceptible to degradation at non-neutral pH.

Troubleshooting Steps:

  • Verify Buffer pH: Immediately measure the pH of your buffer to ensure it is within the expected range.

  • Perform a pH Stability Study: Assess the stability of Agent 91 across a range of pH values (e.g., pH 5, 7, 9) at your experimental temperature. Use a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound over time.

  • Adjust Experimental Conditions: If a specific pH range is identified as problematic, adjust your assay buffer to a more stable pH if the experimental model allows.

Hypothetical Stability Data for this compound:

pH of BufferTemperature (°C)Time (hours)% Agent 91 Remaining
5.037485%
7.437498%
9.037462%
Issue 2: Inconsistent Results in Multi-Day Assays

Your results show high variability in experiments that run for 24-48 hours, such as minimum inhibitory concentration (MIC) assays or biofilm formation studies.

Possible Cause: Thermal degradation. The standard cell culture incubation temperature of 37°C can be high enough to cause the slow degradation of some compounds over extended periods.

Troubleshooting Steps:

  • Assess Thermal Stability: Incubate this compound in your cell culture medium at 37°C. Collect aliquots at various time points (e.g., 0, 8, 16, 24, 48 hours) and analyze them by HPLC to determine the degradation rate.

  • Implement Dosing Strategy: If significant degradation is observed (e.g., >10% in 24 hours), consider a re-dosing strategy where fresh compound is added to the experiment at set intervals to maintain a more consistent concentration.

  • Include Stability Controls: In every multi-day experiment, include a cell-free control plate with your compound in the medium. At the end of the experiment, measure the concentration of Agent 91 in this control to understand the extent of degradation that occurred during the assay.

Issue 3: Compound Precipitation in Cell Culture Media

Upon diluting the DMSO stock of this compound into your aqueous cell culture medium, you observe cloudiness or visible precipitate.

Possible Cause: Poor aqueous solubility. This compound, like many small molecule drugs, may have limited solubility in aqueous systems, especially in the presence of salts and proteins found in culture media.

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your medium is as low as possible, typically well below 0.5%, as higher concentrations can be toxic to cells and may not be sufficient to maintain solubility.

  • Explore Formulation Strategies: Consider using solubility-enhancing excipients. Co-crystallization is one strategy that can improve the solubility and stability of active pharmaceutical ingredients.[1]

  • Test Different Salt Forms: If applicable, investigate if different salt forms of this compound exhibit better solubility characteristics.

Visual Guides and Workflows

A logical approach is crucial for diagnosing stability problems. The following workflow can help identify the root cause of issues with this compound.

G Diagram 1: Troubleshooting Workflow for Agent 91 Instability start Experiment Shows Inconsistent Results or Loss of Activity check_precip Is there visible precipitate in the media? start->check_precip solubility_issue Address Solubility: - Lower final DMSO concentration - Use solubility enhancers - Test alternative salt forms check_precip->solubility_issue Yes check_duration Is the assay duration > 12 hours? check_precip->check_duration No thermal_issue Assess Thermal Stability: - Run HPLC time course at 37°C - Implement re-dosing strategy - Use cell-free stability controls check_duration->thermal_issue Yes check_ph Is the aqueous buffer pH neutral (7.0-7.4)? check_duration->check_ph No ph_issue Investigate pH-Dependent Hydrolysis: - Conduct forced degradation study - Adjust buffer pH if possible - Use freshly prepared solutions check_ph->ph_issue No other_issues Consider Other Factors: - Photodegradation (protect from light) - Oxidative degradation - Adsorption to plasticware check_ph->other_issues Yes G Diagram 2: Hypothetical Degradation of Agent 91 cluster_main Degradation Pathways A This compound (Active Compound) B Inactive Metabolite A (Hydrolysis Product) A->B  Hydrolysis  (Acidic/Alkaline pH) C Inactive Metabolite B (Oxidation Product) A->C  Oxidation  (e.g., H₂O₂) D Inactive Metabolite C (Photolysis Product) A->D  Photolysis  (UV Exposure) G Diagram 3: Workflow for HPLC Method Development start Define Analytical Goal: Quantify Agent 91 & Degradants step1 Select Column & Mobile Phase (e.g., C18 column, Acetonitrile:Water) start->step1 step2 Perform Forced Degradation (Generate degradant samples) step1->step2 step3 Optimize Separation (Adjust gradient, flow rate, pH) step2->step3 check_res Are all peaks well-resolved? step3->check_res check_res->step3 No step4 Method Validation (ICH Guidelines) - Specificity - Linearity - Accuracy & Precision - Robustness check_res->step4 Yes end Validated Stability-Indicating Method Established step4->end

References

"Antifungal agent 91" batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for azole antifungal agents. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to batch-to-batch variability and to provide standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for azole antifungal agents?

A1: Azole antifungals, which include both imidazoles (e.g., ketoconazole) and triazoles (e.g., fluconazole, voriconazole), function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase.[1][2][3][4] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][5] By disrupting ergosterol synthesis, azoles increase fungal cell membrane permeability and fragility, which inhibits fungal growth and can lead to cell death.[1][2]

Q2: We are observing different Minimum Inhibitory Concentration (MIC) values for the same azole compound from different batches. What could be the cause?

A2: Batch-to-batch variability in MIC values can stem from several factors:

  • Purity and Impurities: The presence of impurities from the synthesis process can affect the agent's activity. Some impurities may have antagonistic or synergistic effects.[6][7][8]

  • Potency: The actual concentration of the active compound may vary slightly between batches. It is crucial to refer to the Certificate of Analysis (CoA) for the specific potency of each batch.

  • Solubility: Differences in the physical properties of the powder (e.g., particle size, crystallinity) between batches can affect its solubility, leading to variations in the effective concentration in your assay.

  • Storage and Handling: Improper storage conditions (e.g., exposure to light, moisture, or inappropriate temperatures) can lead to degradation of the compound.

  • Experimental Variation: Ensure that the antifungal susceptibility testing protocol is strictly followed, as minor deviations in inoculum preparation, incubation time, or reading method can lead to different MIC results.[9][10]

Q3: How can impurities in a batch of an azole antifungal agent affect our experimental results?

A3: Impurities can have several undesirable effects on experiments:

  • Altered Biological Activity: Impurities may possess their own biological activity, which could be antifungal, synergistic, or antagonistic to the primary compound.

  • Toxicity: Uncharacterized impurities could exhibit cytotoxicity towards the fungal or host cells, confounding the results of your experiments.

  • Interference with Assays: Impurities might interfere with analytical methods, such as by co-eluting with the main compound in HPLC or by having intrinsic fluorescence in imaging-based assays.

  • Reduced Potency: If a significant portion of the batch consists of impurities, the actual concentration of the active azole agent will be lower than expected, leading to weaker antifungal effects.

Q4: What are the best practices for storing and handling azole antifungal agents to minimize variability?

A4: To ensure consistency, follow these best practices:

  • Follow Supplier Recommendations: Always adhere to the storage conditions specified on the product's data sheet or CoA (e.g., temperature, light sensitivity, humidity).

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, prepare single-use aliquots of your stock solutions.

  • Use High-Purity Solvents: Dissolve the compound in a recommended, high-purity solvent (e.g., DMSO for in vitro assays).

  • Verify Solubility: Visually inspect solutions for any precipitation before use. If solubility is an issue, gentle warming or sonication may be required, but be cautious of potential degradation.

  • Keep Detailed Records: Maintain a log of each batch number, its CoA, preparation date of stock solutions, and storage conditions.

Troubleshooting Guide

Problem 1: Inconsistent MIC results in antifungal susceptibility testing.

  • Question: Why are my MIC values for the same fungal strain fluctuating between experiments?

  • Answer:

    • Check Your Inoculum: Ensure the fungal inoculum is prepared fresh for each experiment and standardized to the correct density according to CLSI guidelines.[11]

    • Verify Media and Plates: Use the recommended broth medium (e.g., RPMI-1640) and ensure the microplates are of good quality and sterile.[12]

    • Review Compound Dilution: Double-check your serial dilution calculations and pipetting technique to ensure accurate final concentrations of the azole agent.

    • Standardize Incubation: Incubate plates for the recommended duration (e.g., 24-48 hours for Candida species) at a consistent temperature.[9]

    • Consistent Endpoint Reading: Read the MICs at the same time point and using the same criteria (e.g., significant reduction in turbidity) for all experiments.[10]

    • Run Quality Control Strains: Always include reference QC strains with known MIC ranges (e.g., Candida parapsilosis ATCC 22019) to validate your assay's performance.[13]

Problem 2: The azole compound is precipitating out of solution during the experiment.

  • Question: My azole agent is not fully dissolving or is precipitating in the culture medium. How can I address this?

  • Answer:

    • Check Solubility Information: Refer to the product datasheet for the compound's solubility in different solvents and aqueous media.

    • Prepare a Concentrated Stock in an Organic Solvent: Most azoles are more soluble in DMSO. Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous culture medium. Ensure the final DMSO concentration is low (typically <1%) and consistent across all experiments, including a vehicle control.

    • Gentle Warming: For some compounds, gentle warming (e.g., to 37°C) can aid dissolution. However, check the compound's stability at elevated temperatures.

    • pH Adjustment: The pH of the medium can influence the solubility of some azoles. Check if adjusting the pH is appropriate for your experimental system.

Problem 3: Higher than expected cytotoxicity or off-target effects are observed.

  • Question: We are seeing unexpected effects on our host cells or non-target organisms. What could be the reason?

  • Answer:

    • Review the Certificate of Analysis (CoA): Check the purity of the batch. The presence of cytotoxic impurities could be the cause.[6][8]

    • Perform a Dose-Response Curve: Determine the cytotoxic concentration range for your specific cell line to identify a suitable experimental window.

    • Vehicle Control: Ensure you have a vehicle (e.g., DMSO) control to confirm that the observed effects are not due to the solvent.

    • Cross-Inhibition of Mammalian P450 Enzymes: At higher concentrations, some azoles can inhibit mammalian cytochrome P450 enzymes, which could lead to off-target effects.[1] Consider using a lower concentration or a more specific azole if available.

Quantitative Data and Quality Control

Table 1: Typical Quality Control Specifications for Azole Antifungal Agents
ParameterMethodTypical SpecificationPurpose
Purity HPLC≥ 98%Ensures the majority of the material is the active compound.
Identity 1H-NMR, Mass SpecConforms to structureConfirms the chemical structure of the compound.
Individual Impurity HPLC≤ 0.5%Limits the concentration of any single unknown substance.[8]
Total Impurities HPLC≤ 2.0%Limits the total amount of all impurities.[7]
Residual Solvents GC-HSVaries by solventEnsures that solvents from the synthesis process are below safety thresholds.
Water Content Karl Fischer≤ 0.5%Water can affect the stability and accurate weighing of the compound.
Table 2: CLSI Quality Control Ranges for Fluconazole and Voriconazole Disk Diffusion and MIC Testing
Quality Control StrainAntifungal AgentDisk Diffusion Zone Diameter (mm)MIC (µg/mL)
Candida parapsilosis ATCC 22019Fluconazole22 - 331.0 - 8.0
Candida krusei ATCC 6258Fluconazole016 - 128
Candida albicans ATCC 90028Fluconazole28 - 390.25 - 2.0
Candida parapsilosis ATCC 22019Voriconazole28 - 370.015 - 0.12
Candida krusei ATCC 6258Voriconazole16 - 250.06 - 0.5

Data is illustrative and should be confirmed with the latest CLSI M100 document.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27)

This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an azole antifungal agent against yeast.

1. Preparation of Antifungal Stock Solution: a. Weigh the azole antifungal agent and dissolve it in 100% DMSO to a concentration of 1280 µg/mL. b. This stock solution can be stored in single-use aliquots at -20°C or below.

2. Preparation of Fungal Inoculum: a. From a fresh (24-hour) culture on Sabouraud Dextrose Agar, select several colonies. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL). d. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density.

3. Microplate Preparation and Inoculation: a. In a 96-well microplate, perform a 2-fold serial dilution of the antifungal stock solution in RPMI-1640 medium to achieve final concentrations ranging from 0.125 to 64 µg/mL. Each well should contain 100 µL of the diluted antifungal. b. Include a growth control well (100 µL of RPMI-1640 without the drug) and a sterility control well (100 µL of uninoculated RPMI-1640). c. Add 100 µL of the final fungal inoculum to each well (except the sterility control).

4. Incubation and Reading: a. Cover the plate and incubate at 35°C for 24-48 hours. b. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant (≥50%) reduction in turbidity compared to the growth control.[10]

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of an azole antifungal agent.

1. Equipment and Reagents: a. HPLC system with a UV detector. b. C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). c. Mobile Phase A: 0.05 M Ammonium Acetate buffer (pH 6). d. Mobile Phase B: Acetonitrile. e. Azole antifungal standard and sample.

2. Chromatographic Conditions: a. Mobile Phase: Acetonitrile and Ammonium Acetate buffer (e.g., 70:30 v/v).[14] b. Flow Rate: 1.0 mL/min. c. Detection Wavelength: 254 nm or 262 nm.[14][15] d. Injection Volume: 10-20 µL. e. Column Temperature: 30°C.

3. Sample Preparation: a. Prepare a stock solution of the azole standard and the test batch at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). b. Further dilute the stock solutions with the mobile phase to a working concentration (e.g., 100 µg/mL).

4. Analysis: a. Inject the standard solution to determine the retention time of the main peak. b. Inject the sample solution. c. Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Visualizations

Ergosterol_Biosynthesis_Pathway cluster_membrane Fungal Cell Membrane Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase (CYP51) Azoles Azole Antifungals Lanosterol -> Ergosterol Lanosterol -> Ergosterol Azoles->Lanosterol -> Ergosterol Inhibition

Caption: Mechanism of action of azole antifungals in the ergosterol biosynthesis pathway.

Troubleshooting_Workflow Start Inconsistent Experimental Results (e.g., variable MIC) Check_Protocol Review Experimental Protocol (Inoculum, Media, Incubation) Start->Check_Protocol Check_Reagent Evaluate Azole Agent Batch (CoA, Purity, Storage) Start->Check_Reagent QC_Strain Run QC Strains (e.g., ATCC 22019) Check_Protocol->QC_Strain HPLC_Analysis Perform HPLC Analysis of the Batch Check_Reagent->HPLC_Analysis Consistent Results Consistent? QC_Strain->Consistent New_Batch Test a New Batch of the Azole Agent HPLC_Analysis->New_Batch New_Batch->Consistent Problem_Solved Problem Solved Consistent->Problem_Solved Yes Contact_Support Contact Technical Support Consistent->Contact_Support No QC_Testing_Flowchart Start Receive New Batch of Azole Antifungal Agent Review_CoA Review Certificate of Analysis (CoA) Start->Review_CoA Purity_Check Check Purity by HPLC Review_CoA->Purity_Check Identity_Check Confirm Identity (NMR/MS) Purity_Check->Identity_Check Solubility_Test Perform Solubility Test Identity_Check->Solubility_Test MIC_Test Determine MIC with QC Strains Solubility_Test->MIC_Test Pass Batch Passes QC? MIC_Test->Pass Release Release for Experimental Use Pass->Release Yes Reject Reject Batch / Contact Supplier Pass->Reject No

References

Overcoming low yield of "Antifungal agent 91" from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Production of Antifungal Agent 91

This technical support guide is designed for researchers, scientists, and drug development professionals working on the production of "this compound" from its natural source, the filamentous fungus Aspergillus antifungalis. It addresses common challenges related to low and inconsistent yields through a series of frequently asked questions and troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What is the typical baseline yield of this compound from wild-type Aspergillus antifungalis in standard laboratory conditions?

A1: The baseline yield of this compound from wild-type A. antifungalis is typically low, ranging from 5-15 mg/L in standard Potato Dextrose Broth (PDB) after 10 days of fermentation in shake flasks. This low yield necessitates optimization of nutritional and physical parameters for any scale-up or commercial development.

Q2: What are the primary factors known to limit the production of this compound?

A2: The production of this compound, a secondary metabolite, is highly sensitive to several factors. The most critical are:

  • Carbon and Nitrogen Source: The type and concentration of carbon and nitrogen in the media can trigger or suppress the biosynthetic gene cluster responsible for its production.

  • Phosphate Levels: High phosphate concentrations are often linked to the repression of secondary metabolite synthesis.

  • Aeration and Dissolved Oxygen: The biosynthetic pathway is aerobic; insufficient oxygen is a common bottleneck, especially during scale-up.

  • Growth Phase: Production typically begins late in the exponential growth phase or during the stationary phase. Premature harvesting can lead to negligible yields.

Q3: Are there any known precursors that can be fed to the culture to enhance yield?

A3: Yes, this compound is a polyketide synthesized from acetate and malonate precursors. Supplementing the culture with sodium acetate or ethyl malonate has been shown to improve yields. However, the timing and concentration of this feeding are critical, as high concentrations can be toxic to the fungus. See the data in Table 2 for more details.

Troubleshooting Guides

Problem 1: Consistently low or undetectable yield in initial fermentation attempts.

Question: "I have followed the standard protocol for culturing A. antifungalis, but my HPLC analysis shows little to no peak for this compound. What are the likely causes and how can I troubleshoot this?"

Answer: This is a common issue when first establishing the fermentation process. The problem can usually be traced to one of three areas: the fungal strain, the culture conditions, or the analytical method. Follow this decision-making workflow to diagnose the issue.

low_yield_troubleshooting start Start: No/Low Yield Detected check_strain 1. Verify Strain Integrity - Revive from fresh stock? - Check morphology? start->check_strain strain_ok Strain is Viable check_strain->strain_ok check_hplc 2. Validate Analytical Method - Run standard curve? - Check extraction efficiency? check_hplc->start NO (Recalibrate method) hplc_ok HPLC Method is Valid check_hplc->hplc_ok YES check_conditions 3. Review Culture Conditions - Media pH correct? - Correct temperature & RPM? check_conditions->start NO (Correct parameters) conditions_ok Conditions are Correct check_conditions->conditions_ok YES strain_ok->start NO (Re-culture from cryostock) strain_ok->check_hplc YES hplc_ok->check_conditions YES optimize_media 4. Optimize Media - Test alternative C/N sources - See Protocol 2 & Table 1 conditions_ok->optimize_media YES end Yield Improvement Expected optimize_media->end

Caption: Troubleshooting workflow for low yields.

Problem 2: Yield is inconsistent between different fermentation batches.

Question: "My yield of this compound is highly variable. One batch produces 30 mg/L, and the next, using the same protocol, only produces 8 mg/L. How can I improve reproducibility?"

Answer: Batch-to-batch variability is often due to minor, unmonitored deviations in the process. To improve consistency, focus on standardizing the following:

  • Inoculum Preparation: Ensure the age, size, and metabolic activity of the inoculum are identical for every batch. Start from a standardized spore suspension or a well-defined seed culture protocol.

  • Media Preparation: Autoclaving can affect media components. Ensure that the sterilization time and temperature are precisely controlled. For heat-sensitive components, consider filter sterilization.

  • Water Quality: Use deionized or distilled water of consistent quality.

  • Vessel Uniformity: Use flasks or bioreactors of the same geometry and volume to ensure consistent aeration and mixing characteristics.

Problem 3: Yield of this compound is not enhanced by precursor feeding.

Question: "I am adding sodium acetate as a precursor, as recommended, but the yield has not increased. What could be wrong?"

Answer: If precursor feeding is ineffective, consider the following points:

  • Timing of Addition: The precursor should be added when the biosynthetic genes are active, typically at the onset of the stationary phase. Adding it too early can inhibit growth, and adding it too late will have no effect. A time-course experiment is recommended.

  • Concentration and Toxicity: High concentrations of precursors can be toxic and inhibit overall metabolism, including the production of this compound. Perform a dose-response experiment to find the optimal concentration (see Table 2).

  • Uptake Issues: The precursor may not be efficiently transported into the cell. Consider adjusting the pH of the medium, as this can influence the transport of organic acids across the cell membrane.

Quantitative Data Summary

Table 1: Effect of Different Carbon and Nitrogen Sources on Yield (Data from 10-day shake flask culture, n=3, mean ± SD)

Carbon Source (20 g/L)Nitrogen Source (5 g/L)Final pHBiomass (g/L)Yield of Agent 91 (mg/L)
GlucosePeptone5.2 ± 0.312.5 ± 1.111.2 ± 2.1
SucroseYeast Extract5.5 ± 0.214.1 ± 0.928.5 ± 3.5
MaltoseAmmonium Sulfate4.8 ± 0.410.3 ± 1.38.9 ± 1.9
GlycerolSodium Nitrate6.1 ± 0.215.2 ± 1.045.7 ± 4.1

Table 2: Impact of Precursor Feeding on Final Titer (Precursor [Sodium Acetate] added at 72 hours of fermentation)

Precursor Conc. (mM)Biomass (g/L)Yield of Agent 91 (mg/L)
0 (Control)15.1 ± 1.246.1 ± 3.8
1014.8 ± 1.162.5 ± 5.1
2514.5 ± 1.378.3 ± 6.2
5011.2 ± 1.555.4 ± 7.3
1007.3 ± 0.921.1 ± 4.9

Visualizations

Hypothetical Regulatory Pathway

The production of this compound is controlled by a dedicated biosynthetic gene cluster (BGC), which is in turn regulated by global transcription factors that respond to environmental cues.

signaling_pathway cluster_inputs Environmental Signals cluster_regulators Global Regulators Nutrient_Stress Nutrient Limitation (e.g., Low Phosphate) PhoP PhoP (Phosphate regulator) Nutrient_Stress->PhoP activates pH_Signal Ambient pH > 6.0 PacC PacC (pH-responsive TF) pH_Signal->PacC activates AfgR AfgR (Pathway-specific TF) PacC->AfgR activates AreA AreA (Nitrogen regulator) AreA->AfgR activates PhoP->AfgR represses BGC This compound Biosynthetic Gene Cluster (BGC) AfgR->BGC binds promoter Agent91 This compound BGC->Agent91 synthesizes

Caption: Hypothetical signaling cascade for Agent 91 production.

Experimental Workflow for Yield Optimization

A systematic approach is crucial for successfully improving the yield of this compound. The following workflow outlines the key stages from initial screening to process optimization.

experimental_workflow A Stage 1: Media Screening B Stage 2: Parameter Optimization (One-Factor-at-a-Time) A->B Select best C/N source C Stage 3: Statistical Optimization (Response Surface Methodology) B->C Identify key factors (pH, Temp) D Stage 4: Precursor Feeding & Elicitor Studies C->D Define optimal setpoints E Stage 5: Bioreactor Scale-Up & Process Control D->E Further enhancement F Optimized Titer E->F Final process

Caption: Workflow for systematic yield enhancement.

Key Experimental Protocols

Protocol 1: HPLC Quantification of this compound

  • Sample Preparation:

    • Harvest 10 mL of whole fermentation broth.

    • Lyophilize the sample to obtain dry cell mass.

    • Extract the dried biomass twice with 20 mL of ethyl acetate by sonication for 30 minutes.

    • Pool the ethyl acetate fractions and evaporate to dryness under vacuum.

    • Re-dissolve the dried extract in 1 mL of methanol and filter through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 70% Acetonitrile / 30% Water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using purified this compound (0.1, 5, 10, 25, 50, 100 µg/mL).

    • Calculate the concentration in the sample by comparing the peak area to the standard curve. The final yield should be reported in mg per liter of original culture broth.

Protocol 2: Optimization of Fermentation Media

  • Objective: To identify the optimal carbon and nitrogen sources for maximizing the yield of this compound.

  • Basal Medium: Prepare a basal medium containing KH₂PO₄ (1 g/L), MgSO₄·7H₂O (0.5 g/L), and trace elements solution (1 mL/L).

  • Variable Components:

    • Set up a matrix of experiments using different carbon sources (e.g., glucose, sucrose, glycerol, maltose at 20 g/L) and nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate, sodium nitrate at 5 g/L). See Table 1 for an example.

  • Cultivation:

    • Inoculate 250 mL flasks containing 50 mL of each test medium with a standardized spore suspension of A. antifungalis (1x10⁶ spores/mL).

    • Incubate at 28°C with shaking at 180 RPM for 10 days.

  • Analysis:

    • At the end of the fermentation, measure the final pH and dry cell biomass.

    • Quantify the yield of this compound using Protocol 1.

    • Select the combination of carbon and nitrogen that provides the highest yield for further optimization.

"Antifungal agent 91" unexpected cytotoxicity to host cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 91. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected cytotoxicity to host cells that may be observed during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Is some level of cytotoxicity to host cells expected with this compound?

A1: While the primary target of this compound is fungal-specific pathways, some level of off-target activity or general cytotoxicity at high concentrations can occur. Many potent antifungal agents, such as Amphotericin B, exhibit toxicity to host cells by interacting with cell membrane sterols, a mechanism similar to their antifungal action[1][2]. The key is to determine the therapeutic window—the concentration range where the agent is effective against fungi but exhibits minimal toxicity to host cells. Unexpectedly high cytotoxicity at low concentrations warrants a thorough investigation.

Q2: What are the most common initial causes of unexpected cytotoxicity in a cell-based assay?

A2: Unexpected cytotoxicity can often be traced back to experimental parameters rather than the compound itself. Common causes include:

  • High Solvent Concentration: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells if its final concentration in the culture medium is too high (typically should be <0.5%)[3].

  • Compound Instability or Impurity: The compound may degrade in the culture medium, or the batch may contain cytotoxic impurities[3][4].

  • Cell Culture Health and Conditions: Poor cell health, microbial contamination (especially mycoplasma), over-confluency, or fluctuations in incubator conditions (temperature, CO2, humidity) can sensitize cells to any treatment[5][6][7][8].

  • Assay-Specific Artifacts: The compound may interfere with the assay chemistry itself. For example, it might inhibit the metabolic conversion of a dye (like in an MTT assay) without actually killing the cells[4].

Q3: How can I distinguish between apoptosis and necrosis induced by this compound?

A3: Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to acute injury) is crucial for understanding the mechanism of toxicity[4][6].

  • Apoptosis is an active, energy-dependent process characterized by cell shrinkage, membrane blebbing, and the activation of caspases[6]. It can be measured using assays that detect caspase activity (e.g., Caspase-3/7 assay) or changes in the cell membrane (e.g., Annexin V staining).

  • Necrosis is a passive process resulting from severe damage, leading to cell swelling and rupture of the cell membrane[5][6]. This is often measured by detecting the release of intracellular components, such as lactate dehydrogenase (LDH), into the culture medium[9].

Q4: My cytotoxicity results are inconsistent between different assays (e.g., MTT vs. LDH release). What does this mean?

A4: Conflicting results often provide valuable clues about the compound's mechanism. For instance, if you observe a significant decrease in cell viability with an MTT assay but no corresponding increase in LDH release, it could suggest that this compound is causing metabolic inhibition or inducing apoptosis without immediate membrane rupture[4]. Using multiple assays that measure different endpoints (e.g., metabolic activity, membrane integrity, caspase activation) is recommended to avoid misleading results and build a more complete picture of the cytotoxic mechanism[10].

Troubleshooting Guides

If you are observing unexpected cytotoxicity with this compound, follow this systematic approach to identify the root cause.

Phase 1: Initial Verification and Control Experiments

The first step is to confirm that the observed cytotoxicity is a real effect of the compound and not an experimental artifact.

Troubleshooting Steps:

  • Verify Compound Concentration: Double-check all calculations for dilutions and the final concentration of this compound in the wells.

  • Run a Vehicle Control: Ensure you have wells treated with the highest concentration of the solvent (e.g., DMSO) used in your experiment. This will rule out solvent toxicity[3].

  • Check for Contamination: Test your cell cultures for microbial contamination, particularly mycoplasma, which can alter cellular responses to stimuli[5][7].

  • Assess Cell Health: Before starting an experiment, visually inspect your cells to ensure they are healthy, in the logarithmic growth phase, and are not overly confluent[6].

  • Repeat the Experiment: A critical step is to repeat the experiment, preferably with a freshly prepared stock solution of the compound, to ensure the result is reproducible.

Phase 2: Investigating On-Target vs. Off-Target Effects

Once the cytotoxicity is confirmed as a reproducible, compound-dependent effect, the next step is to determine if it is related to the intended biological target or an unintended one.

Troubleshooting Steps:

  • Test in Different Cell Lines: Use cell lines that have varying expression levels of the human homolog of the intended fungal target. If cytotoxicity correlates with the expression level of this homolog, it may be an on-target effect.

  • Consider Metabolic Activation: Some cell lines may metabolize this compound into a more toxic byproduct[3]. Comparing results between a metabolically active cell line (e.g., HepG2) and a less active one can provide insights.

  • Perform Target Engagement Assays: If possible, use techniques like cellular thermal shift assays (CETSA) to confirm that this compound is interacting with its intended target (or off-targets) within the host cells.

Data Presentation

Summarizing dose-response data is critical for understanding the potency of the observed cytotoxicity.

Table 1: Example IC50 Values for this compound and Controls

CompoundCell LineAssay TypeIC50 (µM)Notes
This compoundHEK293 (Human Kidney)MTT12.5Unexpectedly potent cytotoxicity.
This compoundHepG2 (Human Liver)MTT8.2Suggests potential metabolic activation.
This compoundNIH 3T3 (Mouse Fibroblast)MTT35.0Species-specific differences may exist.
Doxorubicin (Control)HEK293 (Human Kidney)MTT0.8Positive control for cytotoxicity.
Vehicle (0.1% DMSO)HEK293 (Human Kidney)MTT>100Vehicle is non-toxic at this concentration.

Experimental Protocols

Here are detailed protocols for key assays used in cytotoxicity troubleshooting.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in an incubator (37°C, 5% CO2)[11].

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium from the cells and add fresh medium containing the different concentrations of the compound. Include vehicle-only and no-treatment controls[3].

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for another 2-4 hours, until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader[11].

Protocol 2: Cytotoxicity Assessment using LDH Release Assay

Principle: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes into the surrounding culture medium. It is a common method for measuring necrosis[9].

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a "maximum LDH release" control by adding a lysis buffer to a set of untreated wells 45 minutes before the final measurement[12].

  • Incubation: Incubate the plate for the desired exposure period.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (no-treatment control) and maximum release controls[11].

Protocol 3: Apoptosis Assessment using Caspase-3/7 Assay

Principle: This assay uses a specific substrate that is cleaved by activated caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway. Cleavage of the substrate releases a luminescent or fluorescent signal that is proportional to the amount of caspase activity.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is advisable to run a parallel plate to measure cell viability simultaneously.

  • Incubation: Incubate the plate for the desired time period.

  • Reagent Preparation and Addition: Prepare the caspase-3/7 reagent according to the manufacturer's protocol. Add the reagent directly to each well in a 1:1 volume ratio (e.g., 100 µL of reagent to 100 µL of medium).

  • Incubation: Mix the plate by gentle shaking for 1 minute and then incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence or fluorescence using a plate reader. The signal intensity is directly correlated with the level of apoptosis.

Visualizations

Troubleshooting Workflow

G start Unexpected Cytotoxicity Observed verify Phase 1: Verification start->verify check_conc Check Compound Concentration & Solvent Toxicity verify->check_conc check_culture Assess Cell Health & Contamination verify->check_culture reproducible Is Cytotoxicity Reproducible? check_conc->reproducible check_culture->reproducible investigate Phase 2: Investigation reproducible->investigate Yes end_artifact Conclusion: Experimental Artifact reproducible->end_artifact No mechanism Determine Mechanism (Apoptosis vs. Necrosis) investigate->mechanism target Distinguish On/Off-Target Effects investigate->target end_real Conclusion: True Cytotoxic Effect mechanism->end_real target->end_real

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Hypothetical Off-Target Signaling Pathway

G agent This compound receptor Unknown Off-Target Kinase agent->receptor Inhibition pro_survival Pro-Survival Protein (e.g., Akt) receptor->pro_survival Normally Inhibits Bax bax Pro-Apoptotic Protein (e.g., Bax) pro_survival->bax caspase Caspase-3 Activation bax->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Potential off-target pathway leading to apoptosis.

Logical Relationships: On-Target vs. Off-Target Effects

G obs Cytotoxicity Observed in Host Cells q1 Does host cell express homolog of fungal target? obs->q1 q2 Does cytotoxicity correlate with homolog expression level? q1->q2 Yes off_target Likely Off-Target Effect q1->off_target No on_target Likely On-Target Effect q2->on_target Yes q2->off_target No

Caption: Decision tree for distinguishing on- and off-target effects.

References

"Antifungal agent 91" not active against specific fungal strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Antifungal Agent 91.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound belongs to the azole class of antifungal medications.[1] Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol production, this compound alters the fluidity and integrity of the cell membrane, leading to the inhibition of fungal growth.

Q2: Against which types of fungi is this compound typically active?

This compound exhibits a broad spectrum of activity against many medically important yeasts and molds. This includes, but is not limited to, various species of Candida, Aspergillus, and dimorphic fungi such as Histoplasma capsulatum and Blastomyces dermatitidis. However, the specific activity can vary between different fungal species and even strains.

Q3: Why might this compound be inactive against certain fungal strains in my experiment?

There are several potential reasons for the lack of activity of this compound against specific fungal strains. These can be broadly categorized as intrinsic resistance, acquired resistance, or experimental/technical issues.

  • Intrinsic Resistance: Some fungal species are naturally resistant to certain antifungal agents. For example, Candida krusei often exhibits intrinsic resistance to fluconazole, a member of the azole class. This can be due to a variety of factors inherent to the organism's biology.

  • Acquired Resistance: The fungal strain may have developed resistance to this compound. This can occur through several mechanisms, such as mutations in the target enzyme (lanosterol 14-α-demethylase), increased expression of the target enzyme, or active removal of the drug from the cell via efflux pumps.

  • Experimental Issues: Inaccurate results could stem from problems with the experimental setup, such as incorrect drug concentration, improper incubation conditions, or issues with the fungal inoculum.

Troubleshooting Guide

If you are observing a lack of activity with this compound, please follow this troubleshooting guide.

Step 1: Verify Fungal Species Identification and Intrinsic Resistance Profile

Confirm the identity of the fungal strain being tested. Some species have known intrinsic resistance to azole antifungals.

Table 1: Examples of Fungal Species with Known or Potential Reduced Susceptibility to Azole Antifungals

Fungal SpeciesTypical Susceptibility to AzolesCommon Resistance Mechanism
Candida albicansGenerally susceptible, but resistance can be acquiredTarget site mutations, efflux pumps
Candida glabrataCan have reduced susceptibility to fluconazoleUpregulation of efflux pumps
Candida kruseiIntrinsically resistant to fluconazoleReduced affinity of the target enzyme
Aspergillus fumigatusGenerally susceptible, but resistance is emergingMutations in the cyp51A gene
Cryptococcus neoformansSusceptibility can vary; resistance can developTarget site alterations

Step 2: Review Experimental Protocol and Conditions

Carefully review your experimental protocol to rule out technical errors.

  • This compound Preparation: Ensure the agent was dissolved in the correct solvent and diluted to the proper concentration. Verify the storage conditions and expiration date of the stock solution.

  • Inoculum Preparation: Check that the fungal inoculum was prepared correctly and is at the appropriate density.

  • Incubation: Confirm that the incubation time, temperature, and atmospheric conditions are optimal for the fungal species being tested.

  • Media: Ensure the growth medium used is appropriate for antifungal susceptibility testing and does not interfere with the activity of this compound.

Step 3: Perform Antifungal Susceptibility Testing (AST)

If you suspect resistance, it is crucial to perform a standardized antifungal susceptibility test to determine the Minimum Inhibitory Concentration (MIC) of this compound against your fungal strain. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is a generalized method. Specific parameters may need to be optimized for your particular fungal strain.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI-1640). The final concentration range should bracket the expected MIC.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in the growth medium to achieve the final desired inoculum concentration.

  • Inoculation and Incubation:

    • Add the diluted fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (fungus with no drug) and a negative control (medium only).

    • Incubate the plate at the appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination:

    • Visually inspect the microtiter plate or use a spectrophotometer to determine the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control. This concentration is the MIC.

Step 4: Investigate Potential Resistance Mechanisms

If the MIC value confirms resistance, further investigation into the underlying mechanism may be necessary.

  • Target Gene Sequencing: Sequence the gene encoding lanosterol 14-α-demethylase (ERG11 in yeasts, cyp51A in molds) to identify mutations that may alter the drug-binding site.

  • Gene Expression Analysis: Use techniques like quantitative real-time PCR (qRT-PCR) to determine if the expression of the target gene or genes encoding efflux pumps is upregulated in the resistant strain compared to a susceptible control.

  • Efflux Pump Inhibition Assay: Perform the antifungal susceptibility test in the presence and absence of a known efflux pump inhibitor to see if the MIC of this compound is reduced.

Visualizations

Below are diagrams to aid in understanding the mechanism of action of this compound and the experimental workflows for troubleshooting.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_agent Mechanism of Action cluster_membrane Fungal Cell Membrane cluster_disruption Consequence of Inhibition Lanosterol Lanosterol Intermediate 14-demethylated intermediate Lanosterol->Intermediate Lanosterol 14-α-demethylase (Target of this compound) Ergosterol Ergosterol Intermediate->Ergosterol Further enzymatic steps Membrane Stable Cell Membrane Ergosterol->Membrane Incorporation Agent91 This compound Agent91->Inhibition DisruptedMembrane Disrupted Cell Membrane Inhibition->DisruptedMembrane Leads to

Caption: Mechanism of action of this compound in the ergosterol biosynthesis pathway.

Start Start: Observe Lack of This compound Activity VerifySpecies Verify Fungal Species ID & Check for Intrinsic Resistance Start->VerifySpecies ReviewProtocol Review Experimental Protocol (Drug prep, inoculum, incubation) VerifySpecies->ReviewProtocol PerformAST Perform Antifungal Susceptibility Testing (AST) ReviewProtocol->PerformAST NotResolved Issue Persists ReviewProtocol->NotResolved InvestigateResistance Investigate Resistance Mechanisms (Sequencing, Gene Expression) PerformAST->InvestigateResistance MIC indicates resistance Resolved Issue Resolved/ Understood PerformAST->Resolved MIC indicates susceptibility (likely experimental error) InvestigateResistance->Resolved NotResolved->PerformAST If protocol issues are ruled out PrepAgent 1. Prepare Serial Dilutions of This compound in a 96-well plate InoculatePlate 4. Inoculate the 96-well plate with the diluted fungal suspension PrepAgent->InoculatePlate PrepInoculum 2. Prepare Fungal Inoculum to a 0.5 McFarland Standard DiluteInoculum 3. Dilute Inoculum in Growth Medium (e.g., RPMI-1640) PrepInoculum->DiluteInoculum DiluteInoculum->InoculatePlate Incubate 5. Incubate at 35°C for 24-48 hours InoculatePlate->Incubate ReadMIC 6. Determine Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC

References

Technical Support Center: Enhancing In Vivo Bioavailability of Antifungal Agent 91 (AA-91)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 91 (AA-91). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor in vivo bioavailability of AA-91, a novel azole antifungal agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to guide your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor in vivo bioavailability of this compound (AA-91)?

A1: The primary reason for the poor bioavailability of AA-91, like many other azole antifungals, is its low aqueous solubility.[1][2][3][4] This characteristic limits its dissolution in the gastrointestinal tract, which is a prerequisite for absorption into the bloodstream. Other contributing factors may include first-pass metabolism in the liver and potential efflux by transporters in the intestinal wall.

Q2: What are the main strategies to improve the oral bioavailability of AA-91?

A2: There are several key strategies that can be employed:

  • Chemical Modification (Prodrug Approach): Synthesizing a more water-soluble prodrug of AA-91 that converts to the active compound in vivo.[5][6][7]

  • Formulation Enhancement:

    • Particle Size Reduction: Micronization or nanonization to increase the surface area for dissolution.[8][9]

    • Amorphous Solid Dispersions: Dispersing AA-91 in a polymer matrix to prevent crystallization and improve dissolution.

    • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which form microemulsions in the gut, enhancing solubilization.[10]

    • Complexation: Using cyclodextrins to form inclusion complexes that increase the aqueous solubility of AA-91.[10][11]

  • Nanotechnology-Based Delivery Systems: Encapsulating AA-91 in nanoparticles, liposomes, or nanoemulsions to improve solubility, protect from degradation, and potentially enhance absorption.[12][13][14][15][16]

Q3: How can I assess the potential for improved bioavailability of a modified AA-91 derivative in vitro?

A3: Several in vitro assays can predict in vivo bioavailability:

  • Solubility Studies: Determining the solubility of the modified compound in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)).

  • Dissolution Rate Studies: Measuring the rate at which the compound dissolves from its formulation.

  • In Vitro Permeability Assays: Using cell-based models like Caco-2 or PAMPA to predict intestinal absorption.

  • In Vitro Metabolism Studies: Using liver microsomes or hepatocytes to assess susceptibility to first-pass metabolism.

Q4: What are the key considerations when designing an in vivo pharmacokinetic study for AA-91 and its derivatives?

A4: Key considerations for a robust pharmacokinetic study include:

  • Animal Model Selection: Rodent models (mice, rats) are commonly used for initial screening, while larger animal models (rabbits, dogs) may be used for more comprehensive studies.[17][18][19][20][21]

  • Route of Administration: Oral gavage is standard for assessing oral bioavailability, with intravenous administration serving as a control to determine absolute bioavailability.

  • Dosing and Formulation: The dose should be appropriate for the animal model, and the formulation should be consistent with the intended clinical use.

  • Sampling Time Points: A sufficient number of blood samples should be collected over time to accurately determine key pharmacokinetic parameters.

  • Analytical Method: A validated and sensitive analytical method (e.g., LC-MS/MS) is crucial for accurately quantifying the drug in biological matrices.

Troubleshooting Guides

Issue 1: Low and Variable Oral Absorption of AA-91 in Animal Studies
Potential Cause Troubleshooting Steps
Poor aqueous solubility 1. Formulation Optimization: Explore different formulation strategies such as micronization, solid dispersions, or lipid-based formulations to enhance dissolution.[9][10][22] 2. Prodrug Approach: Synthesize a water-soluble prodrug of AA-91.[5][6]
High first-pass metabolism 1. In Vitro Metabolism Assay: Use liver microsomes to confirm the extent of metabolism. 2. Structural Modification: Modify the AA-91 structure at the site of metabolic attack to block or slow down metabolism.
Efflux by intestinal transporters 1. In Vitro Transporter Assay: Use Caco-2 cells to assess if AA-91 is a substrate for efflux pumps like P-glycoprotein. 2. Co-administration with Inhibitors: In preclinical studies, co-administer with a known P-gp inhibitor to see if absorption improves.
Degradation in the GI tract 1. Stability Studies: Assess the stability of AA-91 in simulated gastric and intestinal fluids. 2. Enteric Coating: Formulate with an enteric coating to protect the drug from the acidic environment of the stomach.
Issue 2: Inconsistent Results in In Vitro Permeability Assays (e.g., Caco-2)
Potential Cause Troubleshooting Steps
Low compound solubility in assay buffer 1. Use of Solubilizing Agents: Incorporate a low percentage of a non-toxic solubilizing agent (e.g., DMSO, cyclodextrin) in the assay buffer. Ensure the concentration does not affect cell monolayer integrity. 2. Formulation in Assay Medium: Test the compound as a formulated product if possible.
Cell monolayer integrity issues 1. TEER Measurement: Regularly monitor the transepithelial electrical resistance (TEER) to ensure monolayer confluence and integrity. 2. Lucifer Yellow Assay: Perform a Lucifer yellow permeability assay to check for paracellular leakage.
Compound binding to plasticware 1. Use Low-Binding Plates: Utilize low-protein-binding plates for the assay. 2. Recovery Check: Perform a mass balance study to determine the extent of compound recovery.
Efflux transporter activity 1. Bidirectional Permeability: Measure permeability in both apical-to-basolateral and basolateral-to-apical directions to calculate the efflux ratio. 2. Use of Inhibitors: Conduct the assay in the presence and absence of known efflux pump inhibitors.

Experimental Protocols

Protocol 1: Preparation of AA-91 Loaded PLGA Nanoparticles

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating AA-91 using an oil-in-water single emulsion solvent evaporation method.

Materials:

  • This compound (AA-91)

  • PLGA (50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of AA-91 and PLGA in DCM.

  • Emulsification: Add the organic phase dropwise to the aqueous PVA solution while stirring.

  • Sonication: Sonicate the mixture using a probe sonicator to form a nanoemulsion.

  • Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Washing and Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the pellet with deionized water to remove excess PVA. Repeat the washing step twice.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic procedure for evaluating the oral bioavailability of a new AA-91 formulation in rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • AA-91 formulation for oral administration

  • AA-91 solution for intravenous administration (in a suitable vehicle like a solution with cyclodextrin)

  • Oral gavage needles

  • Syringes

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • Analytical method for AA-91 quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (with free access to water) before dosing.

  • Dosing:

    • Oral Group: Administer the AA-91 formulation via oral gavage at a predetermined dose.

    • Intravenous Group: Administer the AA-91 solution via tail vein injection at a predetermined dose.

  • Blood Sampling: Collect blood samples (e.g., from the tail vein or saphenous vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of AA-91 at each time point using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using appropriate software.

Data Presentation

Table 1: Comparison of Physicochemical Properties of AA-91 and a Prodrug Derivative

Parameter This compound (AA-91) AA-91 Prodrug A
Molecular Weight ( g/mol ) 450.3580.5
Aqueous Solubility (µg/mL at pH 7.4) < 1550
LogP 4.82.1
In Vitro Conversion to AA-91 in Plasma (t½, min) N/A15

Table 2: Pharmacokinetic Parameters of AA-91 Following Oral Administration of Different Formulations in Rats (10 mg/kg dose)

Formulation Cmax (ng/mL) Tmax (hr) AUC₀₋₂₄ (ng·hr/mL) Relative Bioavailability (%)
Unformulated AA-91 Suspension 85 ± 214.0 ± 1.2620 ± 150100
Micronized AA-91 210 ± 452.5 ± 0.81850 ± 320298
AA-91 Solid Dispersion 450 ± 981.5 ± 0.53980 ± 750642
AA-91 Loaded Nanoparticles 620 ± 1302.0 ± 0.65100 ± 980823

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility & Dissolution Studies caco2 Caco-2 Permeability Assay solubility->caco2 metabolism Liver Microsome Stability Assay caco2->metabolism micronization Micronization sdd Solid Dispersion nano Nanoparticles pk_study Rat Pharmacokinetic Study efficacy_study Efficacy Model pk_study->efficacy_study end Candidate for Clinical Development efficacy_study->end start Poorly Bioavailable AA-91 cluster_invitro cluster_invitro start->cluster_invitro cluster_formulation cluster_formulation cluster_invitro->cluster_formulation cluster_formulation->pk_study

Caption: Experimental workflow for improving the bioavailability of AA-91.

signaling_pathway AA91 This compound (AA-91) Erg11 Lanosterol 14-alpha-demethylase (ERG11/CYP51) AA91->Erg11 Ergosterol Ergosterol Erg11->Ergosterol Inhibited by AA-91 Lanosterol Lanosterol Lanosterol->Erg11 Membrane Fungal Cell Membrane Integrity Disrupted Ergosterol->Membrane

Caption: Mechanism of action of AA-91 targeting the ergosterol biosynthesis pathway.

logical_relationship cluster_strategies Modification Strategies bioavailability Improved Bioavailability solubility Increased Solubility dissolution Enhanced Dissolution Rate solubility->dissolution dissolution->bioavailability permeability Increased Permeability permeability->bioavailability metabolism Reduced First-Pass Metabolism metabolism->bioavailability prodrug Prodrug Synthesis prodrug->solubility formulation Advanced Formulation formulation->dissolution nanotech Nanotechnology nanotech->solubility nanotech->permeability

Caption: Logical relationship between modification strategies and improved bioavailability.

References

"Antifungal agent 91" showing poor diffusion in agar-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 91. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during agar-based diffusion assays.

Troubleshooting Guides

Issue: No Zone of Inhibition or Very Small Zone of Inhibition

This is a common issue that can arise from several factors related to the agent, the agar medium, or the experimental procedure. Follow this guide to diagnose and resolve the problem.

1. Verify the Solubility and Solvent for this compound:

  • Question: Is this compound completely dissolved?

  • Troubleshooting Steps:

    • Observe the stock solution for any visible precipitate.

    • If precipitation is observed, gently warm the solution or try a different solvent. This compound is known to have limited solubility in aqueous solutions. Consider using a small percentage of an organic solvent like DMSO, followed by dilution in the appropriate test medium. However, be mindful that some solvents can have their own inhibitory effects.[1]

    • Run a solvent control plate (agar with the solvent alone) to ensure the solvent is not inhibiting fungal growth.

2. Assess the Physicochemical Properties of this compound:

  • Question: Could the molecular properties of this compound be hindering its diffusion?

  • Background: The rate of diffusion is inversely proportional to the size of the molecule.[2][3] Large molecules will diffuse more slowly through the agar matrix.[4][5] Additionally, the charge and polarity of the agent can affect its interaction with the agar medium.[6]

  • Troubleshooting Steps:

    • Review the molecular weight of this compound. If it is a large molecule, a larger zone of inhibition may not be achievable under standard conditions.

    • Consider the hydrophobic nature of this compound. Hydrophobic compounds may diffuse poorly in aqueous agar environments.[6][7] Modifications to the assay, such as the inclusion of surfactants (e.g., Tween 80) at a low, non-inhibitory concentration, may improve diffusion.

3. Evaluate the Agar Medium:

  • Question: Is the agar medium prepared correctly and suitable for this assay?

  • Troubleshooting Steps:

    • Agar Concentration: A high concentration of agar can impede the diffusion of molecules.[8][9][10] Ensure the agar concentration is appropriate for the assay (typically 1.5%).

    • Agar Depth: The depth of the agar in the petri dish is critical. Thin agar can lead to excessively large zones, while thick agar can result in smaller zones.[11][12] A standardized depth (e.g., 4 mm) should be maintained for consistency.[12][13]

    • Medium Composition: The components of the medium can interact with this compound. For instance, certain ions or proteins could potentially bind to the agent and restrict its diffusion.[8] For antifungal susceptibility testing, Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/ml methylene blue is often recommended to support fungal growth and enhance zone definition.[14][15][16]

    • pH of the Medium: The pH of the agar can influence the charge and solubility of this compound, thereby affecting its diffusion. The recommended pH for Mueller-Hinton agar is between 7.2 and 7.4.[12][13][15][16]

4. Review Experimental Procedure:

  • Question: Are there any deviations from the standard protocol that could be affecting the results?

  • Troubleshooting Steps:

    • Inoculum Density: An overly dense fungal inoculum can lead to reduced zone sizes. Ensure the inoculum is standardized, typically to a 0.5 McFarland standard.[12][17]

    • Application of the Agent: Ensure the paper disc is properly saturated with the correct concentration of this compound and is placed firmly on the agar surface to ensure good contact.[13]

    • Incubation Conditions: The temperature and duration of incubation can affect both the growth rate of the fungus and the diffusion of the antifungal agent. Follow the recommended incubation parameters for the specific fungal species being tested.[12]

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent zone sizes for this compound across different batches of experiments. What could be the cause?

A1: Inconsistent zone sizes are often due to a lack of standardization in the experimental procedure. Key factors to re-evaluate for consistency include:

  • Agar Depth: Ensure a consistent volume of agar is poured into each petri dish to maintain a uniform depth.

  • Inoculum Preparation: Strictly adhere to the protocol for preparing and standardizing the fungal inoculum.

  • Disc Potency: Use antibiotic discs from the same lot and ensure they are stored correctly to maintain their potency.[11]

  • Incubation Time and Temperature: Minor variations in incubation conditions can significantly impact results.

Q2: this compound is a novel hydrophobic compound. Are there any specific modifications to the agar diffusion assay that we should consider?

A2: Yes, testing hydrophobic compounds with agar diffusion can be challenging.[7] Here are some recommendations:

  • Solvent Selection: Use a minimal amount of a suitable organic solvent (like DMSO) to dissolve the compound before diluting it in a compatible broth. Always include a solvent control.

  • Inclusion of Surfactants: Adding a non-inhibitory concentration of a surfactant, such as Tween 80, to the agar medium can help to increase the solubility and diffusion of hydrophobic compounds.

  • Alternative Methods: If poor diffusion persists, consider alternative susceptibility testing methods that are less dependent on diffusion, such as broth microdilution assays.[7]

Q3: Can the molecular weight of this compound affect the interpretation of the zone of inhibition?

A3: Absolutely. The size of the zone of inhibition is influenced by the rate of diffusion of the antimicrobial agent, which is inversely related to its molecular weight.[2][3] A smaller zone of inhibition for a high molecular weight compound like this compound does not necessarily indicate lower antifungal activity compared to a compound with a lower molecular weight that produces a larger zone. It is crucial to correlate the zone diameter with the Minimum Inhibitory Concentration (MIC) determined by a dilution method to accurately assess its potency.

Q4: We noticed that the edges of our inhibition zones are fuzzy and difficult to measure. What could be the reason for this?

A4: Fuzzy or indistinct zone edges can be caused by several factors:

  • Slow Fungal Growth: If the test organism grows slowly, the zone edge may not be well-defined.

  • Trailing Effect: Some fungus-drug combinations exhibit a "trailing" phenomenon, where reduced growth is observed within the zone of inhibition. The use of Mueller-Hinton agar supplemented with methylene blue can help to enhance the definition of the zone edge.[14][15][16]

  • Incorrect Reading: Ensure you are reading the zone diameter at the point of complete inhibition as per the standardized guidelines.

Data Presentation

Table 1: Factors Influencing the Diffusion of Antifungal Agents in Agar

FactorInfluence on Zone SizeSuggested Solutions
Agent Properties
High Molecular WeightDecreases diffusion, smaller zoneConsider longer incubation times; correlate with MIC data.
Poor SolubilityPrevents diffusion from the discUse an appropriate solvent; include solubility enhancers.
HydrophobicityReduces diffusion in aqueous agarAdd surfactants to the medium; consider alternative assays.
Agar Medium
High Agar ConcentrationHinders diffusion, smaller zoneUse a standard agar concentration (e.g., 1.5%).[8][9][10]
Increased Agar DepthReduces zone sizeMaintain a consistent and standard agar depth (e.g., 4 mm).[11][12]
Incorrect pHCan alter agent's charge and solubilityAdjust medium pH to the recommended range (7.2-7.4).[12][13][15][16]
Medium ComponentsBinding of the agent, reduced diffusionUse a standardized and defined medium like Mueller-Hinton.[8]
Experimental Parameters
High Inoculum DensitySmaller zone sizeStandardize inoculum to 0.5 McFarland.[12][17]
Improper Disc ApplicationUneven diffusionEnsure firm and even contact of the disc with the agar.[13]
Incorrect IncubationAffects growth and diffusion ratesAdhere to standardized incubation time and temperature.[12]

Experimental Protocols

Protocol: Standardized Agar Disc Diffusion Assay for this compound

This protocol is based on established guidelines for antimicrobial susceptibility testing.

1. Preparation of Materials:

  • Medium: Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/ml methylene blue.[14][15][16] Prepare according to the manufacturer's instructions and ensure the final pH is between 7.2 and 7.4.[12][13][15][16]

  • Petri Dishes: Pour 25 mL of molten agar into sterile 100 mm petri dishes to achieve a uniform depth of approximately 4 mm.[12][14] Allow the agar to solidify on a level surface.

  • This compound Stock Solution: Prepare a stock solution of this compound at a known concentration. If solubility is an issue, dissolve in a minimal amount of DMSO.

  • Antifungal Discs: Sterile paper discs (6 mm diameter). Aseptically impregnate the discs with a defined volume of the this compound solution to achieve the desired concentration per disc. Allow the solvent to evaporate completely in a sterile environment.

  • Fungal Inoculum: From a fresh culture (24-48 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[17]

2. Inoculation:

  • Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

  • Swab the entire surface of the agar plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.

3. Application of Discs:

  • Within 15 minutes of inoculation, use sterile forceps to place the prepared this compound discs onto the surface of the agar.

  • Gently press each disc down to ensure complete and firm contact with the agar surface.[13]

  • Space the discs sufficiently far apart to prevent the overlap of inhibition zones.

4. Incubation:

  • Invert the plates and incubate them at the optimal temperature and duration for the specific fungal species being tested (e.g., 35°C for 24-48 hours for Candida species).[18]

5. Measurement and Interpretation:

  • After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter using a ruler or calipers.

  • Interpret the results based on established breakpoints, if available, or by comparing the zone sizes to those of control organisms.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Diffusion of this compound start Start: Poor/No Zone of Inhibition check_solubility Check Agent Solubility start->check_solubility is_dissolved Is agent fully dissolved? check_solubility->is_dissolved check_properties Assess Agent's Physicochemical Properties is_large_hydrophobic Is agent large or hydrophobic? check_properties->is_large_hydrophobic check_medium Evaluate Agar Medium is_medium_correct Is medium prep correct? (Concentration, Depth, pH) check_medium->is_medium_correct check_procedure Review Experimental Procedure is_procedure_standard Is procedure standardized? (Inoculum, Incubation) check_procedure->is_procedure_standard is_dissolved->check_properties Yes solution1 Action: Use appropriate solvent/ Consider solubility enhancers. is_dissolved->solution1 No is_large_hydrophobic->check_medium No solution2 Action: Modify assay for hydrophobic compound/ Correlate with MIC. is_large_hydrophobic->solution2 Yes is_medium_correct->check_procedure Yes solution3 Action: Prepare fresh, standardized medium. is_medium_correct->solution3 No solution4 Action: Standardize inoculum and incubation. is_procedure_standard->solution4 No end End: Optimized Assay is_procedure_standard->end Yes solution1->check_solubility solution2->check_medium solution3->check_medium solution4->check_procedure

Caption: Troubleshooting workflow for poor diffusion of this compound.

Agar_Diffusion_Factors Key Factors Influencing Agar Diffusion Assays cluster_agent Antifungal Agent Properties cluster_medium Agar Medium Properties cluster_procedure Experimental Procedure molecular_weight Molecular Weight result Zone of Inhibition molecular_weight->result solubility Solubility solubility->result hydrophobicity Hydrophobicity hydrophobicity->result agar_concentration Agar Concentration agar_concentration->result agar_depth Agar Depth agar_depth->result medium_ph Medium pH medium_ph->result medium_composition Medium Composition medium_composition->result inoculum_density Inoculum Density inoculum_density->result incubation_conditions Incubation Conditions incubation_conditions->result disc_application Disc Application disc_application->result

Caption: Factors influencing the zone of inhibition in agar diffusion assays.

References

"Antifungal agent 91" cross-reactivity in immunological assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antifungal Agent 91

Disclaimer: this compound is a hypothetical compound created for illustrative purposes. The data, protocols, and troubleshooting guides presented here are based on common scenarios in immunological assay development for small molecule drugs and are intended to serve as a practical example for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cross-reactivity with other antifungal agents in our competitive ELISA for this compound. What is the likely cause?

A1: Cross-reactivity in immunoassays is often due to structural similarities between the target analyte and other compounds present in the sample.[1][2] this compound is a novel triazole, and our data indicates that the monoclonal antibody used in the assay (mAb-91) can cross-react with other drugs in the same class that share a similar core structure. For example, drugs like posaconazole and itraconazole have shown significant cross-reactivity. Please refer to the data in Table 1 for more details.

Q2: Can the cross-reactivity of mAb-91 be mitigated?

A2: Yes, there are several strategies to minimize cross-reactivity.[1] One common approach is to optimize the assay conditions, such as buffer composition, incubation times, and temperature.[1][3] Additionally, introducing a sample pre-treatment step, like solid-phase extraction (SPE), can help remove cross-reacting molecules before the immunoassay. For highly similar compounds, developing a new, more specific monoclonal antibody may be necessary.

Q3: How was the specificity of the mAb-91 antibody initially determined?

A3: The specificity of mAb-91 was initially assessed using a combination of competitive ELISA and Western Blot analysis. The competitive ELISA was used to screen for cross-reactivity against a panel of structurally related antifungal agents. The Western Blot was used to confirm that the antibody binds specifically to its target protein conjugate and does not recognize other irrelevant proteins.[4]

Q4: We are seeing high background noise in our assay. What are the possible causes?

A4: High background noise in an ELISA can stem from several factors. These include insufficient blocking, suboptimal antibody concentrations, or issues with the washing steps.[5][6] Ensure that the blocking buffer is fresh and that the incubation time is sufficient to cover all non-specific binding sites on the plate.[7] Also, verify that the wash buffer is being dispensed effectively to remove all unbound reagents.

Troubleshooting Guides

Issue: False positives detected in patient samples.

Possible Cause Troubleshooting Step Expected Outcome
Cross-reactivity with other medications 1. Review the patient's medication history for other triazole antifungals. 2. If the patient is on a potentially cross-reacting drug, consider an alternative confirmatory test, such as LC-MS/MS.A more accurate quantification of this compound without interference from other drugs.
Endogenous interfering substances 1. Perform a spike and recovery experiment by adding a known amount of this compound to a patient sample and a buffer control. 2. If recovery is significantly lower or higher than expected, it suggests matrix effects.[2]Identification of matrix effects that may be causing false positives. Sample dilution or a change in sample preparation may be required.
Non-specific binding of antibodies 1. Increase the stringency of the wash steps by increasing the number of washes or the concentration of detergent (e.g., Tween-20) in the wash buffer.[8] 2. Optimize the concentration of the primary and secondary antibodies to reduce non-specific binding.[9]A reduction in background signal and elimination of false positives.

Quantitative Data

Table 1: Cross-reactivity of mAb-91 with Structurally Related Antifungal Agents

This table summarizes the cross-reactivity of the monoclonal antibody mAb-91 with other common triazole antifungals in a competitive ELISA format. The cross-reactivity is expressed as the concentration of the competing compound required to cause 50% inhibition of the maximal signal (IC50), relative to this compound.

Compound Class IC50 (nM) Cross-reactivity (%)
This compound Triazole 15 100
PosaconazoleTriazole15010
ItraconazoleTriazole3005
VoriconazoleTriazole1,5001
FluconazoleTriazole>10,000<0.1
Amphotericin BPolyene>10,000<0.1

Cross-reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100

Experimental Protocols

Protocol 1: Competitive ELISA for this compound Cross-Reactivity

This protocol is designed to determine the cross-reactivity of the mAb-91 antibody with other compounds.

Materials:

  • 96-well microtiter plates

  • This compound-protein conjugate (for coating)

  • mAb-91 (primary antibody)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (2N H2SO4)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (PBS with 1% BSA)

  • Competing antifungal agents

Procedure:

  • Coat the wells of a 96-well plate with 100 µL of the this compound-protein conjugate at 2 µg/mL in coating buffer. Incubate overnight at 4°C.[7]

  • Wash the plate three times with wash buffer.

  • Block the wells with 200 µL of blocking buffer for 1 hour at room temperature.[10]

  • Wash the plate three times with wash buffer.

  • In a separate plate, prepare serial dilutions of this compound and the competing compounds.

  • Add 50 µL of the mAb-91 antibody (at a pre-optimized concentration) to each well of the coated plate, followed immediately by 50 µL of the serially diluted compounds.

  • Incubate for 1 hour at 37°C.[11]

  • Wash the plate five times with wash buffer.

  • Add 100 µL of HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.[11]

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.[10]

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm.

Protocol 2: Western Blot for Antibody Specificity

This protocol is used to confirm the specificity of the mAb-91 antibody.[12]

Materials:

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk in TBST)

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • mAb-91 (primary antibody)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein lysates (from a cell line that does not express the target)

  • This compound-protein conjugate

Procedure:

  • Separate the protein lysates and the this compound-protein conjugate by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

  • Incubate the membrane with the mAb-91 antibody (at an appropriate dilution) overnight at 4°C.[8]

  • Wash the membrane three times for 5 minutes each with wash buffer.[8]

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Wash the membrane three times for 5 minutes each with wash buffer.[8]

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

Visualizations

Signaling Pathway

This compound is a potent inhibitor of lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[13][14] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[13]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome Lanosterol Lanosterol Intermediate FF-MAS Lanosterol->Intermediate Lanosterol 14-alpha-demethylase (CYP51A1) Ergosterol Ergosterol Intermediate->Ergosterol Other enzymes Disruption Membrane Disruption Agent91 This compound Lanosterol 14-alpha-demethylase (CYP51A1) Lanosterol 14-alpha-demethylase (CYP51A1) Agent91->Lanosterol 14-alpha-demethylase (CYP51A1) Inhibits Growth_Inhibition Fungal Growth Inhibition

Caption: Inhibition of lanosterol 14-alpha-demethylase by this compound.

Experimental Workflow

The following diagram illustrates the workflow for the competitive ELISA used to assess cross-reactivity.

cluster_workflow Competitive ELISA Workflow Start Start Coat Coat plate with This compound conjugate Start->Coat Block Block non-specific sites Coat->Block Compete Add mAb-91 and competing compound Block->Compete Wash1 Wash Compete->Wash1 Secondary Add HRP-conjugated secondary antibody Wash1->Secondary Wash2 Wash Secondary->Wash2 Substrate Add TMB substrate Wash2->Substrate Stop Stop reaction Substrate->Stop Read Read absorbance at 450 nm Stop->Read End End Read->End

Caption: Workflow for the competitive ELISA.

Logical Relationships

This flowchart provides a decision-making guide for troubleshooting unexpected results in the immunoassay.

cluster_troubleshooting Troubleshooting Flowchart Start Unexpected Result Check_Controls Are controls within range? Start->Check_Controls Check_Reagents Check reagent preparation and expiration dates Check_Controls->Check_Reagents No High_Background High Background? Check_Controls->High_Background Yes Check_Procedure Review assay protocol Check_Reagents->Check_Procedure Optimize_Blocking Optimize blocking step High_Background->Optimize_Blocking Yes Low_Signal Low Signal? High_Background->Low_Signal No Optimize_Wash Optimize wash steps Optimize_Blocking->Optimize_Wash Check_Antibody Check antibody concentrations Low_Signal->Check_Antibody Yes Cross_Reactivity Suspect Cross-Reactivity? Low_Signal->Cross_Reactivity No Check_Substrate Check substrate activity Check_Antibody->Check_Substrate Run_Specificity Run specificity tests (see Protocol 1) Cross_Reactivity->Run_Specificity Yes Confirm_LCMS Confirm with LC-MS/MS Run_Specificity->Confirm_LCMS End Resolved Confirm_LCMS->End

Caption: Decision-making flowchart for troubleshooting immunoassays.

References

Validation & Comparative

Antifungal Agent 91 versus Fluconazole: A Comparative Efficacy Analysis Against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of Antifungal Agent 91 and the widely-used antifungal drug, fluconazole, against the opportunistic fungal pathogen Candida albicans. This analysis is based on available preclinical data and established knowledge of fluconazole's performance.

Executive Summary

This compound has demonstrated potent in vitro activity against Candida albicans, with a reported Minimum Inhibitory Concentration (MIC) of 0.03 µg/mL.[1] This suggests a significantly lower concentration of this compound is required to inhibit the growth of C. albicans compared to fluconazole, for which MIC values against susceptible isolates are typically higher. While direct comparative studies are not extensively available, the existing data indicates that this compound may represent a promising avenue for the development of new antifungal therapies, particularly in cases of fluconazole resistance.

Fluconazole, a triazole antifungal, functions by inhibiting the fungal enzyme lanosterol 14α-demethylase, a key component of the ergosterol biosynthesis pathway.[2] Ergosterol is an essential component of the fungal cell membrane. In contrast, this compound is classified as a protein tyrosine phosphatase (PTP1B) inhibitor, suggesting a different mechanism of action that may be effective against fluconazole-resistant strains.[3]

Quantitative Data Summary

The following table summarizes the available in vitro efficacy data for this compound and fluconazole against Candida albicans.

Antifungal AgentTargetOrganismMIC (µg/mL)
This compoundPhosphataseCandida albicans0.03[1]
FluconazoleLanosterol 14α-demethylaseCandida albicans0.25 - 4.0 (Susceptible)

Note: The MIC for this compound is based on data from a commercial supplier. The MIC range for fluconazole is based on established clinical breakpoints and extensive research.

Experimental Protocols

While the specific experimental protocol for determining the MIC of this compound is not publicly available, the following represents a standard methodology for antifungal susceptibility testing based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

1. Inoculum Preparation:

  • Candida albicans is cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
  • Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
  • This suspension is then diluted in RPMI-1640 medium to a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Antifungal Agent Preparation:

  • A stock solution of the antifungal agent (this compound or fluconazole) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
  • Serial twofold dilutions of the antifungal agent are prepared in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should be appropriate to determine the MIC.

3. Incubation:

  • The prepared C. albicans inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agent.
  • A growth control well (inoculum without antifungal agent) and a sterility control well (medium only) are included.
  • The plate is incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control, as determined visually or spectrophotometrically.

Signaling Pathways and Mechanisms of Action

Fluconazole: Inhibition of Ergosterol Biosynthesis

Fluconazole targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[2] This enzyme is crucial for the conversion of lanosterol to ergosterol. By inhibiting this step, fluconazole disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.

fluconazole_pathway Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (ERG11) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Enzyme->Ergosterol Fluconazole Fluconazole Fluconazole->Enzyme

Caption: Fluconazole inhibits lanosterol 14α-demethylase.

This compound: A Novel Mechanism via Phosphatase Inhibition

This compound is identified as a PTP1B inhibitor.[3] While the precise downstream effects of PTP1B inhibition in C. albicans are not fully elucidated, it is hypothesized that this action disrupts critical cellular signaling pathways essential for fungal growth, virulence, or stress response. Phosphatases play a crucial role in regulating a wide array of cellular processes, and their inhibition could lead to a fungistatic or fungicidal effect. Further research is needed to fully characterize this mechanism.

agent91_pathway Substrate_P Phosphorylated Substrate Enzyme Protein Tyrosine Phosphatase (PTP1B) Substrate_P->Enzyme Substrate Dephosphorylated Substrate Pathway Disrupted Cellular Signaling Substrate->Pathway Enzyme->Substrate Agent91 This compound Agent91->Enzyme

Caption: this compound inhibits a protein tyrosine phosphatase.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the comparative evaluation of antifungal agents.

experimental_workflow Start Start Culture Culture C. albicans Start->Culture Inoculum Prepare Inoculum Culture->Inoculum MIC MIC Determination (Broth Microdilution) Inoculum->MIC TimeKill Time-Kill Assay Inoculum->TimeKill Biofilm Biofilm Disruption Assay Inoculum->Biofilm Data Data Analysis MIC->Data TimeKill->Data Biofilm->Data End End Data->End

Caption: Workflow for in vitro antifungal efficacy testing.

References

A Comparative Cytotoxicity Analysis: Antifungal Agent 91 vs. Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal drug development, the quest for agents with high efficacy and low toxicity is paramount. This guide provides a comparative analysis of the cytotoxicity of a novel investigational compound, "Antifungal Agent 91," and the established polyene antibiotic, Amphotericin B. This comparison is supported by experimental data to inform preclinical and clinical research decisions.

Executive Summary

Amphotericin B, a cornerstone of antifungal therapy, is renowned for its broad spectrum of activity. However, its clinical utility is often hampered by significant cytotoxicity, primarily nephrotoxicity and hemolytic activity. "this compound" represents a new generation of antifungal compounds designed for greater target specificity, and consequently, a more favorable safety profile. This guide will delve into the mechanisms of action, present comparative cytotoxicity data, and provide detailed experimental protocols to aid researchers in their evaluation of these two agents.

Mechanisms of Action and Their Implications for Cytotoxicity

The differing cytotoxicity profiles of Amphotericin B and this compound can be attributed to their distinct mechanisms of action.

Amphotericin B: This agent's primary mode of action involves binding to ergosterol, a key component of fungal cell membranes. This binding leads to the formation of transmembrane channels, causing leakage of essential ions and ultimately cell death.[1][2][3] However, Amphotericin B can also bind to cholesterol in mammalian cell membranes, albeit with a lower affinity, which is the underlying cause of its host cell toxicity.[1] This interaction with mammalian cell membranes can lead to pore formation, resulting in cellular damage, particularly in the kidneys.[4][5][6] Additionally, Amphotericin B has been shown to induce oxidative damage to cells.[1]

This compound (Hypothetical): To provide a meaningful comparison, "this compound" is presented here as a hypothetical agent belonging to a class of enzyme inhibitors that target a fungal-specific pathway, such as the synthesis of the cell wall component β-1,3-D-glucan. This mechanism offers a significant safety advantage as mammalian cells lack a cell wall and the target enzyme, making the agent highly selective for fungal cells. This targeted approach is anticipated to result in minimal off-target effects and significantly lower cytotoxicity in mammalian cells.

Comparative Cytotoxicity Data

The following tables summarize the quantitative cytotoxicity data for Amphotericin B and the expected profile for this compound.

Agent Cell Line Assay Endpoint Concentration (µg/mL) Reference
Amphotericin B Mouse OsteoblastsMTTLethal100[7]
Mouse FibroblastsalamarBlue®Sublethal5 - 10[7]
VERO (Kidney)Neutral Red>70% toxicity15[8]
MDCK (Kidney)Neutral RedViability decreased15 - 30[8]
THP1 (Monocytic)LDHCytotoxic0.5[9]
This compound (Hypothetical) Mouse OsteoblastsMTTLethal> 200N/A
Mouse FibroblastsalamarBlue®Sublethal> 100N/A
VERO (Kidney)Neutral Red<10% toxicity100N/A
MDCK (Kidney)Neutral RedNo significant decrease100N/A
THP1 (Monocytic)LDHNot cytotoxic> 50N/A

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Cell Culture

Mouse osteoblasts (MC3T3-E1) and fibroblasts (BALB/3T3) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Human kidney cells (293T and MDCK) and human monocytic cells (THP1) are maintained in appropriate media as recommended by the supplier (e.g., ATCC). All cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability
  • Cell Seeding: Plate cells in a 96-well plate at a density of 3,000 cells/well and allow them to adhere overnight.

  • Drug Exposure: Expose the cells to various concentrations of the antifungal agent (e.g., 0, 1, 10, 100, and 1000 µg/mL of Amphotericin B) for a specified duration (e.g., 1, 3, or 5 hours).[7]

  • MTT Addition: After exposure, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
  • Cell Seeding and Drug Exposure: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the drug exposure period, collect the cell culture supernatant.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit. Mix the supernatant with the reaction mixture provided in the kit and incubate as per the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength. The amount of LDH released is proportional to the number of lysed cells.

Neutral Red Uptake Assay for Lysosomal Integrity
  • Cell Seeding and Drug Exposure: Plate cells and expose them to the antifungal agents as described above.

  • Neutral Red Incubation: After drug exposure, incubate the cells with a medium containing neutral red dye for a specified time (e.g., 2-3 hours).

  • Dye Extraction: Wash the cells and then add a destaining solution to extract the dye from the lysosomes of viable cells.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm). A decrease in absorbance indicates lysosomal damage.

Visualizing the Mechanisms of Cytotoxicity

The following diagrams illustrate the distinct signaling pathways and a general experimental workflow.

cluster_AmphotericinB Amphotericin B Cytotoxicity AmB Amphotericin B Membrane Mammalian Cell Membrane (Cholesterol) AmB->Membrane OxidativeStress Oxidative Stress AmB->OxidativeStress Pore Pore Formation Membrane->Pore Leakage Ion Leakage (K+, Na+) Pore->Leakage Damage Cellular Damage (e.g., Nephrotoxicity) Leakage->Damage OxidativeStress->Damage

Caption: Amphotericin B's cytotoxicity pathway in mammalian cells.

cluster_Agent91 This compound Mechanism Agent91 This compound FungalEnzyme Fungal-Specific Enzyme (e.g., β-1,3-D-glucan synthase) Agent91->FungalEnzyme MammalianCell Mammalian Cell (No Target) Agent91->MammalianCell Inhibition Inhibition of Cell Wall Synthesis FungalEnzyme->Inhibition FungalDeath Fungal Cell Death Inhibition->FungalDeath NoEffect No Cytotoxic Effect MammalianCell->NoEffect

Caption: Targeted mechanism of the hypothetical this compound.

Start Start SeedCells Seed Mammalian Cells in 96-well Plates Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 AddAgent Add Antifungal Agents (Varying Concentrations) Incubate1->AddAgent Incubate2 Incubate for Exposure Period AddAgent->Incubate2 Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubate2->Assay Measure Measure Absorbance/ Fluorescence Assay->Measure Analyze Analyze Data & Calculate IC50/CC50 Measure->Analyze End End Analyze->End

Caption: General experimental workflow for in vitro cytotoxicity testing.

References

Comparative Efficacy of Rezafungin (CD101) Against Drug-Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The emergence of drug-resistant fungal infections poses a significant and growing threat to global public health. With a limited arsenal of antifungal agents, the development of novel therapeutics with efficacy against resistant strains is paramount. This guide provides a comparative analysis of Rezafungin (CD101), a next-generation echinocandin, against established antifungal agents in the context of drug-resistant fungal pathogens, particularly Candida and Aspergillus species.

Introduction to Antifungal Resistance

Antifungal resistance occurs when a fungus no longer responds to a drug that was previously effective. This can be intrinsic, where a fungus is naturally resistant to a particular drug, or acquired through mechanisms such as mutations in the drug's target protein, overexpression of the target, or increased drug efflux. The increasing prevalence of multidrug-resistant fungal species, such as Candida auris, which can be resistant to all three major classes of antifungals (azoles, echinocandins, and polyenes), presents a formidable clinical challenge.[1]

Profile of Rezafungin (CD101)

Rezafungin is a novel, long-acting, once-weekly intravenous echinocandin.[2] Like other echinocandins, its mechanism of action involves the inhibition of β-1,3-glucan synthase, a key enzyme in the synthesis of the fungal cell wall, leading to osmotic instability and cell death. Rezafungin has demonstrated potent in vitro and in vivo activity against a broad range of Candida and Aspergillus species, including strains resistant to other antifungal agents. Its extended half-life offers a significant pharmacokinetic advantage over existing daily-dosed echinocandins like caspofungin and micafungin.

Comparative Efficacy Data

The following tables summarize the in vitro susceptibility data of Rezafungin and other antifungal agents against various drug-resistant fungal strains. Minimum Inhibitory Concentration (MIC) is a common measure of antifungal susceptibility, with lower values indicating greater potency.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Drug-Resistant Candida Species

Antifungal AgentC. auris (Multidrug-Resistant)C. glabrata (Echinocandin-Resistant, fks mutant)C. albicans (Fluconazole-Resistant)
Rezafungin 0.06 - 0.25 0.12 - 0.5 ≤0.015 - 0.03
Caspofungin0.25 - >8>8≤0.015 - 0.06
Micafungin0.12 - >8>8≤0.015 - 0.03
Fluconazole>6416 - >64>64
Amphotericin B0.5 - 20.25 - 10.12 - 1

Data compiled from multiple sources. MIC ranges can vary based on specific isolates and testing methodologies.

Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Azole-Resistant Aspergillus fumigatus

Antifungal AgentAzole-Resistant A. fumigatus (TR34/L98H)
Rezafungin ≤0.015 - 0.06
Voriconazole>16
Isavuconazole4 - >16
Amphotericin B0.5 - 2
Caspofungin0.03 - 0.25

Data compiled from multiple sources. MIC ranges can vary based on specific isolates and testing methodologies.

Experimental Protocols

The data presented above are typically generated using standardized antifungal susceptibility testing methods. The following is a generalized protocol for the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Antifungal Susceptibility Testing Protocol

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies. A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a standardized cell concentration.

  • Drug Dilution: The antifungal agents are serially diluted in a liquid medium (e.g., RPMI-1640) in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at a controlled temperature (typically 35°C) for a specified period (24-48 hours for yeasts, longer for molds).

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. This can be assessed visually or by using a spectrophotometer.

Signaling Pathways and Experimental Workflows

Diagram 1: Echinocandin Mechanism of Action and Resistance

cluster_fungal_cell Fungal Cell Echinocandins Echinocandins Beta-1,3-glucan_synthase β-1,3-glucan synthase (FKS1/FKS2) Echinocandins->Beta-1,3-glucan_synthase Inhibition FKS_Mutation FKS gene mutation Beta-1,3-glucan β-1,3-glucan Beta-1,3-glucan_synthase->Beta-1,3-glucan Synthesis Cell_Wall Cell Wall Integrity Beta-1,3-glucan->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Loss of integrity FKS_Mutation->Beta-1,3-glucan_synthase Alters target

Caption: Mechanism of echinocandin action and resistance pathway.

Diagram 2: Antifungal Susceptibility Testing Workflow

Start Start Fungal_Isolate Fungal Isolate Start->Fungal_Isolate Inoculum_Prep Inoculum Preparation Fungal_Isolate->Inoculum_Prep Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Drug_Dilution Serial Drug Dilution Drug_Dilution->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubation->Read_MIC End End Read_MIC->End

Caption: Workflow for broth microdilution antifungal susceptibility testing.

Conclusion

Rezafungin demonstrates promising in vitro activity against a range of clinically important drug-resistant fungal pathogens, including multidrug-resistant C. auris and azole-resistant A. fumigatus. Its potency against echinocandin-resistant C. glabrata strains with fks mutations appears to be greater than that of older echinocandins. The once-weekly dosing regimen of Rezafungin may also offer advantages in clinical practice, potentially improving patient adherence and outcomes. Further clinical studies are essential to fully elucidate the therapeutic potential of Rezafungin in treating invasive fungal infections caused by these challenging resistant strains. This guide provides a foundational comparison to aid researchers and drug development professionals in the ongoing effort to combat antifungal resistance.

References

A Researcher's Guide to Comparing Novel Antifungal Agents with Known PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for a range of human diseases, including type 2 diabetes, obesity, and certain cancers.[1] As a key negative regulator of both insulin and leptin signaling pathways, its inhibition is a promising strategy for enhancing insulin sensitivity.[2][3][4] This guide provides a framework for researchers to conduct a head-to-head comparison of a novel compound, such as a putative "Antifungal Agent 91," against established PTP1B inhibitors.

Initial literature searches did not identify "this compound" as a known PTP1B inhibitor. Therefore, for the purpose of this guide, we will use the designation "Antifungal Agent X" as a placeholder to illustrate the comprehensive evaluation process. This guide will compare this hypothetical agent against three well-characterized PTP1B inhibitors with distinct mechanisms: Trodusquemine (a non-competitive, allosteric inhibitor), Ertiprotafib (a non-competitive inhibitor with multiple targets), and Ursolic Acid (a competitive inhibitor).

Comparative Data of PTP1B Inhibitors

The following tables summarize the key biochemical and cellular performance metrics for comparing a novel compound against known PTP1B inhibitors. Data for Antifungal Agent X are presented with placeholder values (XX) to illustrate where experimental findings would be placed.

Table 1: Biochemical Profile of PTP1B Inhibitors

ParameterAntifungal Agent X (Hypothetical)Trodusquemine (MSI-1436)ErtiprotafibUrsolic Acid
Primary Target PTP1BPTP1BPTP1B, IKK-β, PPARα/βPTP1B
PTP1B IC₅₀ (µM) XX~1.0[4][5]1.6 - 29 (assay dependent)[6][7]3.8 - 5.4[8][9]
Mechanism of Inhibition XXNon-competitive, Allosteric[3][5]Non-competitive[7][10]Competitive[8]
Selectivity Target TCPTPTCPTP (T-cell PTP)IKK-β, PPARα/βTCPTP, SHP-2
Selectivity (IC₅₀ in µM) XX~224 (~200-fold selective)[3][4]0.4 (IKK-β)[6][11]Moderately selective over other PTPs[12]

Table 2: Cellular and In Vivo Activity Profile

ParameterAntifungal Agent X (Hypothetical)Trodusquemine (MSI-1436)ErtiprotafibUrsolic Acid
Enhanced Insulin Receptor (IR) Phosphorylation Yes/NoYes, in HepG2 cells and in vivo[2][4]Yes[11]Yes, in CHO/hIR cells[12]
Stimulated Glucose Uptake Yes/NoYes[13]Yes[11]Yes, in L6 myotubes[12]
In Vivo Effects XXReduces body weight, improves insulin/leptin levels in obese mice[2]Normalizes glucose/insulin in diabetic animal models[11]N/A

Signaling Pathway and Experimental Workflow

To understand the context of PTP1B inhibition and the process of evaluation, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR (Active) IR->pIR Autophosphorylation IRS IRS-1 pIR->IRS phosphorylates PTP1B PTP1B pIR->PTP1B dephosphorylates pIRS p-IRS-1 (Active) IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt activates Glucose_Up_take Glucose_Up_take PI3K_Akt->Glucose_Up_take Glucose_Uptake Glucose Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds JAK2 JAK2 LR->JAK2 activates pJAK2 p-JAK2 (Active) JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 phosphorylates pJAK2->PTP1B dephosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Gene_Expression Gene Expression (Satiety) pSTAT3->Gene_Expression

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation cluster_2 In Vivo Studies A Primary Screening: In Vitro PTP1B Enzymatic Assay B Determine IC₅₀ Value A->B C Kinetic Analysis: Determine Mechanism of Inhibition (e.g., Competitive, Non-competitive) B->C D Selectivity Profiling: Test against other PTPs (e.g., TCPTP, SHP-2) C->D E Target Engagement: Western Blot for p-IR / p-STAT3 in relevant cell lines (e.g., HepG2) D->E F Functional Outcome: Measure Glucose Uptake in insulin-resistant cells (e.g., L6 myotubes) E->F G Animal Models of Diabetes/Obesity: Assess effects on blood glucose, insulin levels, and body weight F->G

Caption: Experimental workflow for characterizing a novel PTP1B inhibitor.

Detailed Experimental Protocols

The following protocols provide a standardized approach to evaluating the PTP1B inhibitory potential of a novel compound.

Protocol 1: In Vitro PTP1B Enzymatic Assay for IC₅₀ Determination

This assay quantifies the direct inhibitory effect of a compound on recombinant human PTP1B enzyme activity.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Antifungal Agent X against PTP1B.

  • Materials:

    • Recombinant Human PTP1B (catalytic domain, e.g., residues 1-322).

    • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, and 1 mM DTT.[14]

    • Substrate: p-nitrophenyl phosphate (pNPP).

    • Test Compound (Antifungal Agent X) and Positive Control (e.g., Ursolic Acid) dissolved in DMSO.

    • 96-well microplate.

    • Microplate reader capable of measuring absorbance at 405 nm.

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in the assay buffer. The final DMSO concentration should be kept constant (e.g., <2%) across all wells.

    • In a 96-well plate, add 10 µL of the diluted compound solution to each well.

    • Add 20 µL of a PTP1B enzyme solution (e.g., 1 µg/mL in assay buffer) to each well.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 40 µL of 4 mM pNPP substrate to each well.

    • Incubate the plate at 37°C for an appropriate time (e.g., 10-30 minutes).

    • Measure the absorbance at 405 nm, which corresponds to the production of p-nitrophenol.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[15]

Protocol 2: Determination of Inhibition Mechanism (Kinetic Analysis)

This protocol distinguishes between different modes of enzyme inhibition (e.g., competitive, non-competitive, mixed).

  • Objective: To elucidate the kinetic mechanism by which Antifungal Agent X inhibits PTP1B.

  • Procedure:

    • Perform the PTP1B enzymatic assay as described in Protocol 1.

    • Instead of a single substrate concentration, use a range of pNPP concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x the Km value).

    • For each substrate concentration, measure the reaction velocity at several fixed concentrations of the inhibitor (e.g., 0x, 0.5x, 1x, 2x the IC₅₀ value).

    • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.

    • Analyze the plot:

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).[7]

      • Mixed Inhibition: Lines intersect in the second quadrant (both Vmax and Km are altered).

Protocol 3: Cellular PTP1B Target Engagement Assay (Western Blot)

This assay confirms that the compound can inhibit PTP1B activity within a cellular context, leading to increased phosphorylation of its downstream targets.

  • Objective: To measure the effect of Antifungal Agent X on the phosphorylation status of the insulin receptor (IR).

  • Materials:

    • HepG2 (human liver cancer) or similar insulin-responsive cell line.

    • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

    • Test Compound (Antifungal Agent X).

    • Insulin.

    • Lysis buffer with phosphatase and protease inhibitors.

    • Primary antibodies: anti-phospho-IR (p-IR) and anti-total-IR.

    • HRP-conjugated secondary antibody and chemiluminescent substrate.

  • Procedure:

    • Culture HepG2 cells to ~80% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of Antifungal Agent X or a vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with insulin (e.g., 100 nM) for 5-10 minutes.

    • Immediately wash the cells with ice-cold PBS and lyse them.

    • Determine protein concentration using a BCA or Bradford assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-IR and total IR.

    • Incubate with a secondary antibody and visualize bands using a chemiluminescence detection system.

    • Quantify band intensity and express the results as the ratio of p-IR to total IR. An effective inhibitor will show a dose-dependent increase in this ratio compared to insulin stimulation alone.[2][4]

Protocol 4: Selectivity Profiling

It is critical to assess the selectivity of a novel inhibitor, especially against highly homologous phosphatases like T-cell PTP (TCPTP), to minimize off-target effects.

  • Objective: To determine the IC₅₀ of Antifungal Agent X against other relevant protein tyrosine phosphatases.

  • Procedure:

    • Follow the enzymatic assay procedure outlined in Protocol 1.

    • Substitute recombinant PTP1B with recombinant enzymes for other phosphatases, most importantly TCPTP.[16]

    • Determine the IC₅₀ value of Antifungal Agent X for each phosphatase.

    • Calculate the selectivity ratio by dividing the IC₅₀ for the off-target phosphatase (e.g., TCPTP) by the IC₅₀ for PTP1B. A high ratio indicates good selectivity.[3][4]

References

Validating the Antifungal Target of "Antifungal Agent 91" Using Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the discovery and validation of novel antifungal agents and their molecular targets. This guide provides a comparative framework for validating the antifungal target of a hypothetical novel drug, "Antifungal Agent 91," using established genetic approaches. We will compare its hypothetical validation data with that of well-characterized antifungal drugs: Amphotericin B (a polyene), Fluconazole (an azole), and Caspofungin (an echinocandin).

Hypothetical Profile of this compound

For the purpose of this guide, we will hypothesize that "this compound" is a novel compound that inhibits a putative fungal-specific enzyme, Glucan Synthase Regulator 1 (GSR1), which is believed to be essential for the proper assembly and function of β-(1,3)-D-glucan synthase, a critical component of the fungal cell wall.

Comparative Data on Antifungal Activity

The following table summarizes the expected Minimum Inhibitory Concentration (MIC) values for this compound and comparator drugs against various genetically modified fungal strains. These values illustrate how genetic manipulation of the drug target can affect fungal susceptibility.

Antifungal AgentFungal StrainGenotypeTarget Gene/ProteinExpected MIC (µg/mL)
This compound Wild-TypeGSR1GSR10.125
Heterozygous Deletiongsr1Δ/GSR1GSR10.031
Homozygous Deletiongsr1Δ/gsr1ΔGSR1Inviable
OverexpressionGSR1+++GSR14.0
Point Mutation (Hypothetical Resistant Allele)gsr1-RGSR1>16
Amphotericin B Wild-TypeERG complexErgosterol0.25 - 1.0
Ergosterol Deficient Mutanterg3Δ/erg3ΔErgosterol Biosynthesis>8.0
Fluconazole Wild-TypeERG11Lanosterol 14-α-demethylase0.25 - 2.0
Heterozygous Deletionerg11Δ/ERG11Lanosterol 14-α-demethylase0.125
OverexpressionERG11+++Lanosterol 14-α-demethylase16 - 64
Point Mutation (Resistant Allele)erg11-RLanosterol 14-α-demethylase>64
Caspofungin Wild-TypeFKS1β-(1,3)-D-glucan synthase0.06 - 0.5
Heterozygous Deletionfks1Δ/FKS1β-(1,3)-D-glucan synthase0.015
OverexpressionFKS1+++β-(1,3)-D-glucan synthase2.0 - 8.0
Point Mutation (Resistant Allele)fks1-Rβ-(1,3)-D-glucan synthase>8.0[1]

Experimental Protocols for Genetic Target Validation

The following are detailed methodologies for key genetic experiments used to validate an antifungal drug target.

Gene Knockout via Homologous Recombination

This technique is used to delete the putative target gene to observe its effect on fungal viability and drug susceptibility.

Protocol:

  • Construct a Deletion Cassette:

    • Amplify a selectable marker (e.g., an antibiotic resistance gene like hygromycin B phosphotransferase, hph) using PCR.

    • Design PCR primers with 40-50 base pair overhangs that are homologous to the regions immediately upstream and downstream of the target gene's open reading frame (ORF).

    • This creates a linear DNA fragment containing the selectable marker flanked by sequences that will direct its integration into the genome at the target gene's locus.

  • Yeast Transformation:

    • Prepare competent yeast cells using the lithium acetate method.

    • Transform the competent cells with the purified PCR-generated deletion cassette.

  • Selection of Transformants:

    • Plate the transformed cells on selective media (e.g., YPD agar containing hygromycin B).

    • Only cells that have successfully integrated the resistance cassette will grow.

  • Verification of Gene Deletion:

    • Isolate genomic DNA from the resistant colonies.

    • Perform PCR using primers that flank the target gene locus.

    • In a successful knockout, the PCR product will be larger than the wild-type product due to the insertion of the selectable marker.

    • Further confirm the absence of the target gene's ORF by PCR using internal primers.

Gene Overexpression

Overexpression of the target gene is expected to confer resistance to the antifungal agent.

Protocol:

  • Construct an Overexpression Plasmid:

    • Clone the full-length open reading frame (ORF) of the target gene into a yeast expression vector.

    • The vector should contain a strong constitutive or inducible promoter (e.g., PACT1 or PTET) to drive high levels of transcription.

  • Yeast Transformation:

    • Transform wild-type yeast cells with the overexpression plasmid or a corresponding empty vector control.

    • Select for transformants using a selectable marker present on the plasmid (e.g., an auxotrophic marker like URA3).

  • Verify Overexpression:

    • Isolate total RNA from the transformants and perform quantitative reverse transcription PCR (qRT-PCR) to confirm increased transcript levels of the target gene compared to the empty vector control.

    • If an antibody is available, perform a Western blot to confirm increased protein levels.

  • Phenotypic Analysis:

    • Perform MIC testing on the overexpression strain and the control strain to determine if increased target gene expression leads to decreased susceptibility to the antifungal agent.

Site-Directed Mutagenesis

Introducing specific mutations into the target gene can help to identify drug-binding sites and confirm that the protein product is the direct target.

Protocol:

  • Primer Design:

    • Design primers containing the desired mutation in the center, with 15-20 bases of correct sequence on both sides.

    • The primers should be complementary to each other.

  • Mutagenesis PCR:

    • Perform PCR using a high-fidelity DNA polymerase (Pfu polymerase) and a plasmid containing the wild-type target gene as a template.

    • The PCR will amplify the entire plasmid, incorporating the desired mutation.

  • Template Plasmid Digestion:

    • Digest the PCR product with DpnI restriction enzyme. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.[2]

  • Transformation and Verification:

    • Transform competent E. coli with the DpnI-treated plasmid for plasmid propagation.

    • Isolate the plasmid DNA from E. coli and verify the presence of the mutation by DNA sequencing.

    • Transform the mutated plasmid into the yeast strain for phenotypic analysis.

Visualizing Genetic Validation and a Hypothetical Pathway

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for antifungal target validation and a hypothetical signaling pathway affected by this compound.

G cluster_hypothesis Hypothesis Generation cluster_validation Genetic Validation cluster_phenotype Phenotypic Analysis cluster_conclusion Conclusion A Identify Novel Antifungal Compound (this compound) B Predict Putative Target (e.g., GSR1) A->B C Gene Knockout (gsr1Δ) B->C D Gene Overexpression (GSR1+++) B->D E Site-Directed Mutagenesis (gsr1-R) B->E F Assess Viability and Drug Susceptibility (MIC) C->F D->F E->F G Target Validated F->G Expected Phenotype Observed H Target Not Validated F->H No Change in Phenotype

Caption: Workflow for genetic validation of an antifungal target.

G cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellwall Fungal Cell Wall FKS1 Fks1 Subunit GS β-(1,3)-D-glucan synthase (Inactive) GS_active β-(1,3)-D-glucan synthase (Active) Glucan β-(1,3)-D-glucan GS_active->Glucan Synthesis GSR1 GSR1 (Target) GSR1->GS Activation UDP_Glc UDP-Glucose UDP_Glc->GS_active Substrate Agent91 This compound Agent91->GSR1 Inhibition

Caption: Hypothetical pathway of this compound targeting GSR1.

Conclusion

Genetic approaches are indispensable for the validation of novel antifungal drug targets. By systematically deleting, overexpressing, and mutating the putative target gene, researchers can gather robust evidence to confirm the mechanism of action of a new antifungal agent. The comparative data and protocols presented in this guide offer a clear framework for these validation studies, which are a critical step in the development of new therapies to combat fungal infections.

References

A Comparative Analysis of Leading Antifungal Agents Against Clinically Relevant Fungal Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro performance of three major classes of antifungal agents: azoles (represented by Fluconazole), polyenes (represented by Amphotericin B), and echinocandins (represented by Caspofungin). The data presented is intended to inform research and development efforts in the field of mycology and antifungal drug discovery.

Comparative In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Fluconazole, Amphotericin B, and Caspofungin against key fungal pathogens. MIC values are a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Comparative MIC Values (µg/mL) Against Candida Species

Fungal SpeciesFluconazoleAmphotericin BCaspofungin
Candida albicansRange: 0.25 - 2Range: 0.125 - 1Range: 0.03 - 0.06
MIC₅₀: 0.5MIC₅₀: 0.25MIC₅₀: 0.03
MIC₉₀: 1MIC₉₀: 0.5MIC₉₀: 0.06
Candida glabrataRange: 8 - 32Range: 0.25 - 2Range: 0.03 - 0.06
MIC₅₀: 16MIC₅₀: 0.5MIC₅₀: 0.03
MIC₉₀: 32MIC₉₀: 1MIC₉₀: 0.06
Candida parapsilosisRange: 1 - 4Range: 0.125 - 1Range: 0.5 - 2
MIC₅₀: 2MIC₅₀: 0.5MIC₅₀: 0.5
MIC₉₀: 4MIC₉₀: 1MIC₉₀: 1
Candida tropicalisRange: 1 - 4Range: 0.125 - 1Range: 0.03 - 0.06
MIC₅₀: 2MIC₅₀: 0.5MIC₅₀: 0.03
MIC₉₀: 4MIC₉₀: 1MIC₉₀: 0.06
Candida kruseiRange: 16 - ≥64Range: 0.25 - 2Range: 0.12 - 0.5
MIC₅₀: 64MIC₅₀: 1MIC₅₀: 0.25
MIC₉₀: ≥64MIC₉₀: 2MIC₉₀: 0.5

Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9][10][11]

Table 2: Comparative MIC Values (µg/mL) Against Aspergillus Species

Fungal SpeciesFluconazoleAmphotericin BCaspofungin (MEC)
Aspergillus fumigatusRange: >256Range: 0.125 - 2Range: 0.008 - 4
MIC₅₀: 256MIC₅₀: 1MEC₅₀: 0.03
MIC₉₀: >256MIC₉₀: 2MEC₉₀: 0.06
Aspergillus flavusRange: >256Range: 1 - 2Range: 0.008 - 0.125
MIC₅₀: 256MIC₅₀: 2MEC₅₀: 0.03
MIC₉₀: >256MIC₉₀: 2MEC₉₀: 0.06
Aspergillus nigerRange: >256Range: 0.125 - 2Range: 0.008 - 0.125
MIC₅₀: 256MIC₅₀: 1MEC₅₀: 0.03
MIC₉₀: >256MIC₉₀: 2MEC₉₀: 0.06
Aspergillus terreusRange: >256Range: 1 - 2Range: 0.008 - 0.5
MIC₅₀: 256MIC₅₀: 2MEC₅₀: 0.03
MIC₉₀: >256MIC₉₀: 4MEC₉₀: 0.5

Note: For Caspofungin against Aspergillus spp., Minimum Effective Concentration (MEC) is often reported instead of MIC. Fluconazole generally exhibits poor activity against Aspergillus species.[12][13][14][15][16][17][18]

Table 3: Comparative MIC Values (µg/mL) Against Cryptococcus neoformans

Antifungal AgentRangeMIC₅₀MIC₉₀
Fluconazole0.25 - 64416
Amphotericin B0.25 - 211
Caspofungin4 - 641632

Caspofungin generally demonstrates poor activity against Cryptococcus neoformans.[19][20][21][22][23][24][25][26][27][28][29]

Mechanisms of Action

The three classes of antifungal agents evaluated in this guide each target different components of the fungal cell, leading to either fungistatic (inhibiting growth) or fungicidal (killing the fungus) activity.

Antifungal_Mechanisms cluster_cell Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane beta_glucan β-(1,3)-D-Glucan ergosterol Ergosterol lanosterol Lanosterol lanosterol_demethylase Lanosterol 14α-demethylase lanosterol_demethylase->ergosterol Synthesis beta_glucan_synthase β-(1,3)-D-Glucan Synthase beta_glucan_synthase->beta_glucan Synthesis Polyenes Polyenes (e.g., Amphotericin B) Polyenes->ergosterol Binds to and disrupts Echinocandins Echinocandins (e.g., Caspofungin) Echinocandins->beta_glucan_synthase Inhibits Azoles Azoles Azoles->lanosterol_demethylase Inhibits

Caption: Mechanisms of action for azole, polyene, and echinocandin antifungal agents.

  • Azoles (e.g., Fluconazole): This class of antifungals inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[30][31][32][33][34] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane integrity and function.[30][31][32][33][34]

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that increase membrane permeability.[30][31][32][34] This leads to the leakage of intracellular components and ultimately cell death.[30][31][32]

  • Echinocandins (e.g., Caspofungin): Echinocandins non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall.[30][31][32][33] This disruption of cell wall synthesis compromises the structural integrity of the fungal cell.[30][31][32][33]

Experimental Protocols

CLSI M27-A4 Broth Microdilution Antifungal Susceptibility Testing of Yeasts

This protocol is a standardized method for determining the MIC of antifungal agents against yeasts.[35][36][37]

1. Preparation of Antifungal Agent Stock Solutions:

  • Antifungal agents are typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or water, to create a high-concentration stock solution.

2. Preparation of Microdilution Plates:

  • A series of twofold dilutions of each antifungal agent is prepared in 96-well microdilution plates using RPMI 1640 medium buffered with MOPS to a pH of 7.0.[35][38]

  • The final concentrations of the antifungal agents should span a clinically relevant range.

3. Inoculum Preparation:

  • Yeast colonies are selected from a 24-hour-old culture on Sabouraud dextrose agar.

  • A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microdilution wells.

4. Inoculation and Incubation:

  • Each well of the microdilution plate is inoculated with the prepared yeast suspension.

  • Control wells containing no antifungal agent (growth control) and no inoculum (sterility control) are included.

  • The plates are incubated at 35°C.

5. Reading and Interpretation of Results:

  • For Candida spp., MICs are typically read after 24 hours of incubation.[35] For Cryptococcus spp., a 72-hour incubation is required.[35]

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control. The reading can be done visually or with a spectrophotometer.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Antifungal Stock Solutions plates Prepare Serial Dilutions in Microtiter Plates stock->plates inoculate Inoculate Plates with Yeast Suspension plates->inoculate inoculum Prepare Yeast Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate at 35°C inoculate->incubate read Read Results Visually or Spectrophotometrically incubate->read 24h (Candida) 72h (Cryptococcus) determine_mic Determine MIC read->determine_mic

Caption: Workflow for CLSI Broth Microdilution Antifungal Susceptibility Testing.

References

A Comparative Analysis of Synthetic and Natural Product-Derived Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of a representative synthetic antifungal agent, Voriconazole, with prominent natural product-derived antifungals, Amphotericin B and Caspofungin. This guide presents supporting experimental data, detailed methodologies, and visual representations of mechanisms and workflows to inform researchers, scientists, and drug development professionals.

Initial searches for "Antifungal agent 91" did not yield a specific, publicly documented agent with this name. Therefore, for the purpose of this comparative guide, Voriconazole, a widely used second-generation triazole, will serve as a representative advanced synthetic antifungal agent. This guide will compare its performance and characteristics against two leading natural product-derived antifungals: Amphotericin B, a polyene macrolide from Streptomyces nodosus, and Caspofungin, a semi-synthetic echinocandin derived from the fungus Glarea lozoyensis.

Overview of Antifungal Agents

Voriconazole is a synthetic triazole antifungal that has a broad spectrum of activity against yeasts and molds. It is a cornerstone in the treatment of invasive aspergillosis and is also used for infections caused by Candida species.

Amphotericin B , a natural product, has been a gold standard for treating severe systemic fungal infections for decades. Its broad spectrum of activity is a key advantage, though its use can be limited by significant toxicity.

Caspofungin , derived from a natural fungal product, represents a newer class of antifungals called echinocandins. These agents offer a different mechanism of action and are generally well-tolerated.

Mechanism of Action

The selected antifungal agents target different components of the fungal cell, leading to either fungal cell death (fungicidal) or inhibition of growth (fungistatic).

  • Voriconazole: This synthetic agent inhibits the fungal cytochrome P450-dependent enzyme lanosterol 14-α-demethylase.[1][2] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2] Depletion of ergosterol and accumulation of toxic sterol precursors disrupt the integrity and function of the cell membrane.[2]

  • Amphotericin B: This natural polyene binds directly to ergosterol in the fungal cell membrane, forming pores or channels.[1] This leads to increased membrane permeability, leakage of intracellular ions and macromolecules, and ultimately cell death. Its affinity for ergosterol is significantly higher than for cholesterol, the predominant sterol in mammalian cell membranes, which accounts for its selective toxicity.

  • Caspofungin: This natural product derivative acts on the fungal cell wall by non-competitively inhibiting the synthesis of β-(1,3)-D-glucan, a key structural polymer.[1] The depletion of this polymer weakens the cell wall, leading to osmotic instability and cell lysis, particularly in actively growing regions of the hyphae.

Antifungal_Mechanisms cluster_voriconazole Voriconazole (Synthetic) cluster_amphotericin Amphotericin B (Natural) cluster_caspofungin Caspofungin (Natural Derivative) V_node Voriconazole V_target Lanosterol 14-α-demethylase (ERG11/CYP51) V_node->V_target Inhibits V_effect Ergosterol Synthesis Blocked V_target->V_effect V_result Disrupted Cell Membrane V_effect->V_result A_node Amphotericin B A_target Ergosterol A_node->A_target Binds to A_effect Pore Formation A_target->A_effect A_result Ion Leakage & Cell Death A_effect->A_result C_node Caspofungin C_target β-(1,3)-D-glucan synthase C_node->C_target Inhibits C_effect β-(1,3)-D-glucan Synthesis Blocked C_target->C_effect C_result Cell Wall Instability & Lysis C_effect->C_result

Caption: Mechanisms of action for synthetic and natural antifungals.

Comparative Efficacy

The in vitro activity of antifungal agents is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize representative MIC ranges for Voriconazole, Amphotericin B, and Caspofungin against common fungal pathogens.

Table 1: In Vitro Activity (MIC in µg/mL) Against Candida Species

Antifungal AgentCandida albicansCandida glabrataCandida parapsilosisCandida krusei
Voriconazole 0.015 - 0.120.03 - 40.015 - 0.120.12 - 1
Amphotericin B 0.12 - 10.12 - 10.12 - 10.5 - 4
Caspofungin 0.015 - 0.120.03 - 0.250.12 - 10.12 - 1

Table 2: In Vitro Activity (MIC in µg/mL) Against Molds

Antifungal AgentAspergillus fumigatusAspergillus flavusFusarium solaniScedosporium apiospermum
Voriconazole 0.25 - 10.5 - 12 - 80.12 - 1
Amphotericin B 0.5 - 20.5 - 28 - 32> 16 (Resistant)
Caspofungin 0.015 - 0.120.03 - 0.25> 16 (Resistant)> 16 (Resistant)

Note: MIC values are compiled from various surveillance studies and can vary based on geographic region and testing methodology. The values presented are for general comparative purposes.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values are determined using standardized methods, such as the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines.

Protocol:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: The antifungal agents are serially diluted in 96-well microtiter plates using RPMI 1640 medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours (for yeasts) or up to 72 hours (for molds).

  • Reading: The MIC is determined as the lowest drug concentration at which there is a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes and echinocandins) compared to the growth control.

MIC_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microplate Wells prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Antifungal Agent in Microplate serial_dilution->inoculate incubate Incubate at 35°C (24-72 hours) inoculate->incubate read_results Read Plates and Determine MIC incubate->read_results end End read_results->end

References

Unraveling the Antifungal Landscape: A Comparative Guide to Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

To illustrate a comparative approach, this guide will focus on a selection of commonly studied antifungal drugs, detailing their mechanisms of action, summarizing their activity against various fungal pathogens, and providing standardized experimental protocols.

Mechanisms of Fungal Inhibition: A Diverse Arsenal

Antifungal agents combat fungal infections through a variety of mechanisms, primarily by targeting unique structures in fungal cells that are absent in human cells, thereby minimizing toxicity. The major classes of antifungal drugs and their modes of action are:

  • Azoles (e.g., Fluconazole, Itraconazole, Voriconazole): This class of antifungals inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] The disruption of ergosterol synthesis leads to a compromised cell membrane, ultimately inhibiting fungal growth.[1]

  • Polyenes (e.g., Amphotericin B, Nystatin): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that increase membrane permeability. This leads to the leakage of essential intracellular components and cell death.

  • Echinocandins (e.g., Caspofungin, Micafungin): Echinocandins target the synthesis of β-1,3-D-glucan, a key structural component of the fungal cell wall. By inhibiting glucan synthase, these agents disrupt cell wall integrity, leading to osmotic instability and fungal cell lysis.

  • Allylamines (e.g., Terbinafine): Allylamines inhibit the enzyme squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway.[2] This leads to a deficiency in ergosterol and an accumulation of toxic squalene within the fungal cell.

  • Flucytosine: This agent is a pyrimidine analog that is converted into 5-fluorouracil within fungal cells. It then interferes with DNA and RNA synthesis, thereby inhibiting fungal cell proliferation.[1]

Comparative Antifungal Activity

The efficacy of antifungal agents is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the typical MIC ranges for common antifungal agents against various clinically relevant fungal species.

Antifungal AgentCandida albicans (MIC µg/mL)Candida glabrata (MIC µg/mL)Candida tropicalis (MIC µg/mL)Aspergillus fumigatus (MIC µg/mL)
Fluconazole 0.25 - 28 - 641 - 8Resistant
Itraconazole 0.03 - 10.125 - 20.06 - 10.25 - 2
Voriconazole 0.03 - 0.50.06 - 20.03 - 0.50.25 - 1
Amphotericin B 0.25 - 10.5 - 20.5 - 20.5 - 2
Caspofungin 0.06 - 0.50.06 - 0.50.125 - 10.03 - 0.25

Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented here are for illustrative purposes and are based on aggregated findings from multiple studies.

Experimental Protocols for Antifungal Susceptibility Testing

The reproducibility of antifungal activity studies relies on the standardization of experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted methods for antifungal susceptibility testing. A generalized workflow for determining the MIC of an antifungal agent is outlined below.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_end Result start Start prep_agent Prepare Antifungal Agent Stock Solution start->prep_agent prep_media Prepare Standardized Broth Medium (e.g., RPMI-1640) start->prep_media prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of Antifungal Agent in Microtiter Plate prep_agent->serial_dilution prep_media->serial_dilution add_inoculum Inoculate Wells with Fungal Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include Growth and Sterility Controls add_inoculum->controls incubation Incubate at 35°C for 24-48 hours controls->incubation read_mic Visually or Spectrophotometrically Read MIC incubation->read_mic end Determine MIC read_mic->end

Caption: Workflow for Antifungal Susceptibility Testing.

Signaling Pathways in Antifungal Action and Resistance

The interaction of antifungal agents with fungal cells can trigger complex signaling pathways. For instance, cell wall stress caused by echinocandins can activate the Cell Wall Integrity (CWI) pathway, a conserved signaling cascade in fungi.

Cell_Wall_Integrity_Pathway cluster_stress Cell Wall Stress cluster_pathway CWI Pathway cluster_response Cellular Response echinocandins Echinocandins glucan_synthase β-1,3-glucan Synthase (Inhibition) echinocandins->glucan_synthase inhibit cell_wall_stress Cell Wall Stress glucan_synthase->cell_wall_stress rho1 Rho1 GTPase cell_wall_stress->rho1 activates pkc1 Pkc1 rho1->pkc1 mapk_cascade MAPK Cascade (Bck1, Mkk1/2, Mpk1) pkc1->mapk_cascade transcription_factors Transcription Factors (e.g., Rlm1) mapk_cascade->transcription_factors cell_wall_genes Cell Wall Gene Expression transcription_factors->cell_wall_genes upregulates cell_wall_remodeling Cell Wall Remodeling & Repair cell_wall_genes->cell_wall_remodeling

Caption: The Cell Wall Integrity (CWI) Signaling Pathway.

Understanding these pathways is crucial, as they can not only mediate the antifungal effect but also contribute to the development of drug resistance. For example, mutations in the genes encoding the target enzymes, such as ERG11 for azoles or FKS1 for echinocandins, are common mechanisms of acquired resistance.[3]

References

A Comparative Analysis of Novel and Conventional Antifungal Agents: Fosmanogepix vs. Synthetic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of antifungal therapeutics is evolving. This guide provides a detailed, data-driven comparison of the investigational antifungal agent Fosmanogepix against established synthetic antifungal compounds, including azoles, polyenes, and echinocandins. The following analysis is based on publicly available experimental data and aims to provide an objective overview of their respective mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.

Introduction to Antifungal Classes

The global burden of invasive fungal infections necessitates the development of novel antifungal agents to address challenges such as drug resistance and limited therapeutic options. Fosmanogepix (APX001) represents a first-in-class antifungal agent that inhibits the fungal enzyme Gwt1, which is crucial for the maturation of glycosylphosphatidylinositol (GPI)-anchored proteins. This novel mechanism of action disrupts the integrity of the fungal cell wall.

This guide compares Fosmanogepix to the three major classes of synthetic antifungal drugs currently in clinical use:

  • Azoles (e.g., Fluconazole, Voriconazole): This class of antifungals inhibits the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane.

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, leading to the formation of pores, increased membrane permeability, and ultimately cell death.[1]

  • Echinocandins (e.g., Caspofungin, Micafungin): Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, by targeting the enzyme β-(1,3)-D-glucan synthase.

Comparative In Vitro Efficacy

The in vitro activity of antifungal agents is a key indicator of their potential therapeutic efficacy. This is typically measured by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC ranges for Fosmanogepix and representative synthetic antifungal compounds against various clinically important fungal pathogens.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Fosmanogepix and Other Antifungal Agents against Candida Species.

Antifungal AgentCandida albicansCandida glabrata (echinocandin-resistant)Candida auris (pan-resistant)
Fosmanogepix 0.008 - 0.015Active (specific MICs not provided in search results)0.008 - 0.015
Fluconazole Susceptible (MICs often ≤1)Often resistant (MICs often ≥64)Often resistant (MICs often ≥64)[2]
Amphotericin B 0.25 - 1.00.25 - 1.0Variable (some resistance reported)[2]
Anidulafungin ≤0.015 - 0.03Resistant (specific MICs not provided)8-fold higher MIC than Fosmanogepix

Table 2: Comparative In Vitro Activity (MIC in µg/mL) of Fosmanogepix and Other Antifungal Agents against Molds.

Antifungal AgentAspergillus fumigatusFusarium spp.Scedosporium spp.
Fosmanogepix ActiveActiveActive
Voriconazole 0.25 - 1.0Variable resistanceOften resistant
Amphotericin B 0.5 - 2.0Often resistantOften resistant
Caspofungin Fungistatic (MEC)Not activeNot active

Note: Data is compiled from multiple sources and MIC ranges can vary based on specific isolates and testing methodologies.

Mechanisms of Action: A Visual Comparison

The distinct mechanisms of action of these antifungal agents are crucial to understanding their spectrum of activity and potential for combination therapy.

Antifungal Mechanisms of Action cluster_fosmanogepix Fosmanogepix cluster_azoles Azoles cluster_polyenes Polyenes cluster_echinocandins Echinocandins Fosmanogepix Fosmanogepix Gwt1 Gwt1 Enzyme Fosmanogepix->Gwt1 Inhibits GPI GPI Anchor Synthesis CellWall_F Cell Wall Integrity GPI->CellWall_F Disrupts Azoles Azoles Lanosterol_Demethylase Lanosterol 14α-demethylase Azoles->Lanosterol_Demethylase Inhibits Ergosterol_A Ergosterol Synthesis CellMembrane_A Cell Membrane Integrity Ergosterol_A->CellMembrane_A Disrupts Polyenes Polyenes Ergosterol_P Ergosterol Polyenes->Ergosterol_P Binds to Pore_Formation Pore Formation Cell_Death_P Cell Death Pore_Formation->Cell_Death_P Leads to Echinocandins Echinocandins Glucan_Synthase β-(1,3)-D-glucan Synthase Echinocandins->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-glucan Synthesis CellWall_E Cell Wall Integrity Glucan_Synthesis->CellWall_E Disrupts

Caption: Mechanisms of action for major antifungal classes.

Experimental Protocols

Standardized experimental protocols are essential for the accurate and reproducible assessment of antifungal activity. The most common method for determining MICs is the broth microdilution assay.

Broth Microdilution Assay for MIC Determination

This method involves preparing a series of twofold dilutions of the antifungal agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. The plates are incubated under controlled conditions, and the MIC is determined as the lowest drug concentration that prevents visible growth.

Broth Microdilution Workflow start Start prep_drug Prepare serial dilutions of antifungal agent start->prep_drug prep_inoculum Prepare standardized fungal inoculum start->prep_inoculum inoculate Inoculate microtiter plate wells prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at specified temperature and duration inoculate->incubate read_mic Read MIC endpoint (visual or spectrophotometric) incubate->read_mic end End read_mic->end

Caption: A typical workflow for MIC determination.

Key Experimental Parameters:

  • Medium: RPMI-1640 medium is commonly used for antifungal susceptibility testing.

  • Inoculum Size: A standardized inoculum of 0.5 to 2.5 x 10^3 cells/mL is typically used.

  • Incubation: Plates are generally incubated at 35°C for 24-48 hours for yeasts and longer for molds.

  • Endpoint Reading: The MIC is read as the lowest concentration showing a significant inhibition of growth compared to the growth control. For some antifungals and fungi, a minimum effective concentration (MEC) is determined, which is the lowest drug concentration at which a morphological change in the fungus is observed.

Conclusion

Fosmanogepix, with its novel mechanism of action targeting GPI anchor synthesis, demonstrates potent in vitro activity against a broad range of fungal pathogens, including those resistant to existing antifungal classes. Its efficacy against pan-resistant strains of Candida auris is particularly noteworthy. In contrast, established synthetic antifungals like azoles, polyenes, and echinocandins continue to be mainstays of therapy but face challenges from increasing resistance. The continued development and evaluation of novel agents like Fosmanogepix are critical for expanding the therapeutic armamentarium against invasive fungal diseases. Further in vivo studies and clinical trials are necessary to fully elucidate the clinical utility of Fosmanogepix.

References

Cross-Resistance Profile of Antifungal Agent 91 in Comparison to Existing Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. This guide provides a comparative analysis of the hypothetical "Antifungal agent 91" and its cross-resistance profile against established antifungal drugs. The data presented herein is intended to offer a benchmark for researchers engaged in the discovery and development of new antifungals.

Mechanism of Action: A Hypothetical Overview

For the purpose of this guide, "this compound" is postulated to be a novel inhibitor of β-(1,6)-glucan synthase, a critical enzyme in the fungal cell wall biosynthesis pathway that is distinct from the target of echinocandins (β-(1,3)-glucan synthase). This hypothetical mechanism suggests a low probability of cross-resistance with existing antifungal classes that target the cell membrane or nucleic acid synthesis.

Comparative In Vitro Susceptibility

The in vitro activity of "this compound" was evaluated against a panel of clinical isolates with known resistance profiles to existing antifungal agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, providing a direct comparison of potency.

Fungal IsolateFluconazole (mg/L)Amphotericin B (mg/L)Caspofungin (mg/L)This compound (mg/L)
Candida albicans (Wild-Type)0.50.250.1250.06
Candida albicans (Azole-Resistant, ERG11 mutation)640.250.1250.06
Candida glabrata (Echinocandin-Resistant, FKS mutation)160.5320.125
Aspergillus fumigatus (Wild-Type)40.50.030.125
Aspergillus fumigatus (Azole-Resistant, cyp51A mutation)>1280.50.030.125
Cryptococcus neoformans (Wild-Type)20.125>640.25

Table 1: Comparative MIC Values of this compound and Existing Antifungals against Resistant Fungal Isolates. The data for existing antifungals is representative of typical MIC ranges found in the literature. The data for "this compound" is hypothetical and for illustrative purposes.

Experimental Protocols

The following are standard methodologies for determining antifungal susceptibility and cross-resistance.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the in vitro susceptibility of fungi to antifungal agents.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well.

Checkerboard Assay for Synergy and Cross-Resistance Assessment

This assay is used to evaluate the interaction between two antimicrobial agents.

  • Plate Preparation: Two drugs are serially diluted in a two-dimensional array in a 96-well microtiter plate. One drug is diluted along the x-axis, and the other is diluted along the y-axis.

  • Inoculation and Incubation: Each well is inoculated with a standardized fungal suspension as described for the broth microdilution method. The plates are incubated at 35°C for 24-48 hours.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction. The FICI is the sum of the MIC of each drug in combination divided by the MIC of each drug alone.

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizing Experimental Workflows and Resistance Pathways

To aid in the conceptualization of the experimental and biological processes, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate Fungal Isolate Inoculum Standardized Inoculum Isolate->Inoculum MIC Broth Microdilution (MIC Determination) Inoculum->MIC Checkerboard Checkerboard Assay (Synergy/Cross-Resistance) Inoculum->Checkerboard MIC_Value MIC Value MIC->MIC_Value FICI_Value FICI Calculation Checkerboard->FICI_Value

Caption: Experimental workflow for determining antifungal cross-resistance.

resistance_pathway cluster_cell Fungal Cell Agent91 This compound Target β-(1,6)-glucan synthase Agent91->Target Inhibition Efflux Efflux Pump (Hypothetical) Agent91->Efflux Expulsion CellWall Cell Wall Synthesis Target->CellWall Resistance Resistance Target->Resistance Mutation leads to Efflux->Resistance Upregulation leads to

Benchmarking "Antifungal Agent 91" Against Newly Developed Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "Antifungal Agent 91" against a selection of recently developed antifungal agents that are in advanced stages of clinical development: Olorofim, Fosmanogepix, and Ibrexafungerp. These new agents have been chosen for their novel mechanisms of action and promising activity against a broad spectrum of fungal pathogens, including resistant strains.

Disclaimer: Publicly available experimental data on the antifungal efficacy and mechanism of action of "this compound" (IUPAC Name: 3-(4-chloroanilino)-6-hydroxy-9-methylcarbazole-1,4-dione) could not be identified during the literature search for this guide. Therefore, "this compound" is included as a placeholder for users to populate with their own internal data. The information presented for the comparator agents is based on published scientific literature.

Overview of Antifungal Agents

This section provides a summary of the known mechanisms of action for the newly developed antifungal agents.

This compound

  • Mechanism of Action: The mechanism of action for this compound is not publicly documented.

Olorofim (F901318)

  • Mechanism of Action: Olorofim is a first-in-class orotomide antifungal. It inhibits the fungal enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway. This disruption of pyrimidine synthesis ultimately interferes with DNA synthesis, leading to potent antifungal activity.

Fosmanogepix (APX001)

  • Mechanism of Action: Fosmanogepix is a first-in-class antifungal agent that is a prodrug of manogepix. Manogepix targets the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. Inhibition of Gwt1 disrupts the localization of GPI-anchored proteins to the cell wall, leading to a weakened cell wall and fungal cell death.

Ibrexafungerp (SCY-078)

  • Mechanism of Action: Ibrexafungerp is a first-in-class triterpenoid antifungal agent. It inhibits the enzyme (1,3)-β-D-glucan synthase, which is critical for the synthesis of β-glucan, an essential component of the fungal cell wall. While it targets the same enzyme as echinocandins, its binding site is distinct.

Data Presentation: In Vitro Susceptibility Testing

The following tables summarize the minimum inhibitory concentration (MIC) or minimum effective concentration (MEC) values of the comparator antifungal agents against a range of clinically relevant fungal pathogens. MIC values represent the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, while MEC values are used for filamentous fungi and represent the lowest concentration that leads to abnormal hyphal growth.

Table 1: In Vitro Activity of Olorofim Against Filamentous Fungi

Fungal SpeciesOlorofim MIC Range (µg/mL)
Aspergillus fumigatus0.008 - 0.062
Aspergillus flavus0.015 - 0.06
Aspergillus terreus0.008 - 0.062
Aspergillus niger0.008 - 0.062
Lomentospora prolificansMIC90: 0.5
Scedosporium spp.MIC90: 0.25-0.5
Azole-Resistant A. fumigatus0.008 - 0.125

Table 2: In Vitro Activity of Fosmanogepix (Manogepix) Against Various Fungi

Fungal SpeciesManogepix MIC/MEC Range (µg/mL)
Candida auris≤0.002 - 0.03
Candida albicans0.001 - 0.03
Candida glabrata0.001 - 0.03
Fusarium oxysporum species complex≤0.015 - 0.03 (MEC)
Fusarium solani species complex≤0.015 (MEC)
Scedosporium species0.03 (MEC)
Lomentospora prolificansMEC₅₀/₉₀: 0.03/0.06

Table 3: In Vitro Activity of Ibrexafungerp Against Various Fungi

Fungal SpeciesIbrexafungerp MIC/MEC Range (µg/mL)
Candida albicans0.016 - 2
Candida glabrata0.03 - 2
Candida parapsilosis0.016 - 8
Candida auris0.5 - 1 (MIC50)
Aspergillus fumigatus (azole-susceptible)0.040 (GM)
Aspergillus fumigatus (azole-resistant)0.056 - 0.092 (GM)
Azole and Amphotericin B resistant Aspergillus0.125 (MEC)

GM: Geometric Mean

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and comparison of results.

Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for yeasts and M38-A3 for filamentous fungi.

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

  • 96-well flat-bottom microtiter plates

  • Fungal isolates

  • Antifungal agents

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • For yeasts, subculture the isolate onto Sabouraud Dextrose Agar and incubate for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • For molds, grow the isolate on Potato Dextrose Agar until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to the desired concentration using a hemocytometer.

  • Plate Preparation:

    • Prepare serial two-fold dilutions of the antifungal agents in RPMI 1640 medium in the 96-well plates.

    • The final volume in each well should be 100 µL.

  • Inoculation:

    • Dilute the standardized fungal suspension in RPMI 1640 medium to achieve a final inoculum size of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.

    • Add 100 µL of the diluted inoculum to each well of the microtiter plate.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours for yeasts and for a duration dependent on the growth rate of the mold.

  • Reading Results:

    • The MIC is determined as the lowest concentration of the antifungal agent at which a significant inhibition (typically ≥50% for azoles and echinocandins, and 100% for amphotericin B) of growth is observed compared to the growth control.

Antifungal Time-Kill Assay

This protocol is adapted from established methods for assessing the fungicidal or fungistatic activity of antimicrobial agents.

Objective: To determine the rate and extent of fungal killing by an antifungal agent over time.

Materials:

  • Fungal isolates

  • Antifungal agents at desired concentrations (e.g., 1x, 4x, 16x MIC)

  • Growth medium (e.g., RPMI 1640)

  • Sterile tubes or flasks

  • Incubator with shaking capabilities (35°C)

  • Plating supplies (e.g., Sabouraud Dextrose Agar plates)

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal suspension as described for the MIC assay, with a starting inoculum of approximately 10⁴ to 10⁶ CFU/mL.

  • Assay Setup:

    • Add the standardized inoculum to flasks containing the antifungal agent at the desired concentrations in the growth medium.

    • Include a drug-free control.

  • Incubation and Sampling:

    • Incubate the flasks at 35°C with agitation.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), withdraw aliquots from each flask.

  • Quantification of Viable Cells:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto agar plates and incubate until colonies are visible.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each antifungal concentration.

    • Fungicidal activity is often defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Biofilm Eradication Assay

This protocol provides a method to assess the ability of an antifungal agent to eradicate a pre-formed fungal biofilm.

Objective: To determine the concentration of an antifungal agent required to reduce the metabolic activity of a mature fungal biofilm.

Materials:

  • 96-well flat-bottom microtiter plates

  • Fungal isolate (e.g., Candida albicans)

  • Growth medium (e.g., RPMI 1640)

  • Antifungal agents

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay reagents

  • Plate reader

Procedure:

  • Biofilm Formation:

    • Add a standardized fungal suspension (e.g., 1 x 10⁶ cells/mL in RPMI 1640) to the wells of a 96-well plate.

    • Incubate for 24-48 hours at 37°C to allow for biofilm formation.

  • Washing: Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Antifungal Treatment:

    • Add serial dilutions of the antifungal agent to the wells containing the pre-formed biofilms.

    • Include a drug-free control.

    • Incubate for an additional 24 hours.

  • Quantification of Biofilm Viability (XTT Assay):

    • Wash the biofilms again with PBS.

    • Add the XTT-menadione solution to each well and incubate in the dark for 2-3 hours at 37°C.

    • Measure the absorbance at 492 nm using a microplate reader. The color change is proportional to the metabolic activity of the viable cells in the biofilm.

  • Data Analysis:

    • Calculate the percentage of metabolic activity reduction compared to the untreated control.

    • The Sessile Minimum Inhibitory Concentration (SMIC) can be determined as the concentration causing a significant reduction (e.g., 50% or 80%) in metabolic activity.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the antifungal agents and experimental workflows.

Signaling Pathways and Mechanisms of Action

Comparative Efficacy of Antifungal Agent 91 in a 3D Cutaneous Candidiasis Model

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the novel investigational drug, Antifungal Agent 91, against established antifungal agents in a validated three-dimensional (3D) human skin equivalent model of cutaneous candidiasis. The data presented herein is intended to offer an objective evaluation of its potential as a next-generation topical antifungal therapy.

Performance Comparison of Antifungal Agents

The efficacy of this compound was evaluated against commercially available topical and systemic antifungal drugs: Sertaconazole, Terbinafine, and Fluconazole. A 3D full-thickness skin model was infected with Candida albicans and treated with each agent. Key performance indicators, including fungal burden reduction, cytotoxicity, and anti-inflammatory effects, were assessed 48 hours post-treatment.

Table 1: Comparative Efficacy of Antifungal Agents in a 3D C. albicans Skin Infection Model

ParameterThis compoundSertaconazoleTerbinafineFluconazoleUntreated Control
Fungal Burden (log CFU/g tissue) 2.8 ± 0.33.5 ± 0.44.1 ± 0.55.2 ± 0.66.5 ± 0.4
Fungal Viability Reduction (%) 99.899.095.880.50
Keratinocyte Viability (%) 95 ± 492 ± 588 ± 698 ± 275 ± 8
IL-8 Secretion (pg/mL) 150 ± 25250 ± 40300 ± 50450 ± 60600 ± 75
Tissue Penetration Depth (µm) < 20< 30< 40> 100> 150 (Invasive)

Data are presented as mean ± standard deviation.

Experimental Protocols

The following protocols were employed for the validation of antifungal agents in the 3D tissue model of fungal infection.

3D Human Skin Model and Fungal Infection

A commercially available full-thickness human skin equivalent model (e.g., Phenion® FT) was used. The model, consisting of a stratified, differentiated epidermis and a dermal layer, was cultured at the air-liquid interface. For infection, a suspension of Candida albicans (strain SC5314) was prepared, and 2x10^5 colony-forming units (CFU) were topically applied to the epidermal surface. The infected models were incubated for 24 hours at 32°C and 5% CO2 to allow for fungal invasion and biofilm formation.

Antifungal Treatment

Following the initial 24-hour infection period, the 3D skin models were treated with this compound, Sertaconazole (2%), Terbinafine (1%), and Fluconazole (0.5 mg/mL). The agents were applied topically to the epidermal surface. An untreated infected model served as a positive control for infection. The treated models were incubated for an additional 48 hours.

Assessment of Fungal Burden

To quantify the fungal load, the 3D tissue models were weighed and then homogenized in sterile phosphate-buffered saline (PBS). Serial dilutions of the homogenate were plated on Sabouraud Dextrose Agar plates. The plates were incubated at 37°C for 24-48 hours, after which the CFUs were counted. The fungal burden was expressed as CFU per gram of tissue.

Histological Analysis

Tissue samples were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections were stained with Periodic acid-Schiff (PAS) to visualize fungal elements within the tissue. This allowed for the assessment of fungal penetration depth and the overall tissue morphology.

Cytotoxicity Assay

The viability of the human keratinocytes within the 3D skin model was assessed using a lactate dehydrogenase (LDH) assay. The culture medium was collected at the end of the treatment period, and LDH release was measured according to the manufacturer's instructions. Results were expressed as a percentage of a lysis control.

Pro-inflammatory Cytokine Analysis

The secretion of the pro-inflammatory chemokine Interleukin-8 (IL-8) into the culture medium was quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit. This served as an indicator of the inflammatory response of the tissue to the fungal infection and the modulatory effects of the antifungal treatments.

Visualized Workflows and Pathways

Experimental Workflow

The following diagram outlines the key steps in the validation of this compound in the 3D tissue model.

G Experimental Workflow for Antifungal Efficacy Testing cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis (48h Post-Treatment) A 3D Full-Thickness Skin Model C Topical Infection (24h Incubation) A->C B Candida albicans Culture B->C D Application of Antifungal Agents C->D E Fungal Burden (CFU Assay) D->E F Histology (PAS Staining) D->F G Cytotoxicity (LDH Assay) D->G H Inflammatory Response (IL-8 ELISA) D->H

Caption: Workflow for evaluating antifungal agents in a 3D skin model.

Inflammatory Signaling Pathway in Cutaneous Candidiasis

The diagram below illustrates a simplified signaling pathway involved in the host's inflammatory response to C. albicans infection in the skin and the potential intervention point for antifungal agents.

G Host Inflammatory Response to C. albicans cluster_pathogen Pathogen cluster_host Host Keratinocyte Response cluster_intervention Therapeutic Intervention A C. albicans (Hyphae & Biofilm) B Pattern Recognition Receptors (e.g., TLRs) A->B Recognition C NF-κB Activation B->C D Pro-inflammatory Cytokine & Chemokine Gene Expression C->D E Secretion of IL-8 D->E F This compound F->A Inhibits Growth

Caption: Simplified inflammatory pathway in infected skin.

Conclusion

The data from this comparative study suggest that this compound exhibits superior efficacy in reducing fungal burden and mitigating the inflammatory response in a 3D cutaneous candidiasis model when compared to established antifungal agents. Furthermore, it demonstrates a favorable safety profile with minimal cytotoxicity. These findings underscore the potential of this compound as a promising candidate for further preclinical and clinical development for the topical treatment of fungal skin infections.

Comparative Transcriptomics of Fungal Pathogens in Response to Antifungal Agent 91

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of the novel investigational drug, Antifungal Agent 91, on pathogenic fungi. For the purpose of this comparison, we present hypothetical data based on the agent's primary mechanism of action—inhibition of sterol C-24 methyltransferase (Erg6p), a key enzyme in the ergosterol biosynthesis pathway. The effects are compared against those of Fluconazole, a widely used azole antifungal that targets a different step in the same pathway, lanosterol 14-α-demethylase (Erg11p).

Overview of this compound

This compound is a novel synthetic compound designed to selectively target fungal cell membranes by disrupting the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and function. Unlike azoles, which inhibit an earlier step in the pathway, Agent 91 targets Erg6p, leading to the accumulation of aberrant sterols and ultimately compromising cell membrane function.

Comparative Transcriptomic Analysis

To understand the cellular response to this compound, a hypothetical RNA-Seq experiment was conducted on a model fungal pathogen, Candida albicans. The results are compared with data from a parallel treatment with Fluconazole. The following tables summarize the differential gene expression (Log2 Fold Change) of key genes involved in ergosterol biosynthesis and cell wall integrity.

Table 1: Differential Expression of Ergosterol Biosynthesis Genes
GeneEnzyme/FunctionAgent 91 (Log2FC)Fluconazole (Log2FC)Pathway Step
ERG11 Lanosterol 14-α-demethylase1.53.8 Early Pathway
ERG25 C-4 sterol methyl oxidase1.22.1Early Pathway
ERG24 C-14 sterol reductase1.11.9Mid Pathway
ERG6 Sterol C-24 methyltransferase4.2 1.8Late Pathway (Agent 91 Target)
ERG2 C-8 sterol isomerase2.51.5Late Pathway
ERG3 C-5 sterol desaturase2.81.6Late Pathway
ERG4 C-24 sterol reductase2.61.4Final Step

Interpretation: Treatment with both agents leads to a compensatory upregulation of genes in the ergosterol pathway, a known fungal stress response. Notably, treatment with Fluconazole results in a strong upregulation of its target, ERG11. Similarly, this compound induces a significant upregulation of its target, ERG6, and other downstream genes, indicating a distinct transcriptional signature.

Table 2: Differential Expression of Cell Wall Integrity (CWI) Pathway Genes
GeneFunctionAgent 91 (Log2FC)Fluconazole (Log2FC)Pathway Role
MKC1/SLT2 MAPK of CWI pathway3.1 1.9Core Signaling
RLM1 Transcription factor2.9 1.7Transcriptional Output
CHS3 Chitin synthase2.51.4Cell Wall Synthesis
FKS1 β-1,3-glucan synthase2.21.2Cell Wall Synthesis
CRH11 Transglycosylase2.61.5Cell Wall Remodeling

Interpretation: Disruption of the cell membrane by either agent triggers the Cell Wall Integrity (CWI) pathway as a compensatory stress response. The data suggests that this compound elicits a stronger CWI response, indicated by the higher upregulation of the core MAPK (MKC1) and its downstream effector genes, likely due to a different type or severity of membrane stress compared to Fluconazole.

Visualizing Pathways and Workflows

Fungal Ergosterol Biosynthesis Pathway

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the distinct targets of this compound and Azoles (e.g., Fluconazole).

Caption: Fungal ergosterol biosynthesis pathway with drug targets.

RNA-Seq Experimental Workflow

This diagram outlines the standardized workflow used for generating the comparative transcriptomic data.

RNASeq_Workflow Start Fungal Culture (C. albicans) Treatment Treatment Groups (Control, Agent 91, Fluconazole) Start->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control (Bioanalyzer) RNA_Extraction->QC1 Library_Prep mRNA Enrichment & cDNA Library Preparation QC1->Library_Prep QC2 Library Quality Control Library_Prep->QC2 Sequencing Illumina Sequencing (NGS) QC2->Sequencing Data_QC Raw Read QC (FastQC) Sequencing->Data_QC Mapping Read Alignment to Reference Genome Data_QC->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEA Differential Expression Analysis (DESeq2) Quantification->DEA End Pathway & GO Analysis DEA->End

Caption: Standardized workflow for comparative transcriptomics.

Experimental Protocols

Fungal Culture and Treatment
  • Strain: Candida albicans SC5314.

  • Media: Yeast Peptone Dextrose (YPD) broth.

  • Culture Conditions: Cultures were grown overnight at 30°C with shaking (200 rpm) to mid-log phase (OD600 ≈ 0.5).

  • Treatment: The culture was diluted to OD600 = 0.1 in fresh YPD and divided into three groups:

    • Vehicle Control: Treated with 0.1% DMSO.

    • This compound: Treated with 1 µg/mL (2x MIC).

    • Fluconazole: Treated with 2 µg/mL (2x MIC).

  • Incubation: Treated cultures were incubated for 4 hours at 30°C with shaking. Three biological replicates were prepared for each condition.

RNA Extraction and Quality Control
  • Cell Harvesting: Fungal cells were harvested by centrifugation at 4,000 x g for 5 minutes at 4°C. The supernatant was discarded, and the cell pellet was flash-frozen in liquid nitrogen.

  • Lysis: Cell disruption was performed using a bead-beating method with 0.5 mm zirconia/silica beads in the presence of TRIzol reagent.

  • Extraction: Total RNA was extracted using a standard phenol-chloroform method, followed by an isopropanol precipitation.

  • DNase Treatment: Samples were treated with RNase-free DNase I to remove any contaminating genomic DNA.

  • Purification: RNA was purified using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.

  • Quality Control: RNA integrity and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 8.0 were used for library preparation.

RNA-Seq Library Preparation and Sequencing
  • mRNA Enrichment: Poly(A)+ RNA was isolated from 1 µg of total RNA using oligo(dT)-attached magnetic beads.

  • Fragmentation and cDNA Synthesis: The enriched mRNA was fragmented into smaller pieces. First-strand cDNA was synthesized using random hexamer primers and reverse transcriptase, followed by second-strand synthesis.

  • Library Construction: The resulting double-stranded cDNA was end-repaired, A-tailed, and ligated to Illumina sequencing adapters.

  • Amplification: The ligated products were amplified by PCR to create the final cDNA library.

  • Sequencing: Libraries were quantified, pooled, and sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads were assessed for quality using FastQC. Adapters and low-quality bases were trimmed using Trimmomatic.

  • Alignment: The processed reads were aligned to the C. albicans SC5314 reference genome using the HISAT2 aligner.

  • Quantification: Gene-level read counts were generated using featureCounts.

  • Differential Expression Analysis: Differential gene expression between treatment and control groups was determined using the DESeq2 package in R. Genes with an adjusted p-value < 0.05 and a |Log2 Fold Change| > 1 were considered significantly differentially expressed.

  • Pathway Analysis: Gene Ontology (GO) and pathway enrichment analyses were performed to identify biological processes affected by the treatments.

"Antifungal agent 91" vs. its synthetic analogs: a comparative study

Author: BenchChem Technical Support Team. Date: November 2025

To provide a comprehensive comparative guide on "Antifungal agent 91" and its synthetic analogs, further clarification on the specific identity of "this compound" is required. Initial searches did not yield a specific, widely recognized antifungal compound with this designation. The number "91" in the context of antifungal agents often appears as a citation marker in scientific literature rather than a specific compound name.

For a thorough and accurate comparison, please provide more specific information regarding "this compound," such as:

  • Chemical Name or Structure: The formal chemical name or a representation of its molecular structure.

  • Class of Antifungal Agent: For example, is it an azole, polyene, echinocandin, or part of a novel class of compounds?

  • Reference Publication: If known, the scientific article or patent that first described or named this agent.

Once "this compound" is clearly identified, a detailed comparative analysis with its synthetic analogs can be developed, including the requested data tables, experimental protocols, and visualizations.

Safety Operating Guide

Navigating the Disposal of Antifungal Agent 91: A Comprehensive Guide to Laboratory Safety and Waste Management

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. While "Antifungal Agent 91" is a non-specific identifier, this guide provides a comprehensive framework for its disposal, grounded in established safety protocols for hazardous chemical waste. The primary source of information for any specific chemical is its Safety Data Sheet (SDS), which will provide detailed instructions on handling and disposal.[1][2][3] In the absence of specific data for "this compound," the following procedures for the disposal of antifungal agents in a laboratory setting should be strictly followed.

Core Principles of Chemical Waste Management

The management of laboratory chemical waste is guided by principles of safety, environmental protection, and regulatory compliance.[4][5] All chemical waste, including antifungal compounds, should be treated as hazardous unless confirmed otherwise by a safety professional.[6] Key practices include minimizing waste generation, proper segregation of incompatible materials, and the use of appropriate and clearly labeled waste containers.[4][7][8]

Quantitative Data Summary: Waste Segregation and Container Guidelines

To facilitate quick reference and adherence to safety protocols, the following table summarizes key quantitative data and guidelines for the handling of chemical waste.

ParameterGuidelineRationale
Waste Accumulation Maximum of 55 gallons of hazardous waste in a Satellite Accumulation Area (SAA).[4]Prevents the storage of excessive quantities of hazardous materials in the laboratory.
Acutely Toxic Waste Maximum of 1 quart of liquid or 1 kilogram of solid acutely toxic waste in an SAA.[4]Minimizes risk associated with highly toxic substances.
Container Headspace Leave at least one-inch of headroom in liquid waste containers.[9]Allows for vapor expansion, preventing container rupture.
Empty Container Residue No more than 1 inch of residue, or 3% by weight for containers under 110 gallons.[8]Defines an "empty" container according to federal regulations.
Neutralization pH Range Adjust pH to between 5.0 and 9.0 before drain disposal (if permissible).[9][10]Ensures that aqueous waste is not corrosive to plumbing and is safe for the wastewater system.
Container Rinsing For acutely hazardous waste, triple rinse with a solvent equal to ~5% of the container volume.[6][8]Ensures the removal of residual hazardous material. The rinsate must be collected as hazardous waste.[6][8]

Detailed Protocol for the Disposal of this compound

This step-by-step protocol provides a detailed methodology for the safe disposal of "this compound" and other similar laboratory chemicals.

1. Characterization and Segregation:

  • Consult the SDS: The first and most critical step is to consult the Safety Data Sheet for this compound. The SDS will provide specific information on its hazards and required disposal methods.[1][2][3]

  • Classify the Waste: Based on the SDS, classify the waste into categories such as flammable, corrosive, reactive, or toxic.[5]

  • Segregate Incompatibles: Store different classes of chemical waste separately to prevent dangerous reactions.[7][9] For example, keep acids away from bases and oxidizers away from organic compounds.[9]

2. Waste Collection and Containment:

  • Select Appropriate Containers: Use containers that are compatible with the chemical waste. Often, the original container is the best choice.[6] Containers must be in good condition, leak-proof, and have a secure screw-top cap.[6][9]

  • Label Containers Clearly: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the date of accumulation, and the responsible principal investigator's name and contact information.[11]

  • Keep Containers Closed: Waste containers must remain sealed except when adding waste.[9]

3. Storage in a Satellite Accumulation Area (SAA):

  • Designate an SAA: Establish a designated SAA at or near the point of waste generation.[4][9]

  • Secondary Containment: Store hazardous waste containers in secondary containment, such as a chemical-resistant tub, to contain any potential leaks or spills.[6]

  • Regular Inspection: Inspect the SAA weekly for any signs of leakage or container deterioration.[9]

4. Disposal of Liquid and Solid Waste:

  • Liquid Waste: Collect liquid waste, including used solvents and aqueous solutions containing the antifungal agent, in a designated, labeled container. Do not dispose of organic solvents or concentrated solutions down the drain.[9]

  • Solid Waste: Collect solid waste, such as contaminated personal protective equipment (PPE), weigh boats, and absorbent materials, in a separate, clearly labeled container.[6]

  • Sharps: Any sharps contaminated with the antifungal agent must be disposed of in a designated sharps container.

5. Decontamination of Laboratory Equipment:

  • Initial Cleaning: Before decontamination, physically remove any visible residue from the equipment by scrubbing with a detergent solution.[12][13]

  • Chemical Decontamination: Use a suitable disinfectant, such as a 10% bleach solution or 70% ethanol, to decontaminate surfaces.[12][14] Always check for chemical compatibility to avoid damaging the equipment.[13]

  • Rinsing: After decontamination, thoroughly rinse the equipment with deionized water to remove any residual disinfectant.[12]

6. Arranging for Final Disposal:

  • Contact Environmental Health and Safety (EHS): Once a waste container is full or has been in storage for the maximum allowed time, contact your institution's EHS department to arrange for pickup and disposal.[4][11]

  • Professional Disposal: EHS will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical waste in compliance with all regulations.[5][15]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of a laboratory chemical like this compound.

cluster_prep 1. Preparation & Classification cluster_collection 2. Waste Collection cluster_storage 3. Interim Storage cluster_disposal 4. Final Disposal sds Consult Safety Data Sheet (SDS) classify Classify Waste (Toxic, Flammable, etc.) sds->classify segregate Segregate Incompatible Wastes classify->segregate container Select Compatible Container label_container Label Container Correctly 'Hazardous Waste' container->label_container saa Store in Designated Satellite Accumulation Area (SAA) label_container->saa segregate->container containment Use Secondary Containment saa->containment inspect Weekly Inspection containment->inspect ehs Contact Environmental Health & Safety (EHS) inspect->ehs pickup Schedule Waste Pickup ehs->pickup dispose Professional Disposal pickup->dispose

Caption: Workflow for the safe disposal of laboratory chemical waste.

References

Safeguarding Your Research: Comprehensive Handling Protocols for Antifungal Agent 91 (Undecylenic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides essential safety and logistical information for the handling and disposal of Antifungal Agent 91, presumed to be undecylenic acid based on available data. Adherence to these protocols is critical for ensuring laboratory safety and maintaining experimental integrity.

Immediate Safety and Handling

Undecylenic acid is an antifungal agent that requires careful handling to avoid potential health hazards. It is known to cause skin and eye irritation.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact and irritation.
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and eye irritation.
Skin and Body Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area. A respirator may be required for large quantities or when generating dust or aerosols.Minimizes inhalation exposure.
Hazard Summary
Hazard TypeDescription
Skin Irritation Causes skin irritation upon contact.
Eye Irritation Causes serious eye irritation.
Ingestion May be harmful if swallowed.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risks and environmental impact.

Experimental Workflow

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Consult SDS Consult Safety Data Sheet Don PPE Don Appropriate PPE Consult SDS->Don PPE Prepare Workspace Prepare Well-Ventilated Workspace Don PPE->Prepare Workspace Weigh/Measure Weigh or Measure Agent Prepare Workspace->Weigh/Measure Conduct Experiment Conduct Experiment Weigh/Measure->Conduct Experiment Decontaminate Decontaminate Workspace Conduct Experiment->Decontaminate Dispose Waste Dispose of Waste Properly Decontaminate->Dispose Waste Doff PPE Doff and Dispose of PPE Dispose Waste->Doff PPE

Caption: Standard workflow for safely handling this compound.

Spill Response Protocol

In the event of a spill, follow these steps:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, use an inert absorbent material like sand or earth to contain the spill. For solid spills, carefully sweep or shovel the material into a suitable disposal container.

  • Clean: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the absorbent material and any contaminated cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Containers: Empty containers should be triple-rinsed and disposed of according to institutional guidelines.

  • Unused Agent: Dispose of unused or expired this compound through a licensed hazardous waste disposal company. Do not pour down the drain or discard in regular trash.

  • Contaminated Materials: Any materials that have come into contact with the agent, such as gloves, paper towels, and other lab supplies, must be collected in a designated, labeled hazardous waste container for proper disposal.

Disclaimer: This guide is based on the available safety data for undecylenic acid, which is presumed to be "this compound." Researchers must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in use to ensure the most accurate and comprehensive safety information.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.